molecular formula C20H18O4 B10852554 Phaseollin CAS No. 91110-20-2

Phaseollin

Cat. No.: B10852554
CAS No.: 91110-20-2
M. Wt: 322.4 g/mol
InChI Key: LWTDZKXXJRRKDG-KXBFYZLASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phaseolin is the major 7S storage globulin found in the seeds of the common bean, Phaseolus vulgaris L., constituting 40-50% of the total seed protein . This glycoprotein is organized into trimeric structures and exhibits molecular heterogeneity due to variations in its subunit composition and glycosylation patterns . This high-purity Phaseolin is intended for research applications. It serves as a critical reagent in nutritional science for studying protein digestibility, amino acid bioavailability, and the impact of food processing on legume proteins . Furthermore, recent in vivo studies highlight its significant research value in chemoprevention, demonstrating strong antioxidant, antigenotoxic, and DNA damage inhibitory effects in models of chemically-induced colon and liver damage . Its potential to reduce the formation of pre-carcinogenic lesions, such as aberrant crypts, makes it a compound of interest for investigating natural chemopreventive agents . Supplied as a purified isolate, our Phaseolin is characterized to ensure consistency for your experimental workflows. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic procedures, in vitro diagnostic use, or consumption by humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,11R)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTDZKXXJRRKDG-KXBFYZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029664
Record name Phaseolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13401-40-6, 91110-20-2
Record name (-)-Phaseollin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13401-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phaseolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phaseollin, (+/-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091110202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phaseolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHASEOLLIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7OEP19ZWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHASEOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OHL7771FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phaseollin: A Technical Overview of its Chemical Structure and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollin (B1679764) is a naturally occurring pterocarpan (B192222), a class of isoflavonoids, that functions as a phytoalexin in various leguminous plants, most notably the common bean (Phaseolus vulgaris).[1] As a key component of the plant's defense mechanism against pathogens, this compound has garnered significant interest for its diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its underlying mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a prenylated pterocarpan with the chemical formula C20H18O4.[2] Its rigid pentacyclic structure is characterized by a fused furan (B31954) ring system attached to a chromane (B1220400) moiety. The stereochemistry of the chiral centers at positions 6b and 12b is crucial for its biological activity.

Systematic IUPAC Name: (6bR,12bR)-3,3-dimethyl-6b,12b-dihydro-3H,7H-furo[3,2-c:5,4-f']dichromen-10-ol

CAS Number: 13401-40-6

Molecular Formula: C20H18O4

Molecular Weight: 322.36 g/mol

The key structural features include a dimethylchromene ring and a hydroxyl group on the aromatic ring, which contribute to its lipophilicity and potential for hydrogen bonding.

PropertyValueSource
Melting Point 177-178 °C[2]
pKa (strongest acidic) 9.13[2]
logP 3.6[2]
Water Solubility 7.0 mg/L
Appearance Solid powder

Quantitative Biological Activity

This compound has demonstrated a range of biological activities. The following table summarizes the available quantitative data. It is important to note that while anti-inflammatory and antioxidant activities have been well-documented qualitatively, specific IC50 values for the pure compound are not consistently reported in the literature.

ActivityAssay/OrganismResultSource
Antifungal Penicillium roquefortiMIC: 30.9 mg of protein/ml (for water-soluble extract containing phaseolin)
Antifungal Mycosphaerella arachidicolaIC50: 3 µM (for a 5.4-kDa antifungal peptide from P. vulgaris)
Antioxidant DPPH radical scavengingDemonstrated activity in sera of mice
Anti-inflammatory Inhibition of NO production in LPS-stimulated RAW 264.7 cellsDose-dependent inhibition
Anti-inflammatory Downregulation of iNOS and COX-2 expressionDose-dependent inhibition

Experimental Protocols

Isolation from Phaseolus vulgaris

General Workflow for Extraction:

G start Bean Seed Grinding defat Defatting with Hexane (B92381) start->defat extract Extraction with Acetone (B3395972)/Methanol defat->extract concentrate Concentration under Vacuum extract->concentrate partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) concentrate->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography Organic Phase purify Preparative HPLC chromatography->purify end Pure this compound purify->end

Figure 1. Generalized workflow for the isolation of this compound.
  • Grinding and Defatting: Dried and ground bean seeds are first defatted using a non-polar solvent like hexane to remove lipids.

  • Extraction: The defatted material is then extracted with a more polar solvent, such as a mixture of acetone and water or methanol, to isolate a broad range of compounds including isoflavonoids.

  • Concentration and Partitioning: The crude extract is concentrated under reduced pressure, and the resulting residue is subjected to liquid-liquid partitioning between an organic solvent (e.g., ethyl acetate) and water. This compound, being moderately polar, is expected to partition into the organic phase.

  • Chromatographic Purification: The organic phase is then subjected to successive chromatographic techniques, such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis

The total synthesis of this compound has been reported in the scientific literature, providing a means to obtain the compound for further study without relying on natural sources. However, a detailed, step-by-step experimental protocol is not available in the public domain. The synthesis typically involves the construction of the pterocarpan skeleton followed by the introduction of the prenyl group.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of 1H and 13C NMR spectra is essential for confirming the structure and stereochemistry of this compound. While several studies have utilized NMR for the analysis of compounds from Phaseolus vulgaris, a comprehensive and publicly available dataset of assigned 1H and 13C NMR data for pure this compound is currently lacking.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the molecule.

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).

This compound has been shown to inhibit this cascade by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators.

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_NFkB IκBα-NF-κB Complex IKK->IkappaB_NFkB Degradation Proteasomal Degradation IkappaB->Degradation degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IkappaB_NFkB inhibits degradation IkappaB_NFkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Proinflammatory_Genes activates transcription

Figure 2. Anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant biological potential. Its antifungal, antioxidant, and particularly its anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, make it a compelling candidate for further investigation in the development of novel therapeutic agents. Future research should focus on obtaining more comprehensive quantitative biological data, including specific IC50 values for its various activities, as well as detailed protocols for its synthesis and isolation to facilitate broader access for the scientific community. Furthermore, the elucidation of its complete NMR spectral data is crucial for its unambiguous identification and characterization in complex biological matrices.

References

The Biosynthesis of Phaseollin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Metabolic Pathway, Experimental Analysis, and Regulatory Mechanisms in Leguminous Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of phaseollin (B1679764), a prominent pterocarpan (B192222) phytoalexin found in leguminous plants, particularly in the genus Phaseolus. This compound plays a crucial role in plant defense mechanisms and has garnered significant interest for its potential pharmacological applications. This document details the enzymatic steps of the biosynthetic pathway, presents available quantitative data, outlines detailed experimental protocols for its study, and illustrates the key pathways and workflows using diagrammatic representations.

The this compound Biosynthetic Pathway: From Phenylalanine to a Pterocarpan Phytoalexin

The biosynthesis of this compound is a specialized branch of the well-characterized isoflavonoid (B1168493) pathway, which itself originates from the general phenylpropanoid pathway. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to construct the complex tetracyclic pterocarpan structure of this compound.

The pathway can be broadly divided into three main stages:

  • General Phenylpropanoid Pathway: The initial steps that convert L-phenylalanine to 4-coumaroyl-CoA, a central precursor for numerous phenolic compounds.

  • Isoflavonoid Branch: The diversion of intermediates into the isoflavonoid pathway, leading to the formation of the key isoflavone, daidzein (B1669772).

  • Pterocarpan-Specific Pathway: The final series of reactions that modify daidzein to form the pterocarpan skeleton and ultimately, this compound.

The key enzymes and intermediates involved in this intricate process are detailed below.

Key Enzymes and Intermediates
EnzymeAbbreviationSubstrate(s)Product(s)
Phenylalanine ammonia-lyasePALL-PhenylalanineCinnamic acid
Cinnamate 4-hydroxylaseC4HCinnamic acidp-Coumaric acid
4-Coumarate:CoA ligase4CLp-Coumaric acid, CoA4-Coumaroyl-CoA
Chalcone synthaseCHS4-Coumaroyl-CoA, 3x Malonyl-CoANaringenin (B18129) chalcone
Chalcone isomeraseCHINaringenin chalconeNaringenin
Isoflavone synthaseIFSNaringenin2-Hydroxyisoflavanone
2-Hydroxyisoflavanone dehydrataseHID2-HydroxyisoflavanoneDaidzein
Isoflavone 2'-hydroxylaseI2'HDaidzein2'-Hydroxydaidzein
Isoflavone reductaseIFR2'-HydroxydaidzeinVestitone
Pterocarpan synthasePTSVestitoneMedicarpin
Pterocarpan 6a-hydroxylaseP6aHMedicarpin6a-Hydroxymedicarpin
PrenyltransferasePT6a-Hydroxymedicarpin, DMAPPGlycinol
Phaseollidin synthaseGlycinolPhaseollidin
Kievitone hydrataseKHKievitonePhaseollidin hydrate
Phaseollidin hydratasePhaseollidin hydrateThis compound

Pathway Visualization

Phaseollin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Branch cluster_pterocarpan Pterocarpan-Specific Pathway to this compound L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone 4-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, HID Daidzein Daidzein Naringenin->Daidzein IFS, HID 2'-Hydroxydaidzein 2'-Hydroxydaidzein Daidzein->2'-Hydroxydaidzein I2'H Vestitone Vestitone 2'-Hydroxydaidzein->Vestitone IFR Medicarpin Medicarpin Vestitone->Medicarpin PTS 6a-Hydroxymedicarpin 6a-Hydroxymedicarpin Medicarpin->6a-Hydroxymedicarpin P6aH Glycinol Glycinol 6a-Hydroxymedicarpin->Glycinol Prenyltransferase Phaseollidin Phaseollidin Glycinol->Phaseollidin Phaseollidin synthase Kievitone Kievitone Phaseollidin->Kievitone Phaseollidin hydrate Phaseollidin hydrate Kievitone->Phaseollidin hydrate Kievitone hydratase This compound This compound Phaseollidin hydrate->this compound Phaseollidin hydratase

Figure 1: The biosynthetic pathway of this compound in leguminous plants.

Quantitative Aspects of this compound Biosynthesis

The production of this compound is tightly regulated and often induced in response to biotic and abiotic stresses, such as pathogen attack or elicitor treatment.[1] Quantitative data on enzyme kinetics and product yields are crucial for understanding the pathway's efficiency and for metabolic engineering efforts.

Enzyme Kinetic Parameters
EnzymeOrganismSubstrateK_m_ (µM)V_max_ (units)k_cat_ (s⁻¹)Reference
Pterocarpan synthase (GePTS1)Glycyrrhiza echinata(3R,4R)-DMI2.5 ± 0.3-0.23 ± 0.01[2]
Pterocarpan synthase (GePTS1)Glycyrrhiza echinata(3S,4R)-DMI11.2 ± 1.5-0.31 ± 0.01[2]
Chalcone synthaseVariousp-Coumaroyl-CoA1-5-1.5-2.5General literature
Isoflavone synthaseSoybeanNaringenin~10--General literature

Note: DMI refers to 2',7-dihydroxy-4'-methoxyisoflavanol. Data for many enzymes specific to Phaseolus vulgaris and the later steps of this compound biosynthesis are currently limited.

This compound Production Yields upon Elicitation

The accumulation of this compound can be significantly enhanced by treating plant tissues with elicitors. The following table provides examples of this compound yields in Phaseolus vulgaris under different elicitation conditions.

ElicitorPlant MaterialConcentrationIncubation Time (h)This compound Yield (µg/g FW)Reference
OligogalacturonidesEmbryo axes0.2 µg/µL48~18[3]
1-Oxo-indanoyl-L-isoleucyl methyl esterCotyledons1.0 mM96> 100[4]
Jasmonoyl-l-isoleucine analog (7e)Seedlings0.05 mM-~23[1][5]
Copper Chloride (CuCl₂)Seedlings-72-96Varies by cultivar[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound from plant extracts.

3.1.1. Sample Preparation

  • Harvest and freeze plant tissue (e.g., cotyledons, hypocotyls) in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Extract a known weight of the powdered tissue (e.g., 100 mg) with 1 mL of 80% methanol (B129727) by vortexing for 1 minute followed by sonication for 30 minutes.

  • Centrifuge the extract at 13,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B (linear gradient)

    • 31-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 280 nm for this compound. A full UV-Vis spectrum (200-400 nm) should be recorded to aid in peak identification.

3.1.3. Quantification

  • Prepare a series of standard solutions of purified this compound in 80% methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Inject the prepared plant extracts.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Enzyme Assay for Chalcone Synthase (CHS)

This protocol describes a spectrophotometric assay to measure the activity of Chalcone Synthase, a key enzyme in the flavonoid and isoflavonoid pathways.[5][6][7]

3.2.1. Enzyme Extraction

  • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM β-mercaptoethanol and 1 mM EDTA).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4 °C.

  • The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

3.2.2. Assay Reaction

  • Prepare the reaction mixture in a quartz cuvette containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 100 µM Malonyl-CoA

    • 50 µM p-Coumaroyl-CoA (starter substrate)

    • Enzyme extract (e.g., 20 µg of total protein)

  • The final reaction volume is typically 250 µL.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the reaction at 30 °C for 5-10 minutes.

  • Stop the reaction by adding 20 µL of 20% HCl.

  • Extract the product, naringenin chalcone, with 200 µL of ethyl acetate (B1210297).

  • Evaporate the ethyl acetate and redissolve the residue in a known volume of methanol for HPLC analysis.

3.2.3. Product Detection and Quantification

  • Analyze the extracted product by HPLC as described in section 3.1, with detection at approximately 370 nm for naringenin chalcone.

  • Quantify the product using a standard curve of authentic naringenin chalcone.

  • Calculate the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg protein).

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Plant_Tissue Plant Tissue Homogenization Homogenization & Centrifugation Plant_Tissue->Homogenization Extraction_Buffer Extraction Buffer Extraction_Buffer->Homogenization Crude_Enzyme_Extract Crude Enzyme Extract Homogenization->Crude_Enzyme_Extract Protein_Quantification Protein Quantification Crude_Enzyme_Extract->Protein_Quantification Incubation Add Enzyme & Incubate Protein_Quantification->Incubation Reaction_Mixture Prepare Reaction Mixture (Buffer, Substrates) Reaction_Mixture->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Product_Extraction Product Extraction Stop_Reaction->Product_Extraction HPLC_Analysis HPLC Analysis Product_Extraction->HPLC_Analysis Quantification Quantification using Standard Curve HPLC_Analysis->Quantification Activity_Calculation Calculate Enzyme Activity Quantification->Activity_Calculation

Figure 2: General experimental workflow for determining enzyme activity.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a framework for analyzing the expression levels of genes involved in this compound biosynthesis.[8][9]

3.3.1. RNA Extraction and cDNA Synthesis

  • Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol method).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.

  • Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

3.3.2. Primer Design and Validation

  • Design gene-specific primers for the target genes (e.g., PAL, CHS, IFS, PTS) and a suitable reference gene (e.g., Actin or Ubiquitin). Primers should be 18-24 nucleotides long, with a GC content of 40-60%, and an annealing temperature of 58-62 °C. The amplicon size should be between 100-200 bp.

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90-110%.

3.3.3. qRT-PCR Reaction

  • Prepare the qRT-PCR reaction mixture containing:

    • SYBR Green Master Mix

    • Forward and reverse primers (final concentration 200-500 nM)

    • Diluted cDNA template

    • Nuclease-free water

  • Perform the reaction in a real-time PCR cycler with a typical program:

    • Initial denaturation: 95 °C for 10 min

    • 40 cycles of:

      • Denaturation: 95 °C for 15 s

      • Annealing/Extension: 60 °C for 60 s

    • Melt curve analysis to verify product specificity.

3.3.4. Data Analysis

  • Determine the cycle threshold (Ct) values for each reaction.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Gene_Expression_Workflow Plant_Material Plant Material (e.g., Elicitor-treated vs. Control) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction RNA_QC RNA Quality & Quantity Control RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Primer_Design Primer Design & Validation (Target & Reference Genes) Primer_Design->qRT_PCR Data_Analysis Data Analysis (e.g., 2-ΔΔCt method) qRT_PCR->Data_Analysis Relative_Expression Relative Gene Expression Levels Data_Analysis->Relative_Expression

Figure 3: Logical workflow for gene expression analysis using qRT-PCR.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a highly regulated process, primarily controlled at the transcriptional level. The expression of genes encoding the biosynthetic enzymes is often coordinately induced by various stimuli.

Elicitor-Mediated Induction

A wide range of molecules, known as elicitors, can trigger the production of this compound. These include:

  • Biotic elicitors: Components of fungal cell walls (e.g., glucans, chitin), and molecules produced during plant-pathogen interactions.[3]

  • Abiotic elicitors: Heavy metal salts (e.g., CuCl₂), UV radiation, and certain chemicals like jasmonates and salicylic (B10762653) acid.[4]

The perception of these elicitors initiates a signal transduction cascade that leads to the activation of transcription factors.

Transcriptional Regulation

Several families of transcription factors are implicated in the regulation of isoflavonoid and phytoalexin biosynthesis, including:

  • MYB transcription factors: These are known to bind to specific motifs in the promoters of phenylpropanoid and flavonoid biosynthesis genes.

  • bHLH (basic helix-loop-helix) transcription factors: Often act in concert with MYB proteins to regulate gene expression.

  • WRKY transcription factors: A large family of transcription factors involved in various stress responses, including the activation of defense-related genes.

The interplay of these transcription factors ultimately determines the timing and magnitude of this compound accumulation in response to environmental cues.

Conclusion and Future Directions

The biosynthesis of this compound in leguminous plants is a complex and fascinating metabolic pathway with significant implications for plant defense and human health. While the core enzymatic steps have been largely elucidated, further research is needed to:

  • Characterize the specific enzymes involved in the final steps of this compound biosynthesis in Phaseolus vulgaris.

  • Obtain comprehensive quantitative data on the kinetic parameters of all enzymes in the pathway.

  • Fully unravel the intricate regulatory networks that control this compound production.

A deeper understanding of this pathway will pave the way for the development of crops with enhanced disease resistance and for the sustainable production of this compound and related compounds for pharmaceutical applications. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

Unveiling Phaseollin: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollin (B1679764) is a naturally occurring pterocarpan-class phytoalexin synthesized by the common bean, Phaseolus vulgaris, as a defense mechanism against biotic and abiotic stresses. Its antimicrobial and antifungal properties have garnered significant interest within the scientific community, positioning it as a promising candidate for applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Occurrence

This compound is not a constitutive compound in healthy Phaseolus vulgaris plants. Its synthesis is induced in response to various stressors, most notably fungal infections and exposure to certain chemicals.

Plant Tissues

The accumulation of this compound has been observed in various tissues of the common bean plant, including:

  • Pods: Damaged or infected pods are a primary site of this compound accumulation.

  • Hypocotyls and Seedlings: These are often used in experimental setups to study this compound induction due to their sensitivity to elicitors.

  • Roots: The root neck region has been shown to produce this compound in response to soil-borne pathogens like Rhizoctonia solani.

Induction by Elicitors

The production of this compound can be triggered by a range of biotic and abiotic elicitors. Biotic elicitors include components derived from fungal cell walls, while abiotic elicitors encompass heavy metals and other chemical stressors. The concentration of this compound varies significantly depending on the bean cultivar, the type of elicitor, and the duration of exposure.

Quantitative Data on this compound Concentration

The following table summarizes the concentration of this compound in different Phaseolus vulgaris cultivars in response to various elicitors. This data highlights the differential capacity of cultivars to produce this phytoalexin, a crucial factor for breeding disease-resistant varieties.

Bean CultivarElicitorElicitor ConcentrationTissueTime Post-InductionThis compound Concentration (µg/g fresh weight)Reference
ICA-Cerinza (resistant)1-oxo-indanoyl-L-isoleucyl methyl ester1.0 mMSeedlings72-96 h> 40[1]
Uribe Rosado (susceptible)1-oxo-indanoyl-L-isoleucyl methyl ester1.0 mMSeedlings72-96 h< 20[1]
Cargamanto MochoCopper (II) Chloride (CuCl₂)1000 ppmSeedlings96 h~35[2]
Cargamanto MochoChitosan1000 ppmSeedlings96 h~15[2]
TibatãColletotrichum lindemuthianum filtrate-Hypocotyls-High (qualitative)[3]
Cnpf 8104Colletotrichum lindemuthianum filtrate-Hypocotyls-Moderate (qualitative)[3]
VermelhoColletotrichum lindemuthianum filtrate-Hypocotyls-High (qualitative)[3]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is part of the broader phenylpropanoid pathway. It begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions to construct the characteristic pterocarpan (B192222) skeleton.

This compound Biosynthetic Pathway

Phaseollin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone 4-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, HID 2'-Hydroxygenistein 2'-Hydroxygenistein Genistein->2'-Hydroxygenistein IFH Dalbergioidin Dalbergioidin 2'-Hydroxygenistein->Dalbergioidin IFR Phaseollinisoflavan Phaseollinisoflavan Dalbergioidin->Phaseollinisoflavan ? Phaseollidin Phaseollidin Phaseollinisoflavan->Phaseollidin ? This compound This compound Phaseollidin->this compound Prenyltransferase

Biosynthetic pathway of this compound from L-phenylalanine.

Enzyme Abbreviations:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-Coumarate:CoA ligase

  • CHS: Chalcone synthase

  • CHI: Chalcone isomerase

  • IFS: Isoflavone synthase

  • HID: 2-hydroxyisoflavanone (B8725905) dehydratase

  • IFH: Isoflavone 2'-hydroxylase

  • IFR: Isoflavone reductase

Signaling Pathway for this compound Induction

The induction of this compound synthesis is mediated by a complex signaling cascade initiated by the recognition of elicitor molecules at the plant cell surface. This leads to the activation of defense-related genes, including those encoding the enzymes of the this compound biosynthetic pathway. Salicylic acid (SA) plays a crucial role in this signaling network, particularly in the context of effector-triggered immunity (ETI) against pathogens.

Elicitor-Induced Signaling Cascade

Elicitor_Signaling Elicitor Elicitor Receptor Receptor Elicitor->Receptor Signal Transduction Cascade Signal Transduction Cascade Receptor->Signal Transduction Cascade Salicylic Acid (SA) Accumulation Salicylic Acid (SA) Accumulation Signal Transduction Cascade->Salicylic Acid (SA) Accumulation Activation of Transcription Factors Activation of Transcription Factors Salicylic Acid (SA) Accumulation->Activation of Transcription Factors Expression of Biosynthetic Genes Expression of Biosynthetic Genes Activation of Transcription Factors->Expression of Biosynthetic Genes This compound Biosynthesis This compound Biosynthesis Expression of Biosynthetic Genes->this compound Biosynthesis

Simplified signaling pathway for elicitor-induced this compound biosynthesis.

Experimental Protocols

Extraction of this compound from Bean Tissue

This protocol is adapted from studies on phytoalexin accumulation in Colombian bean varieties.[2]

Materials:

Procedure:

  • Combine and mill the induced bean tissue with 70% ethanol.

  • Centrifuge the ethanol solution at 3400 rpm for 6 minutes.

  • Filter the supernatant through Whatman No. 1 filter paper.

  • Concentrate the filtrate at 40°C under vacuum using a rotary evaporator.

  • Re-extract the concentrated aqueous residue with an equal volume of ethyl acetate three times.

  • Combine the ethyl acetate fractions and evaporate to dryness.

  • Resuspend the dried extract in a known volume of methanol (B129727) for HPLC analysis.

  • Store the samples at 4°C until analysis.

HPLC-DAD Analysis of this compound

This method is based on a procedure developed for the separation of phytoalexins from Phaseolus vulgaris.[4]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., Spherisorb 5 ODS 2, 25 cm x 4.6 mm i.d., 5 µm particle size)

  • Guard column (pellicular C18)

Mobile Phase:

  • Solvent A: Water with 1% acetic acid

  • Solvent B: Acetonitrile with 1% acetic acid

Gradient Elution Program:

Time (min)% Solvent B (Acetonitrile)
05
4030
7090

Flow Rate: 1.0 mL/min

Detection: 280 nm (or a broader range with DAD to capture the full UV spectrum)

Injection Volume: 20 µL

Quantification:

Quantification is achieved by comparing the peak area of this compound in the sample chromatogram with a calibration curve generated from authentic this compound standards of known concentrations. The retention time for this compound under these conditions is approximately 52.5 minutes.[2]

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Induction Induce bean tissue with elicitor Harvesting Harvest tissue at specific time points Induction->Harvesting Extraction Extract with 70% Ethanol Harvesting->Extraction Partitioning Partition with Ethyl Acetate Extraction->Partitioning Evaporation Evaporate to dryness Partitioning->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution HPLC_Injection Inject sample into HPLC-DAD Reconstitution->HPLC_Injection Chromatography Separation on C18 column HPLC_Injection->Chromatography Detection Detect at 280 nm Chromatography->Detection Quantification Quantify using standard curve Detection->Quantification

Workflow for the extraction and quantification of this compound from bean tissue.

Conclusion

This technical guide provides a foundational understanding of this compound, a phytoalexin with significant potential in various scientific fields. The detailed information on its natural sources, biosynthesis, and analytical methods is intended to support researchers in their efforts to explore and harness the properties of this valuable natural compound. The provided protocols and diagrams offer a practical framework for the elicitation, extraction, and quantification of this compound, facilitating further research into its biological activities and potential applications.

References

Phaseollin: A Technical Guide to its Mechanism of Action in Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollin (B1679764) is an isoflavonoid (B1168493) phytoalexin, a class of low molecular weight antimicrobial compounds synthesized and accumulated by plants in response to pathogenic attack or abiotic stress.[1] As the primary phytoalexin of the common bean (Phaseolus vulgaris), this compound represents a crucial component of the plant's inducible defense system.[2] Its synthesis is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or other elicitors, leading to a rapid defensive response at the site of infection.[2][3] This document provides an in-depth technical overview of the signaling pathways that regulate this compound production, its biochemical synthesis, its multifaceted mechanism of action against pathogens, and the experimental protocols used to investigate these processes.

Biosynthesis and Regulation of this compound

The production of this compound is a tightly regulated process initiated by the plant's perception of a pathogenic threat. This perception triggers a complex signal transduction cascade that culminates in the activation of genes encoding the enzymes of the phenylpropanoid and isoflavonoid biosynthetic pathways.

Elicitor-Induced Signaling Pathway

The synthesis of phytoalexins is a well-studied defense response.[4] Biotic elicitors, such as fungal cell wall fragments (e.g., glucans, chitin) or specific pathogen-derived proteins, are recognized by pattern recognition receptors (PRRs) on the plant cell's plasma membrane.[5] This recognition event initiates a series of rapid intracellular responses:

  • Ion Fluxes and Plasma Membrane Changes: Elicitor binding leads to changes in plasma membrane protein activities, including ion channel activation, causing an influx of Ca²⁺ into the cytosol and an efflux of K⁺ and Cl⁻.[6]

  • MAPK Cascade Activation: The signal is transduced downstream through a mitogen-activated protein kinase (MAPK) cascade. This involves a series of protein phosphorylations that amplify the initial signal.[5]

  • Production of Signaling Molecules: Active oxygen species (AOS), such as hydrogen peroxide (H₂O₂), and nitric oxide (NO) are produced. These molecules act as secondary messengers, further propagating the defense signal.[3][6]

  • Transcriptional Reprogramming: The signaling cascade ultimately activates specific transcription factors (e.g., MYB, bHLH, WRKY types).[5] These transcription factors bind to the promoters of defense-related genes, including those responsible for this compound biosynthesis, initiating their transcription.

G cluster_pathogen Pathogen cluster_biosynthesis Biosynthesis Pathogen Fungal Pathogen PAMPs Elicitors (PAMPs) (e.g., Chitin, Glucans) Pathogen->PAMPs PRR PRR PAMPs->PRR 1. Perception Enzymes Biosynthetic Enzymes This compound This compound Enzymes->this compound 6. Synthesis IonFlux IonFlux PRR->IonFlux 2. Signal Transduction AOS AOS PRR->AOS MAPK MAPK IonFlux->MAPK TFs TFs MAPK->TFs 3. Activation DNA DNA TFs->DNA 4. Binding Transcription Transcription DNA->Transcription mRNA mRNA Transcription->mRNA mRNA->Enzymes 5. Translation

Biosynthetic Pathway

This compound is synthesized via the isoflavonoid branch of the phenylpropanoid pathway. While the complete pathway is complex, the key steps involve the conversion of the amino acid phenylalanine into the isoflavone (B191592) daidzein. Daidzein then serves as a crucial precursor, undergoing a series of enzymatic modifications, including hydroxylation, reduction, and cyclization, to form the pterocarpan (B192222) scaffold characteristic of this compound.[7] The expression of genes encoding enzymes like isoflavone synthase (IFS) and other downstream enzymes is coordinately induced upon pathogen perception.[5]

Mechanism of Antifungal Action

This compound exerts its antimicrobial effect through a multi-pronged attack on fungal cells, with the primary target being the cell membrane.

  • Membrane Permeabilization: The principal mechanism of action is the disruption of the fungal plasma membrane's integrity.[8][9] this compound intercalates into the lipid bilayer, altering its fluidity and creating pores or lesions. This action disrupts the electrochemical gradient across the membrane.[8]

  • Ion and Solute Leakage: The loss of membrane integrity leads to the uncontrolled leakage of essential ions (K⁺, Ca²⁺) and small molecules (sugars, ATP) from the cytoplasm.[10][11] This dissipates the proton motive force, halting ATP synthesis and other vital cellular processes.[10]

  • Inhibition of Fungal Growth: The cumulative effect of membrane damage and leakage of cellular contents is the inhibition of fungal growth and, at sufficient concentrations, cell death (fungicidal activity).[8][12]

  • Interaction with Cell Wall Components: Some phytoalexins are also known to interact with or inhibit the synthesis of cell wall components like β-glucans, further weakening the pathogen's structural defenses.[13]

  • DNA Degradation: Some studies on other antimicrobial secondary metabolites have shown they can directly degrade the pathogen's DNA, suggesting another potential, though less characterized, mechanism for this compound.[14]

G This compound This compound Membrane Membrane This compound->Membrane 1. Intercalation CellWall CellWall This compound->CellWall Secondary Interaction Pore Pore Membrane->Pore 2. Disruption Ions Ions Pore->Ions 3. Leakage Growth Growth Ions->Growth 4. Cessation of Processes

Quantitative Efficacy Data

The antifungal efficacy of phytoalexins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[15] While specific MIC values for pure this compound are reported across various studies, the data can be variable depending on the fungal species and assay conditions. The table below presents an example of phytoalexin production levels in response to elicitors.

Plant TissueElicitor/PathogenPhytoalexinConcentration (µg/g fresh mass)Reference
Bean CotyledonsFusarium solaniKievitone~850
Bean CotyledonsRhizobacteriaKievitone83 - 333
Bean HypocotylsGreen Propolis (5%)This compound>152% increase vs control[16]

Key Experimental Protocols

Investigating the role of this compound involves a series of standardized protocols for its elicitation, extraction, quantification, and bioactivity assessment.

G cluster_analysis Analysis Start Start: Plant Tissue (e.g., Bean Hypocotyls) Elicitation 1. Elicitation Treat with elicitor (e.g., Fungal filtrate, Chitosan) Start->Elicitation Incubation 2. Incubation (e.g., 24-72 hours) Elicitation->Incubation Extraction 3. Solvent Extraction (e.g., Ethanol (B145695) or Hexane) Incubation->Extraction Concentration 4. Evaporation Concentrate the extract Extraction->Concentration Purification 5. Purification (Optional) Thin Layer Chromatography (TLC) Concentration->Purification Quantification 6a. Quantification - Spectrophotometry (OD 280-310 nm) - HPLC Concentration->Quantification Direct Analysis Purification->Quantification Bioassay 6b. Bioassay - Antifungal Susceptibility (MIC) - Membrane Permeability Assay Purification->Bioassay End End: Data Interpretation Quantification->End Bioassay->End

Protocol: Phytoalexin Elicitation and Extraction

This protocol is adapted from methods used for inducing and extracting phytoalexins like pisatin (B192138) and this compound.[4][16][17][18]

  • Plant Material: Use sterile, etiolated common bean (Phaseolus vulgaris) hypocotyls or cotyledons.

  • Elicitor Preparation: Prepare a solution of the chosen elicitor. This can be a suspension of autoclaved fungal mycelia (e.g., from Rhizoctonia solani), a solution of chitosan (B1678972) (1 mg/mL), or a filtrate from a fungal culture.[2][18] A sterile water or buffer control is essential.[18]

  • Elicitation: Apply a small volume (e.g., 500 µL) of the elicitor solution to the surface of the plant tissue placed in a sterile petri dish or test tube.[16]

  • Incubation: Incubate the treated tissue in a moist, dark environment at room temperature (e.g., 25°C) for 24-72 hours to allow for phytoalexin synthesis.[18]

  • Extraction: After incubation, transfer the tissue to a vial containing a suitable organic solvent like 95% ethanol or hexane.[17] Agitate or sonicate for a set period (e.g., 1 hour) to extract the phytoalexins.

  • Concentration: Decant the solvent extract and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Dissolve the dried residue in a known volume of a suitable solvent (e.g., 1 mL of 95% ethanol) for quantification and bioassays.[18]

Protocol: Quantification by Spectrophotometry

This is a rapid method for estimating phytoalexin concentration.[17][19][20]

  • Measurement: Transfer the reconstituted extract from Protocol 5.1 into a quartz cuvette.

  • Reading: Measure the absorbance at the wavelength maximum for this compound (approx. 280-285 nm) using a UV-Vis spectrophotometer.[16] Use 95% ethanol as a blank.

  • Calculation: Calculate the concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient for this compound, b is the path length (typically 1 cm), and c is the concentration. A standard curve with purified this compound should be used for accurate quantification.

Note: For more precise and specific quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method as it separates this compound from other co-extracted compounds.[1]

Protocol: Antifungal Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the MIC of the extracted this compound or a purified standard.[15][21]

  • Medium: Use a suitable liquid medium for fungal growth, such as RPMI-1640, buffered to pH 7.0 with MOPS.[21]

  • Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension (e.g., 0.5-2.5 x 10³ CFU/mL) according to CLSI guidelines.

  • Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the this compound extract or standard in the medium to achieve a range of final concentrations.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus in medium, no this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[21]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible fungal growth compared to the positive control.[15]

Protocol: Membrane Permeability Assay

This assay assesses damage to the fungal cell membrane using a fluorescent dye like Propidium Iodide (PI), which can only enter cells with compromised membranes.[11]

  • Cell Preparation: Grow the target fungus in liquid medium to the mid-log phase. Harvest and wash the cells, then resuspend them in a buffer (e.g., PBS).

  • Treatment: Aliquot the cell suspension into tubes or a microplate. Add this compound at various concentrations (e.g., 1x MIC, 2x MIC). Include an untreated control.

  • Incubation: Incubate for a defined period (e.g., 1-4 hours).

  • Staining: Add PI to each sample to a final concentration of ~2 µg/mL.

  • Analysis: Analyze the samples using a flow cytometer or a fluorescence plate reader. An increase in PI fluorescence indicates an increase in the number of cells with damaged membranes. The percentage of dead cells can be quantified.[11]

Conclusion and Future Directions

This compound is a potent, naturally derived antifungal compound that acts primarily by disrupting the integrity of the fungal plasma membrane. Its production is a key part of an elegant and rapid inducible defense system in legumes. The detailed understanding of its biosynthesis, regulation, and mechanism of action provides multiple avenues for practical application. For drug development professionals, this compound and other isoflavonoid phytoalexins serve as excellent lead compounds for novel antifungal agents. Their unique mode of action, targeting the cell membrane, may be effective against pathogens resistant to conventional drugs.[13][22] For agricultural scientists, understanding the signaling pathways that trigger this compound production could lead to the development of new crop protection strategies, either through genetic enhancement of the defense response or the application of elicitors to prime plants against infection.[3] Future research should focus on optimizing the production of this compound, exploring its synergistic effects with existing antifungal drugs, and further elucidating its interactions with specific membrane components.

References

The Biological Virtues of Phaseollin: A Technical Guide for Scientific Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Anticancer, Antimicrobial, and Anti-inflammatory Activities of Phaseollin (B1679764) and its Potential Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a naturally occurring pterocarpan (B192222) phytoalexin, has emerged as a molecule of significant interest within the scientific community. Primarily found in legumes, particularly in the genus Phaseolus, it plays a crucial role in plant defense mechanisms. Beyond its botanical functions, a growing body of evidence illuminates its diverse and potent biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer, antimicrobial, and anti-inflammatory properties, complete with quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to aid researchers in their quest for novel therapeutic agents.

Anticancer Activities of this compound

This compound has demonstrated notable potential as an anticancer agent, primarily through its pro-apoptotic and chemopreventive activities. Its effects are multifaceted, involving the induction of programmed cell death and the mitigation of oxidative stress that can lead to carcinogenesis.

Quantitative Anticancer Data

The cytotoxic and antiproliferative effects of this compound and related isoflavonoids have been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are critical metrics for evaluating the potency of these compounds.

CompoundCell LineActivity TypeIC50 / EC50 (µM)Reference
This compoundH4IIE (Hepatoma)Cytotoxicity1.5[1]
Luteolin (B72000)A549 (Non-small cell lung carcinoma)Cytotoxicity40.2 (at 48h)[1]
LuteolinHep-2 (Laryngeal squamous cell carcinoma)Cytotoxicity~50[2]
Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating key signaling pathways that regulate cell survival and proliferation. A significant mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved, in part, through the inhibition of the Extracellular signal-regulated kinase (ERK) pathway and the activation of caspases.

This compound has been shown to decrease the phosphorylation of ERK (p44/p42), a critical kinase in the mitogen-activated protein kinase (MAPK) signaling cascade that promotes cell proliferation and survival.[1] By inhibiting ERK activation, this compound disrupts downstream signaling, leading to the activation of the apoptotic cascade. This process involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7), ultimately leading to cell death.

phaseollin_apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Target (Putative) MEK MEK Receptor->MEK Inhibits Phosphorylation This compound This compound This compound->Receptor Binds/Interacts pMEK p-MEK ERK ERK pMEK->ERK Phosphorylates pERK p-ERK Pro_Caspase9 Pro-caspase-9 pERK->Pro_Caspase9 Inhibits Activation Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Cleavage Pro_Caspase37 Pro-caspase-3/7 Caspase9->Pro_Caspase37 Activates Caspase37 Caspase-3/7 Pro_Caspase37->Caspase37 Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Executes

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using appropriate software.

Antimicrobial Activities of this compound

This compound, as a phytoalexin, possesses inherent antimicrobial properties that contribute to plant defense. These properties are also being explored for their potential therapeutic applications against human pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µM)Reference
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)78[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth medium. Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of concentrations.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. Alternatively, the absorbance can be read using a microplate reader.

Anti-inflammatory Activities of this compound

Chronic inflammation is a hallmark of many diseases, and agents that can modulate the inflammatory response are of great therapeutic interest. This compound has demonstrated significant anti-inflammatory properties by targeting key inflammatory pathways.

Quantitative Anti-inflammatory Data

This compound has been shown to inhibit the production of several pro-inflammatory mediators in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

MediatorCell LineTreatmentConcentration (µM)% InhibitionReference
Nitric Oxide (NO)RAW 264.7This compound + LPS100Significant[7][8]
iNOSRAW 264.7This compound + LPS100Significant[7][8]
COX-2RAW 264.7This compound + LPS100Significant[7][8]
TNF-α (mRNA)RAW 264.7This compound + LPS100Significant[2]
IL-1β (mRNA)RAW 264.7This compound + LPS100Significant[2]
IL-6 (protein)RAW 264.7This compound + LPS100Notable[2]
TNF-α (protein)RAW 264.7This compound + LPS100Notable[2]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the expression of its target genes, including those for TNF-α, IL-1β, and IL-6.[7][8]

phaseollin_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates LPS LPS LPS->TLR4 Binds This compound This compound NFkB NF-κB (Active) This compound->NFkB Inhibits Nuclear Translocation pIKK p-IKK IkB IκB pIKK->IkB Phosphorylates pIkB p-IκB NFkB_IkB NF-κB-IκB (Inactive) pIkB->NFkB_IkB Leads to Degradation NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_nuc->ProInflammatory_Genes Activates

Figure 2: Mechanism of this compound's anti-inflammatory action via NF-κB inhibition.
Experimental Protocol: ELISA for Cytokine Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines in biological samples.

Materials:

  • 96-well ELISA plates

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Cell culture supernatants from this compound-treated and control cells

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer. Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., PBS with 5% BSA). Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody diluted in assay diluent to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add the TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Reaction Stoppage and Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants.

This compound Derivatives: Synthesis and Future Directions

While the biological activities of this compound are promising, the synthesis of its derivatives offers an avenue to enhance its potency, selectivity, and pharmacokinetic properties. Although specific synthesis protocols for this compound derivatives are not yet widely published, general strategies employed for the derivatization of similar flavonoids can be adapted.

Proposed Synthetic Strategies for this compound Derivatives

The chemical structure of this compound presents several sites amenable to modification, including the hydroxyl groups and the aromatic rings. Potential synthetic modifications could include:

  • Alkylation and Acylation: The hydroxyl groups can be alkylated or acylated to introduce various functional groups, potentially altering the compound's lipophilicity and cellular uptake.

  • Aromatic Substitution: The aromatic rings can be subjected to electrophilic substitution reactions to introduce substituents that may enhance biological activity.

  • Glycosylation: The addition of sugar moieties can improve the water solubility and bioavailability of this compound.

These modifications can be guided by computational modeling and structure-activity relationship (SAR) studies to rationally design derivatives with improved therapeutic profiles.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis and Optimization Phaseollin_Start This compound Modification Chemical Modification (e.g., Alkylation, Acylation) Phaseollin_Start->Modification Derivatives This compound Derivatives Modification->Derivatives Anticancer_Screen Anticancer Assays (MTT, Apoptosis) Derivatives->Anticancer_Screen Antimicrobial_Screen Antimicrobial Assays (MIC) Derivatives->Antimicrobial_Screen Antiinflammatory_Screen Anti-inflammatory Assays (ELISA, Western Blot) Derivatives->Antiinflammatory_Screen SAR Structure-Activity Relationship (SAR) Studies Anticancer_Screen->SAR Antimicrobial_Screen->SAR Antiinflammatory_Screen->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Compound Lead Compound Lead_Optimization->Lead_Compound

Figure 3: A logical workflow for the development of this compound derivatives.

Conclusion

This compound stands out as a natural compound with a remarkable spectrum of biological activities. Its demonstrated anticancer, antimicrobial, and anti-inflammatory properties, underpinned by its interactions with key cellular signaling pathways, make it a compelling lead molecule for drug discovery and development. This technical guide has provided a foundational understanding of this compound's potential, offering quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers to further explore and harness its therapeutic promise. The future of this compound research lies in the systematic evaluation of its efficacy in more complex disease models and the rational design and synthesis of novel derivatives with enhanced therapeutic indices.

References

The Role of Phaseollin in Plant Defense Against Fungal Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseollin (B1679764), an isoflavonoid (B1168493) phytoalexin synthesized by the common bean (Phaseolus vulgaris), represents a critical component of the plant's inducible defense system against fungal pathogens. This technical guide provides a comprehensive overview of the multifaceted role of this compound, from its biosynthesis and the intricate signaling pathways that govern its production to its direct antifungal mechanisms. We delve into detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, and present available quantitative data on its efficacy against key fungal pathogens. Furthermore, this guide illustrates the key molecular pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding and further research into the potential applications of this compound in crop protection and novel antifungal drug development.

Introduction to this compound and Plant Defense

Plants, as sessile organisms, have evolved sophisticated defense mechanisms to counteract a myriad of pathogens. A key strategy is the production of antimicrobial secondary metabolites known as phytoalexins, which are synthesized de novo and accumulate at the site of infection following pathogen attack or exposure to elicitors.[1][2] this compound is the principal phytoalexin of the common bean (Phaseolus vulgaris), where its accumulation is a hallmark of the plant's defense response, particularly against fungal incursions.[3] Chemically classified as a pterocarpan, this compound exhibits a broad spectrum of antifungal activity, contributing to disease resistance.[4] Understanding the regulation and mode of action of this compound is paramount for developing strategies to enhance disease resistance in crops and for exploring its potential as a lead compound in the development of new antifungal agents.

Biosynthesis of this compound

This compound belongs to the isoflavonoid class of phenylpropanoid secondary metabolites. Its biosynthesis originates from the shikimic acid pathway, which provides the precursor L-phenylalanine. A series of enzymatic reactions, summarized below, leads to the formation of this complex molecule.

The general biosynthetic pathway for isoflavonoids is well-established, starting with phenylalanine. The specific late steps leading to this compound involve the isoflavonoid daidzein (B1669772) as a key intermediate. The synthesis of many phenylpropanoid phytoalexins, including this compound, is a recognized defense mechanism in the Leguminosae family.

Phaseollin_Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic Acid->p-Coumaroyl-CoA Chalcone Chalcone p-Coumaroyl-CoA->Chalcone CHS Daidzein Daidzein Chalcone->Daidzein CHI, IFS Glycinol Glycinol Daidzein->Glycinol Multiple Steps This compound This compound Glycinol->this compound Prenylation & Cyclization PAL PAL CHS CHS CHI CHI IFS IFS

Figure 1: Simplified this compound Biosynthesis Pathway.

Antifungal Activity of this compound

This compound demonstrates significant antifungal properties against a range of plant pathogenic fungi. Its inhibitory effects are typically measured by determining the Minimum Inhibitory Concentration (MIC) or the Half-maximal Effective Concentration (EC50). While specific quantitative data for this compound is not abundant in publicly available literature, the inhibitory effects have been documented. For instance, studies have shown that this compound can inhibit the growth of Fusarium solani, a major bean pathogen. The growth of F. solani f. sp. pisi and *f. sp. phaseoli was moderately affected by this compound, while the growth of F. solani f. sp. cucurbitae was markedly inhibited even at low concentrations.

Table 1: Antifungal Activity of this compound

Fungal PathogenConcentration (µg/mL)InhibitionReference
Fusarium solani f. sp. cucurbitae13Marked Inhibition
Fusarium solani f. sp. pisi40Moderate Inhibition
Fusarium solani f. sp. phaseoli40Moderate Inhibition
Colletotrichum lindemuthianumNot SpecifiedGrowth Reduction

Accumulation of this compound in Resistant vs. Susceptible Interactions

Table 2: this compound Accumulation in Response to Fungal Elicitors

Bean Cultivar/VarietyElicitor/TreatmentRelative this compound ProductionReference
TibatãC. lindemuthianum filtrateHigh
VermelhoC. lindemuthianum filtrateHigh
Multiple CultivarsUV lightHigh

Signaling Pathways Regulating this compound Production

The induction of this compound biosynthesis is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade involving second messengers and protein kinase cascades, ultimately leading to the activation of transcription factors that upregulate the expression of this compound biosynthetic genes.

Upon perception of fungal elicitors by plasma membrane receptors, a rapid influx of calcium ions (Ca²⁺) into the cytosol and a burst of reactive oxygen species (ROS) are among the earliest signaling events. These second messengers activate downstream signaling components, including Mitogen-Activated Protein Kinase (MAPK) cascades. In Phaseolus vulgaris, MAPK signaling pathways are known to be involved in the response to anthracnose. These kinase cascades phosphorylate and activate various downstream targets, including WRKY transcription factors. WRKY transcription factors are a large family of regulatory proteins that play pivotal roles in plant immunity by binding to W-box elements in the promoters of defense-related genes, including those involved in phytoalexin biosynthesis.

Phaseollin_Signaling cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_nucleus Nucleus Receptor Receptor Ca_influx Ca²⁺ Influx Receptor->Ca_influx ROS_burst ROS Burst Receptor->ROS_burst Fungal_Elicitor Fungal_Elicitor Fungal_Elicitor->Receptor MAPK_Cascade MAPK Cascade Ca_influx->MAPK_Cascade ROS_burst->MAPK_Cascade WRKY_TFs WRKY Transcription Factors MAPK_Cascade->WRKY_TFs Biosynthetic_Genes This compound Biosynthetic Genes WRKY_TFs->Biosynthetic_Genes Transcriptional Activation Phaseollin_Production This compound Production Biosynthetic_Genes->Phaseollin_Production Translation & Enzymatic Activity

Figure 2: Signaling Pathway for this compound Induction.

Mechanism of Antifungal Action

The precise molecular mechanism by which this compound exerts its antifungal activity is an area of ongoing research. However, evidence suggests that like many other phytoalexins, its primary mode of action involves the disruption of fungal cell membranes. The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the fungal plasma membrane. This insertion is thought to disrupt membrane integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.

A key target for many membrane-disrupting antifungal agents is ergosterol, the major sterol in fungal membranes. It is hypothesized that this compound may interact with ergosterol, leading to the formation of pores or channels in the membrane. Another potential mechanism is the inhibition of the fungal respiratory chain, which would disrupt cellular energy production. Fungal cell death can occur through various regulated processes, including apoptosis-like, necroptosis-like, and pyroptosis-like death, and it is possible that this compound could trigger one or more of these pathways.

Experimental Protocols

Extraction of this compound from Bean Tissue

This protocol is a generalized procedure for the extraction of isoflavonoids from bean tissue and can be adapted for this compound.

  • Tissue Homogenization: Harvest fresh bean tissue (e.g., hypocotyls or leaves) that has been elicited for this compound production. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Solvent Extraction: Suspend the powdered tissue in 80% methanol (B129727) (e.g., 1 gram of tissue in 10 mL of solvent).

  • Sonication and Incubation: Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by incubation at 4°C for 24 hours with gentle shaking to ensure thorough extraction.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Concentration: Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove more polar compounds. Elute the this compound with a higher concentration of methanol.

Extraction_Workflow Start Start Harvest_Tissue Harvest Elicited Bean Tissue Start->Harvest_Tissue Grind_Tissue Grind to Fine Powder Harvest_Tissue->Grind_Tissue Freeze in Liquid N₂ Extract_Solvent Extract with Solvent Grind_Tissue->Extract_Solvent Add 80% Methanol Sonicate_Incubate Sonication (30 min) & Incubation (24h, 4°C) Extract_Solvent->Sonicate_Incubate Sonicate & Incubate Centrifuge Centrifuge (10,000 x g, 15 min) Sonicate_Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Concentrate Concentrate Extract Collect_Supernatant->Concentrate End End Concentrate->End Crude this compound Extract

Figure 3: Experimental Workflow for this compound Extraction.
Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

  • Sample Preparation: Resuspend the dried extract from section 7.1 in a known volume of mobile phase (e.g., 1 mL of 50% methanol) and filter through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Gradient Program: A linear gradient from, for example, 20% B to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 20 µL.

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration.

  • Quantification: Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Antifungal Activity Assay: Radial Growth Inhibition

This assay is used to determine the effect of this compound on the mycelial growth of filamentous fungi.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Incorporate this compound: Add this compound (dissolved in a small amount of a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory to fungal growth, typically ≤1%) to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate containing only the solvent.

  • Pour Plates: Pour the PDA containing this compound and the control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing culture of the test fungus onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25°C) in the dark.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and use regression analysis to determine the EC50 value (the concentration that causes 50% inhibition of growth).

Conclusion and Future Directions

This compound is a vital component of the common bean's defense arsenal (B13267) against fungal pathogens. Its synthesis is tightly regulated by a complex signaling network that is rapidly activated upon pathogen recognition. While its primary antifungal mechanism appears to be the disruption of fungal cell membranes, further research is needed to fully elucidate the molecular targets and downstream effects. The development of more detailed and standardized protocols for the study of this compound will be crucial for advancing our understanding.

Future research should focus on:

  • Quantitative analysis: Generating comprehensive data on the MIC and EC50 values of this compound against a wider range of fungal pathogens.

  • Comparative transcriptomics and metabolomics: Quantifying the differential accumulation of this compound and the expression of its biosynthetic genes in resistant and susceptible bean cultivars during fungal infection.

  • Mechanism of action: Elucidating the precise molecular interactions of this compound with fungal cell components.

  • Biotechnological applications: Exploring the potential of engineering the this compound biosynthetic pathway to enhance disease resistance in common bean and other crops.

A deeper understanding of the role of this compound in plant defense will not only contribute to the development of more resilient crops but may also provide novel avenues for the discovery of new and effective antifungal compounds for use in agriculture and medicine.

References

A Deep Dive into Phaseollin Accumulation Across Bean Cultivars: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollin (B1679764), a prominent isoflavonoid (B1168493) phytoalexin found in the common bean (Phaseolus vulgaris), represents a key component of the plant's defense mechanism against pathogenic microorganisms. Its accumulation is a hallmark of the hypersensitive response, a form of programmed cell death that restricts pathogen growth. Beyond its role in plant immunity, this compound and other isoflavonoids are of significant interest to the pharmaceutical industry due to their potential antioxidant, antimicrobial, and chemopreventive properties. Understanding the differential accumulation of this compound across various bean cultivars in response to elicitors is crucial for developing disease-resistant crops and for harnessing its therapeutic potential. This technical guide provides an in-depth overview of this compound accumulation, detailing experimental protocols, quantitative data, and the underlying signaling pathways.

Quantitative Analysis of this compound Accumulation

The production of this compound can be induced by a variety of biotic and abiotic elicitors. The quantity of accumulated this compound varies significantly among different bean cultivars, tissues, and the nature of the elicitor used. Below are tabulated summaries of quantitative data from various studies, providing a comparative look at this compound production.

Table 1: this compound Accumulation in Different Bean Tissues Induced by Fungal Elicitors

Tissue TypeMajor Phytoalexin InducedElicitor SourceReference
CotyledonsKievitoneColletotrichum lindemuthianum cell walls[1]
HypocotylsThis compoundColletotrichum lindemuthianum cell walls[1]

Table 2: this compound Production in Hypocotyls of Various Bean Cultivars and Varieties

This compound production was measured by absorbance at 280 nm per gram of fresh weight (g.p.f.) after treatment with various inducers.

Cultivar/VarietyInducerAverage Absorbance (280nm/g.p.f.)Reference
TibatãFiltrate of C. lindemuthianum> 0.8[2]
TibatãUV light> 0.8[2]
VermelhoFiltrate of C. lindemuthianum> 0.8[2]
VermelhoUV light> 0.8
CariocaFiltrate of C. lindemuthianum~ 0.4 - 0.6
Cnpf 8104Filtrate of C. lindemuthianum~ 0.4 - 0.6
SoberanaFiltrate of C. lindemuthianum~ 0.4 - 0.6
UirapurúFiltrate of C. lindemuthianum~ 0.4 - 0.6
RosinhaFiltrate of C. lindemuthianum~ 0.2 - 0.4

Table 3: Time-Course of this compound Accumulation in Seedlings of Different Colombian Bean Varieties

This compound content measured in μg per gram of fresh weight (f.w.) after induction with 1.0 mM 1-oxo-indanoyl-L-isoleucyl methyl ester.

CultivarTime Post-Induction (hours)This compound Content (μg/g f.w.)Resistance to AnthracnoseReference
Resistant Cultivar72 - 96Significantly HigherResistant
Susceptible Cultivar72 - 96LowerSusceptible

Experimental Protocols

Detailed methodologies are critical for the reproducible study of this compound accumulation. The following sections outline key experimental protocols generalized from cited literature.

Protocol 1: Elicitor Preparation from Fungal Cell Walls

This protocol describes the preparation of a crude elicitor from the cell walls of Colletotrichum lindemuthianum, a common fungal pathogen of beans.

Materials:

  • Colletotrichum lindemuthianum culture

  • Liquid culture medium (e.g., Potato Dextrose Broth)

  • Autoclave

  • Blender or homogenizer

  • Centrifuge and appropriate tubes

  • Distilled water

Procedure:

  • Grow Colletotrichum lindemuthianum in a liquid culture medium until a sufficient mycelial mass is obtained.

  • Harvest the mycelia by filtration.

  • Wash the mycelia thoroughly with distilled water to remove any remaining media components.

  • Suspend the mycelia in distilled water and homogenize using a blender or homogenizer to break the cells.

  • Centrifuge the homogenate at a high speed to pellet the cell walls.

  • Wash the cell wall pellet multiple times with distilled water, centrifuging after each wash, to remove cytoplasmic contents.

  • Resuspend the final cell wall pellet in a known volume of distilled water.

  • Autoclave the cell wall suspension to solubilize the elicitor-active glucans.

  • Centrifuge the autoclaved suspension to remove insoluble debris. The resulting supernatant is the crude elicitor preparation.

  • Determine the carbohydrate concentration of the elicitor preparation (e.g., using a phenol-sulfuric acid assay) and dilute to the desired working concentration.

Protocol 2: Induction of this compound Accumulation in Bean Hypocotyls

This protocol outlines the application of elicitors to bean hypocotyls to induce this compound synthesis.

Materials:

  • Bean seeds of desired cultivars

  • Sterile germination paper or soil

  • Growth chamber or incubator

  • Elicitor solution (prepared as in Protocol 1 or other desired elicitor)

  • Sterile water (for control)

  • Scalpel or razor blade

  • Petri dishes or other suitable incubation containers

Procedure:

  • Germinate bean seeds in the dark for 5-7 days until hypocotyls are well-developed.

  • Excise segments of the hypocotyls (typically 1-2 cm in length) using a sterile scalpel.

  • Place the hypocotyl segments in a sterile Petri dish lined with moist filter paper.

  • Apply a small volume (e.g., 50-100 µL) of the elicitor solution to the surface of each hypocotyl segment. For control samples, apply sterile water.

  • Incubate the treated hypocotyls in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours) to allow for this compound accumulation.

Protocol 3: Extraction and Quantification of this compound

This protocol describes the extraction of this compound from plant tissue and its quantification using spectrophotometry. For more precise quantification, High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

  • Elicitor-treated and control bean tissue

  • Ethanol (B145695) or methanol (B129727)

  • Mortar and pestle or homogenizer

  • Centrifuge and tubes

  • Spectrophotometer or HPLC system

  • This compound standard (for HPLC)

Procedure:

  • Harvest the treated bean tissue at the end of the incubation period.

  • Record the fresh weight of the tissue.

  • Homogenize the tissue in a suitable volume of ethanol or methanol using a mortar and pestle or a mechanical homogenizer.

  • Incubate the homogenate at 4°C for 48 hours to allow for complete extraction of this compound.

  • Centrifuge the extract to pellet the tissue debris.

  • Transfer the supernatant to a clean tube.

  • For Spectrophotometric Quantification: Measure the absorbance of the supernatant at 280 nm. This provides an indirect measure of this compound content, as other phenolic compounds also absorb at this wavelength. Express results as absorbance units per gram of fresh weight.

  • For HPLC Quantification: a. Filter the supernatant through a 0.22 µm syringe filter. b. Inject a known volume of the filtered extract onto an HPLC system equipped with a C18 column. c. Elute with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water). d. Detect this compound using a UV detector at its maximum absorbance wavelength (around 280 nm). e. Quantify the this compound concentration by comparing the peak area to a calibration curve generated with a pure this compound standard. Express results as µg of this compound per gram of fresh weight.

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is a complex process involving the activation of a cascade of defense-related genes. The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows.

Signaling Pathway of Elicitor-Induced this compound Biosynthesis

The induction of this compound synthesis begins with the recognition of elicitors, such as β-glucans from fungal cell walls, by plant cell receptors. This recognition triggers a downstream signaling cascade that ultimately leads to the activation of genes involved in the phenylpropanoid pathway, from which this compound is derived.

G Elicitor-Induced this compound Biosynthesis Pathway Elicitor Fungal Elicitor (e.g., β-glucan) Receptor Plant Cell Receptor Elicitor->Receptor Recognition Signal Signal Transduction Cascade (ROS, Ca2+, MAPKs) Receptor->Signal Initiation TF Activation of Transcription Factors Signal->TF Genes Upregulation of Phenylpropanoid Pathway Genes (e.g., PAL, CHS) TF->Genes Precursors Phenylpropanoid Precursors Genes->Precursors This compound This compound Biosynthesis Precursors->this compound Accumulation This compound Accumulation This compound->Accumulation

Caption: A simplified diagram of the signaling pathway leading to this compound accumulation upon elicitor recognition.

Experimental Workflow for this compound Accumulation Studies

The following diagram illustrates the typical workflow for an experiment designed to quantify this compound accumulation in response to elicitors.

G Experimental Workflow for this compound Analysis start Start germination Bean Seed Germination start->germination explant Explant Preparation (e.g., Hypocotyls) germination->explant treatment Elicitor Treatment explant->treatment incubation Incubation treatment->incubation extraction This compound Extraction incubation->extraction quantification Quantification (Spectrophotometry/HPLC) extraction->quantification analysis Data Analysis quantification->analysis end End analysis->end

Caption: A flowchart outlining the key steps in an experiment to measure this compound accumulation.

Conclusion

The study of this compound accumulation in different bean cultivars provides valuable insights into plant defense mechanisms and offers avenues for the development of novel therapeutic agents. The data presented herein highlights the significant variation in this compound production based on genetic and environmental factors. The detailed protocols and workflow diagrams serve as a practical guide for researchers aiming to investigate this important phytoalexin. Further research, particularly utilizing advanced analytical techniques like HPLC-MS, will undoubtedly uncover more nuances of this compound biosynthesis and regulation, paving the way for its effective application in both agriculture and medicine.

References

Basic Toxicological Profile of Phaseollin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollin (B1679764) is a natural phytoalexin, an antimicrobial and antioxidant compound produced by plants of the Fabaceae family, particularly the common bean (Phaseolus vulgaris), in response to stress, such as microbial attack. As a member of the pterocarpan (B192222) class of isoflavonoids, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the basic toxicological profile of this compound, summarizing available data on its acute toxicity, cytotoxicity, and genotoxicity. It also delves into its effects on key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound for potential therapeutic applications.

Acute Toxicity

To date, there is a significant lack of publicly available data on the acute toxicity of this compound in animal models. No definitive median lethal dose (LD50) values have been reported in rodents or other species. This data gap is a critical consideration for any future preclinical development of this compound and highlights the necessity for formal acute toxicity studies to be conducted in accordance with standardized guidelines (e.g., OECD Test Guideline 423).

Cytotoxicity

This compound has demonstrated cytotoxic effects in in vitro studies, particularly against cancer cell lines. The available quantitative data is summarized in the table below.

Table 1: Cytotoxicity of this compound
Cell LineAssay TypeEndpointValueReference
H4IIE (Rat Hepatoma)Not specified in abstractEC501.5 µM[1]
Phaseolus vulgaris cell suspensionGrowth Inhibition-16 and 32 µg/ml
Phaseolus vulgaris cell suspensionCell Viability% cell death99% at 32 µg/ml (within 30 min)
Experimental Protocols

Cell Viability Assay in H4IIE Hepatoma Cells (based on Wätjen et al., 2007)[1]

While the full experimental details from the primary study are not available, a typical protocol for determining the EC50 value in a hepatoma cell line would involve the following steps:

  • Cell Culture: H4IIE cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The EC50 value, the concentration of the substance that reduces the cell viability by 50%, is then calculated from the dose-response curve.

G cluster_workflow Cytotoxicity Experimental Workflow A Seed H4IIE cells in 96-well plate B Incubate overnight A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 1-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate EC50 value H->I

Cytotoxicity Experimental Workflow Diagram

Genotoxicity

The available data on the genotoxicity of this compound is limited. One study investigated its potential to induce DNA strand breaks using the comet assay.

Table 2: Genotoxicity of this compound
Assay TypeCell Line/SystemConcentrationResultReference
Comet AssayH4IIE (Rat Hepatoma)10 µM (2h)No induction of DNA strand breaks[1]
Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis) (based on Wätjen et al., 2007)[1]

The specific protocol used in the cited study is not fully available. However, a general protocol for the alkaline comet assay is as follows:

  • Cell Treatment: H4IIE cells are treated with the test substance (e.g., 10 µM this compound) and appropriate positive and negative controls for a defined period.

  • Cell Embedding: Treated cells are suspended in low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: The DNA is subjected to electrophoresis, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA within it.

G cluster_workflow Comet Assay Experimental Workflow A Treat H4IIE cells with this compound B Embed cells in agarose on slide A->B C Lyse cells to form nucleoids B->C D Unwind DNA in alkaline buffer C->D E Perform electrophoresis D->E F Neutralize and stain DNA E->F G Visualize and quantify DNA damage F->G

Comet Assay Workflow Diagram

Effects on Signaling Pathways

Preliminary research suggests that this compound may exert its biological effects, at least in part, through the modulation of specific intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to affect the Extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation and survival.

  • Inhibition of ERK Phosphorylation: A study by Wätjen et al. (2007) demonstrated that this compound (at a concentration of 10 µM for 2 hours) decreased the activation of the ERK kinase (p44/p42) in H4IIE hepatoma cells.[1] This suggests that this compound may interfere with the upstream signaling components that lead to ERK activation.

G cluster_pathway Inhibition of ERK Signaling by this compound GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->ERK

This compound's Inhibition of the ERK Signaling Pathway
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.

  • No Effect on NF-κB Signaling: The same study by Wätjen et al. (2007) found that this compound had no effect on NF-κB signaling in H4IIE cells, as determined by a secreted alkaline phosphatase (SEAP) reporter assay.[1] This was observed for both basal activity and activity stimulated by Tumor Necrosis Factor-alpha (TNF-α).

G cluster_pathway This compound and the NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits GeneExpression Gene Expression (Inflammation, Survival) NFkB->GeneExpression translocates to nucleus This compound This compound This compound->NFkB No Effect

This compound's Lack of Effect on the NF-κB Signaling Pathway

Conclusion and Future Directions

The current body of evidence suggests that this compound exhibits in vitro cytotoxicity, particularly against cancer cells, at micromolar concentrations. Its genotoxic potential appears to be low, as it did not induce DNA strand breaks in a comet assay. Mechanistically, this compound has been shown to inhibit the ERK signaling pathway, while not affecting NF-κB signaling.

A significant gap in the toxicological profile of this compound is the absence of acute toxicity data (LD50). To advance the preclinical development of this compound, it is imperative that comprehensive acute oral toxicity studies are conducted in rodent models. Furthermore, a broader assessment of its genotoxic potential, including a micronucleus assay to detect chromosomal damage, is warranted. Further research is also needed to elucidate the precise molecular mechanisms underlying its cytotoxic effects and its interaction with cellular signaling pathways. A thorough understanding of the in vivo metabolism and pharmacokinetic profile of this compound will also be crucial for its safety evaluation and potential therapeutic application.

References

Methodological & Application

Application Note: Spectrophotometric Determination of Phaseollin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phaseollin (B1679764) is an isoflavonoid (B1168493) phytoalexin found in plants of the Phaseolus genus, most notably the common bean (Phaseolus vulgaris). As a phytoalexin, it is synthesized in response to stress, such as pathogen attack or injury, and exhibits significant antifungal and antimicrobial properties. The quantification of this compound in plant extracts is crucial for agricultural research, studying plant defense mechanisms, and for the development of new antimicrobial agents. This application note provides a detailed protocol for the determination of this compound using UV-Visible spectrophotometry, a simple, cost-effective, and rapid analytical technique. The method is based on the characteristic UV absorbance of this compound.

Spectrophotometric Parameters

The quantitative determination of this compound is based on its absorbance in the UV region. The key parameters for this analysis are summarized below.

ParameterValueNotes
Wavelength of Max. Absorbance (λmax) 279 nmWavelength at which this compound exhibits maximum absorbance[1].
Recommended Solvent Methanol (B129727) or 80% (v/v) Methanol in WaterThis compound is soluble in alcoholic solvents.
Standard Concentration Range 1 - 25 µg/mLA typical linear range for spectrophotometric assays.
Reference Solution Solvent used for extraction and dilutionUsed to zero the spectrophotometer (blank).

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from plant tissue (e.g., bean pods, leaves) for spectrophotometric analysis.

Materials:

  • Plant tissue sample (fresh or lyophilized)

  • Methanol (80%, v/v)

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Volumetric flasks

  • Whatman No. 1 filter paper or 0.45 µm syringe filter

Procedure:

  • Sample Preparation: Weigh approximately 1.0 g of fresh plant tissue or 0.2 g of lyophilized, powdered tissue.

  • Homogenization: Place the sample in a mortar and pestle or a homogenizer. Add 10 mL of 80% methanol.

  • Extraction: Grind or homogenize the tissue thoroughly for 5-10 minutes until a uniform slurry is formed.

  • Centrifugation: Transfer the slurry to a centrifuge tube. Centrifuge at 5,000 x g for 10 minutes to pellet the solid debris.

  • Collection: Carefully decant the supernatant into a clean tube. This supernatant is the crude plant extract.

  • Clarification: Filter the crude extract through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove any remaining fine particles.

  • Final Volume: Transfer the clear extract to a volumetric flask and adjust the final volume with the extraction solvent if necessary for subsequent quantification. Store the extract at 4°C in the dark until analysis.

Protocol 2: Preparation of Standard Curve

A standard curve is essential for quantifying the amount of this compound in the unknown extracts.

Materials:

  • This compound standard (high purity)

  • Methanol (analytical grade)

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

Procedure:

  • Prepare Stock Solution (100 µg/mL):

    • Accurately weigh 5.0 mg of the this compound standard.

    • Dissolve it in a small amount of methanol in a 50 mL volumetric flask.

    • Bring the flask to volume with methanol and mix thoroughly. This is the stock solution.

  • Prepare Working Standards (Serial Dilution):

    • Label a series of 10 mL volumetric flasks as 25, 20, 15, 10, 5, and 1 µg/mL.

    • Use the stock solution to prepare the working standards as described in the table below.

Target Concentration (µg/mL)Volume of Stock (100 µg/mL)Final Volume (mL)
252.5 mL10
202.0 mL10
151.5 mL10
101.0 mL10
50.5 mL10
10.1 mL10
  • Mix: Ensure each standard is mixed thoroughly by inverting the flask several times.

Protocol 3: Sample Measurement and Quantification

Procedure:

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20 minutes. Set the wavelength to 279 nm[1].

  • Blanking: Fill a quartz cuvette with the reference solvent (e.g., 80% methanol) and use it to zero the absorbance of the instrument.

  • Standard Measurement: Measure the absorbance of each prepared this compound standard, starting from the lowest concentration. Rinse the cuvette with the next standard before measuring. Record the absorbance values.

  • Standard Curve Generation: Plot a graph of absorbance (Y-axis) versus concentration (X-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.99 for a valid curve.

  • Sample Measurement:

    • If the plant extract is expected to be highly concentrated, perform a preliminary dilution (e.g., 1:10) with the solvent.

    • Measure the absorbance of the diluted plant extract at 279 nm.

    • Ensure the measured absorbance falls within the linear range of the standard curve. If it is too high, dilute the sample further and re-measure.

  • Concentration Calculation: Use the linear regression equation to calculate the concentration of this compound in the extract:

    • Concentration (µg/mL) = (Absorbance - c) / m

    • Where: Absorbance is the reading for the extract, m is the slope, and c is the y-intercept of the standard curve.

  • Final Content Calculation: Adjust the calculated concentration for any dilutions made and express the final content as µg of this compound per gram of plant tissue (µg/g).

    • This compound Content (µg/g) = [C × V × DF] / W

    • Where: C = Concentration from standard curve (µg/mL), V = Total volume of extract (mL), DF = Dilution factor, W = Initial weight of plant tissue (g).

Method Validation Parameters (Example)

Analytical method validation ensures that the procedure is fit for its intended purpose. The following table presents typical acceptance criteria for a spectrophotometric method based on ICH guidelines[2][3][4].

ParameterAcceptance CriterionTypical Result
Linearity (R²) R² ≥ 0.990.9992
Accuracy (% Recovery) 98.0% - 102.0%101.5%
Precision (% RSD)
- Repeatability (Intra-day)RSD ≤ 2%1.15%
- Intermediate (Inter-day)RSD ≤ 2%1.42%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.25 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.78 µg/mL
Specificity No interference from matrix components at λmaxConfirmed by comparing spectra of blank and spiked extract

Visualizations

Experimental Workflow```dot

G final_extract final_extract spectro spectro final_extract->spectro std_working std_working std_working->spectro

Caption: Simplified biosynthesis pathway of this compound from phenylalanine.

References

Protocol for Phaseollin Extraction from Bean Hypocotyls: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of phaseollin (B1679764), a major phytoalexin from bean hypocotyls (Phaseolus vulgaris). This compound is a secondary metabolite with known antifungal and potential pharmacological properties, making its efficient extraction and quantification crucial for research and drug development. These application notes cover the elicitation of this compound production, detailed extraction procedures, and analytical methods for quantification.

Introduction

This compound is an isoflavonoid (B1168493) phytoalexin that accumulates in bean plants in response to various stressors, including microbial infection and chemical elicitors. Its biological activities have garnered interest in agricultural and pharmaceutical research. This protocol outlines a reproducible method for inducing and extracting this compound from bean hypocotyls for further study and application.

Data Presentation

The yield of this compound is influenced by several factors, including the type of elicitor used, the extraction solvent, temperature, and duration of extraction. The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Effect of Elicitor on this compound Yield

ElicitorConcentrationIncubation Time (h)This compound Yield (µg/g fresh weight)
Control (Water)-48Not detected
Colletotrichum lindemuthianum filtrate-48150 - 250
Acibenzolar-S-methyl (ASM)100 mg/L48100 - 200
CuCl₂5 mM24~120
Fusarium solani f. sp. pisi-84~180

Table 2: Effect of Extraction Solvent on Phytochemical Yield from Phaseolus vulgaris

SolventPolarity IndexTotal Extractable Components ( g/100g dry wt.)Total Phenolic Content (mg/100g dry wt.)Total Flavonoid Content (mg/100g dry wt.)
n-Hexane0.10.24 ± 0.11101 ± 1070 ± 9.05
Petroleum Ether0.10.35 ± 0.1595 ± 865 ± 7.50
Chloroform4.10.85 ± 0.2160 ± 645 ± 5.20
Ethyl Acetate4.41.25 ± 0.2545 ± 530 ± 4.10
Acetone5.12.50 ± 0.3030 ± 420 ± 3.50
Ethanol (B145695)5.24.50 ± 0.4020 ± 315 ± 2.80
Water10.27.23 ± 0.4710 ± 48 ± 2.40

Note: Data presented are compiled from multiple sources and should be used as a reference. Actual yields may vary depending on the specific experimental conditions, bean variety, and analytical methods used.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the extraction and analysis of this compound.

Elicitation of this compound Production in Bean Hypocotyls

Objective: To induce the biosynthesis and accumulation of this compound in bean hypocotyls using an elicitor.

Materials:

  • Bean seeds (Phaseolus vulgaris)

  • Sterile sand or vermiculite (B1170534)

  • Elicitor solution (e.g., Colletotrichum lindemuthianum culture filtrate, or 100 mg/L Acibenzolar-S-methyl)

  • Sterile distilled water

  • Sterile petri dishes or trays

  • Growth chamber or incubator

Protocol:

  • Surface sterilize bean seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by three rinses with sterile distilled water.

  • Germinate the seeds in sterile, moist sand or vermiculite in the dark at 25°C for 7-10 days.

  • Excise 5 cm segments of the hypocotyls from the etiolated seedlings.

  • Place the hypocotyl segments in sterile petri dishes containing filter paper moistened with the elicitor solution. Ensure the entire surface of the hypocotyl is in contact with the solution. Use sterile distilled water as a negative control.

  • Incubate the petri dishes in the dark at 25°C for 48-72 hours to allow for this compound accumulation.

Extraction of this compound

Objective: To extract this compound from the elicited bean hypocotyls.

Materials:

  • Elicited bean hypocotyls

  • 95% Ethanol (EtOH)

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator (optional)

  • Filter paper (Whatman No. 1 or equivalent)

Protocol:

  • After the incubation period, harvest the hypocotyls and blot them dry.

  • Weigh the hypocotyls to determine the fresh weight.

  • Homogenize the tissue in 95% ethanol (e.g., 10 mL of ethanol per gram of fresh tissue) using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant into a clean flask.

  • Re-extract the pellet with an additional volume of 95% ethanol and centrifuge again.

  • Combine the supernatants. This solution contains the crude this compound extract.

  • The extract can be concentrated using a rotary evaporator if necessary and then filtered through a 0.45 µm syringe filter before analysis.

Quantification and Analysis of this compound

A. Spectrophotometric Quantification

Objective: To estimate the total this compound concentration in the extract.

Principle: this compound exhibits a characteristic UV absorbance maximum at approximately 280 nm.

Protocol:

  • Measure the absorbance of the ethanolic extract at 280 nm using a UV-Vis spectrophotometer. Use 95% ethanol as a blank.

  • Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound (ε₂₈₀ ≈ 7,760 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration. The results are typically expressed as µg of this compound per gram of fresh tissue.[1]

B. Thin-Layer Chromatography (TLC) Analysis

Objective: To qualitatively assess the presence of this compound in the extract.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., chloroform:methanol, 95:5 v/v)

  • UV lamp (254 nm and 366 nm)

  • This compound standard (if available)

Protocol:

  • Spot a small amount of the concentrated extract and the this compound standard onto the TLC plate.

  • Develop the plate in a chamber saturated with the developing solvent.

  • After the solvent front has reached the top of the plate, remove the plate and allow it to air dry.

  • Visualize the spots under a UV lamp. This compound typically appears as a fluorescent spot. The R_f value can be compared to the standard.

C. High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To accurately quantify this compound in the extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B) is often employed. A typical gradient could be:

    • 0-5 min: 10% A

    • 5-20 min: Gradient to 90% A

    • 20-25 min: Hold at 90% A

    • 25-30 min: Return to 10% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10-20 µL

Protocol:

  • Prepare a standard curve using a series of known concentrations of a pure this compound standard.

  • Inject the filtered bean hypocotyl extract onto the HPLC system.

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological and experimental processes involved in this compound extraction.

G Elicitor-Induced Signaling Pathway for this compound Biosynthesis Elicitor Elicitor (e.g., Fungal Cell Wall Fragments) Receptor Plant Cell Receptor Elicitor->Receptor Signal_Transduction Signal Transduction Cascade (MAPK cascade, Ca²⁺ influx) Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Expression of Phenylpropanoid Pathway Genes Transcription_Factors->Gene_Expression PAL Phenylalanine Ammonia-Lyase (PAL) Gene_Expression->PAL Phenylalanine L-Phenylalanine Phenylalanine->PAL Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid Pathway_Enzymes Multi-step Enzymatic Conversions (e.g., C4H, 4CL, CHS, CHI, IFS) Cinnamic_Acid->Pathway_Enzymes This compound This compound Pathway_Enzymes->this compound

Elicitor-Induced Signaling Pathway

G Experimental Workflow for this compound Extraction and Analysis Seed_Germination 1. Bean Seed Germination (7-10 days in dark) Elicitation 2. Hypocotyl Elicitation (48-72 hours with elicitor) Seed_Germination->Elicitation Extraction 3. Ethanol Extraction (Homogenization & Centrifugation) Elicitation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Analysis 4. Analysis Crude_Extract->Analysis Spectrophotometry Spectrophotometry (280 nm) Analysis->Spectrophotometry TLC Thin-Layer Chromatography Analysis->TLC HPLC High-Performance Liquid Chromatography Analysis->HPLC

Experimental Workflow Diagram

References

Application Notes and Protocols for In Vitro Testing of Phaseollin's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro assays to assess the antimicrobial potential of Phaseollin, a pterocarpan (B192222) phytoalexin. While specific quantitative data for purified this compound is limited in publicly available literature, this document outlines the standard protocols and expected outcomes based on the activity of related compounds.

Introduction to this compound and its Antimicrobial Potential

This compound is a natural isoflavonoid, specifically a pterocarpan, produced by plants of the Phaseolus genus, such as the common bean (Phaseolus vulgaris), as a defense mechanism against pathogens. Pterocarpans are known for their broad-spectrum antimicrobial properties, and as such, this compound is a promising candidate for the development of new antimicrobial agents. The antimicrobial action of pterocarpans is generally attributed to their ability to disrupt microbial cell membranes, leading to cellular leakage and death.[1][2][3]

Data Presentation: Antimicrobial Activity of this compound and Related Compounds

Due to the limited availability of specific quantitative antimicrobial data for purified this compound, the following table includes data for extracts from Phaseolus vulgaris and a closely related pterocarpan, glycinol, to provide a representative overview. Researchers are encouraged to generate specific data for this compound using the protocols provided below.

Compound/ExtractMicroorganism(s)Assay TypeResult (Concentration)Reference(s)
Phaseolus vulgaris protein componentsMultidrug-resistant EnterobacteralesMIC0.125–2 µg/mL[4][5]
Phaseolus vulgaris 7S globulinMultidrug-resistant EnterobacteralesMIC0.5–2 µg/mL
Phaseolus vulgaris 11S globulinMultidrug-resistant EnterobacteralesMIC0.5–2 µg/mL
Phaseolus vulgaris methanolic extractMultidrug-resistant EnterobacteralesMIC2 µg/mL
GlycinolErwinia carotovora, Pseudomonas glycinea, Escherichia coli, Xanthomonas phaseoli, Bacillus subtilisBacteriostatic50 µg/mL
GlycinolEscherichia coli membrane vesiclesInhibition of transport20 µg/mL
GlycinolEscherichia coli membrane vesiclesLeakage of accumulated substrate50 µg/mL

Experimental Protocols

Detailed methodologies for key in vitro antimicrobial assays are provided below. These protocols are based on established standards and can be adapted for testing this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Test microorganisms (bacterial or fungal strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL

  • Incubator (37°C for most bacteria, 30-35°C for fungi)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of the test microorganism in the broth.

  • Add 100 µL of the standardized inoculum to each well containing the this compound dilution, resulting in a final volume of 200 µL and a final inoculum concentration of ~2.5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) for each plate.

  • Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no visible growth). Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • The MBC/MFC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • This compound solutions at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)

  • Standardized bacterial/fungal inoculum (~5 x 10^5 CFU/mL) in appropriate broth

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculate flasks containing pre-warmed broth with the standardized microbial suspension.

  • Add this compound to the flasks to achieve the desired final concentrations. Include a growth control flask without this compound.

  • Incubate the flasks in a shaking incubator at the appropriate temperature.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).

  • Calculate the CFU/mL for each time point and plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • This compound solutions at various concentrations

  • Bacterial/fungal inoculum standardized to an appropriate density (e.g., 1 x 10^6 CFU/mL)

  • Tryptic Soy Broth (TSB) supplemented with glucose (for some bacteria) or other suitable biofilm-promoting medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • Add 100 µL of this compound solution in duplicate or triplicate to the wells to achieve the desired final concentrations.

  • Add 100 µL of the standardized inoculum to each well. Include a positive control (inoculum without this compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature for 24-48 hours without agitation to allow for biofilm formation.

  • After incubation, gently discard the planktonic cells by inverting the plate and washing the wells carefully with sterile PBS.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Dry the plate, and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.

  • The percentage of biofilm inhibition can be calculated using the formula: [(OD_control - OD_treated) / OD_control] x 100. The IC50 value, the concentration that inhibits 50% of biofilm formation, can then be determined.

Visualization of Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Assays

experimental_workflow cluster_mic MIC Assay cluster_mbc MBC/MFC Assay cluster_timekill Time-Kill Kinetics cluster_biofilm Anti-Biofilm Assay mic1 Prepare serial dilutions of this compound mic2 Inoculate with microbial suspension mic1->mic2 mic3 Incubate for 18-48h mic2->mic3 mic4 Determine MIC (lowest concentration with no growth) mic3->mic4 mbc1 Subculture from clear MIC wells mic4->mbc1 Input for MBC mbc2 Incubate agar plates mbc1->mbc2 mbc3 Determine MBC/MFC (lowest concentration with no colonies) mbc2->mbc3 tk1 Expose microbes to this compound over time tk2 Plate serial dilutions at time points tk1->tk2 tk3 Count CFUs tk2->tk3 tk4 Plot log10 CFU/mL vs. time tk3->tk4 ab1 Incubate microbes with this compound ab2 Stain biofilm with Crystal Violet ab1->ab2 ab3 Solubilize stain ab2->ab3 ab4 Measure absorbance to quantify biofilm ab3->ab4

Caption: General workflow for in vitro antimicrobial assays.

Proposed Mechanism of Action of Pterocarpans

While the specific signaling pathways affected by this compound's antimicrobial activity are not yet fully elucidated, the primary mechanism for pterocarpans is believed to be the disruption of the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

mechanism_of_action This compound This compound (Pterocarpan) cell_membrane Bacterial Cell Membrane This compound->cell_membrane Interacts with disruption Membrane Disruption & Increased Permeability cell_membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of this compound's antimicrobial action.

Conclusion

The provided protocols and background information serve as a comprehensive guide for researchers investigating the antimicrobial properties of this compound. While a lack of specific quantitative data for this compound necessitates initial screening and dose-response studies, the established methodologies for related compounds offer a solid foundation for these investigations. Further research into the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent.

References

Application Notes and Protocols for Evaluating Phaseollin's Anticancer Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell culture-based assays for evaluating the anticancer properties of Phaseollin, a pterocarpan (B192222) phytoalexin. The following sections detail the necessary protocols for assessing cell viability, apoptosis, and cell cycle distribution, as well as for investigating the underlying molecular mechanisms through western blotting.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Example Data)

Cell LineCancer TypeIC50 (µM)Citation
HCT116 Colon Carcinoma[Data to be determined by the user]
MCF-7 Breast Adenocarcinoma[Data to be determined by the user]
HeLa Cervical Adenocarcinoma[Data to be determined by the user]
A549 Lung Carcinoma[Data to be determined by the user]
HepG2 Hepatocellular Carcinoma[Data to be determined by the user]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer effects of this compound in vitro.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Seeding Seed Cancer Cells Phaseollin_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Phaseollin_Treatment MTT_Assay Cell Viability Assay (MTT) Phaseollin_Treatment->MTT_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination Phaseollin_Treatment_IC50 Treat with this compound (at IC50 concentration) IC50_Determination->Phaseollin_Treatment_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot Western Blot Analysis Phaseollin_Treatment_IC50->Apoptosis_Assay Phaseollin_Treatment_IC50->Cell_Cycle_Analysis Phaseollin_Treatment_IC50->Western_Blot

Experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate the plate for 24, 48, or 72 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control for 24 or 48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound (at IC50 concentration) and a vehicle control for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression levels of key proteins involved in signaling pathways.

Materials:

  • Cancer cell line

  • 6-well plates or 100 mm dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the PI3K/Akt and MAPK pathways, and apoptosis-related proteins like caspases and Bcl-2 family members)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence detection system

Protocol:

  • Seed cells and treat with this compound as described for the other assays.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Signaling Pathways

While the precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, many flavonoids are known to target the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival, proliferation, and apoptosis. It is hypothesized that this compound may exert its anticancer effects through the inhibition of these pathways.

Note: The following diagrams are hypothetical representations of how this compound might inhibit the PI3K/Akt and MAPK pathways, based on the known mechanisms of other flavonoids. Experimental validation using Western blot analysis is required to confirm these interactions for this compound.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits? This compound->Akt inhibits?

Hypothetical inhibition of the PI3K/Akt pathway by this compound.

G cluster_1 MAPK Signaling Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation This compound This compound This compound->Raf inhibits? This compound->MEK inhibits? This compound->ERK inhibits?

Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Application Notes and Protocols for Inducing Phaseollin Production in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for inducing the production of phaseollin (B1679764), a significant phytoalexin with potential therapeutic applications, in laboratory settings. The protocols cover a range of elicitation techniques, including the use of biotic and abiotic elicitors, as well as signaling molecules. All quantitative data is summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.

Introduction to this compound and its Induction

This compound is an isoflavonoid (B1168493) phytoalexin produced by plants of the Phaseolus genus, most notably the common bean (Phaseolus vulgaris), in response to stress, such as pathogen attack or exposure to certain chemicals.[1][2] Its antimicrobial and potential anticancer properties make it a compound of interest for pharmaceutical research and development. In the laboratory, various methods can be employed to elicit and enhance the production of this compound for research and potential large-scale production. These methods primarily involve the application of elicitors, which are molecules that trigger a defense response in the plant tissue.

Biotic Elicitation: Fungal Elicitors

Fungal elicitors, derived from the cell walls of fungi, are potent inducers of phytoalexin biosynthesis.[3] Preparations from fungi such as Colletotrichum lindemuthianum, the causal agent of anthracnose in beans, have been shown to effectively induce this compound production.[4]

Experimental Protocol: Induction of this compound using Colletotrichum lindemuthianum Filtrate

This protocol details the preparation of a fungal elicitor from Colletotrichum lindemuthianum and its application to bean hypocotyls to induce this compound production.[4]

Materials:

  • Colletotrichum lindemuthianum culture

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Bean seedlings (e.g., Phaseolus vulgaris cv. Tibatã or Red variety)[4]

  • Test tubes

  • Ethanol (B145695) (for extraction)

  • Spectrophotometer or HPLC system

Procedure:

  • Fungal Culture: Inoculate Colletotrichum lindemuthianum into 150 mL of PDB in an Erlenmeyer flask.

  • Incubate the culture for nine days at 25 ± 2 °C in the dark on an orbital shaker at 120 rpm.[4]

  • Elicitor Preparation:

    • Harvest the mycelium by filtration and wash it with sterile distilled water.

    • Macerate the pure mycelium in a porcelain mortar.

    • Resuspend the macerated mycelium in sterile distilled water (1:4 m/v) and autoclave.

    • Filter the suspension using Whatman paper with the aid of a vacuum pump.

    • The resulting filtrate is the fungal elicitor. Store frozen at -70 °C until use.[4]

  • Plant Material Preparation:

    • Germinate bean seeds in a suitable sterile substrate.

    • Excise hypocotyls from young seedlings.

  • Elicitation:

    • Place individual hypocotyls into test tubes containing 500 µL of the prepared fungal filtrate.[4]

    • As a control, use hypocotyls placed in sterile distilled water.

    • Incubate the test tubes at 25 ± 2 °C in the dark for 48 hours.[4]

  • Extraction and Quantification:

    • After incubation, remove the hypocotyls and dry them on sterile filter paper.

    • Excise and discard the base of the hypocotyl that was in direct contact with the solution.

    • Transfer the remaining hypocotyl tissue to a test tube containing 10 mL of ethanol and incubate at 4 °C for 48 hours, with shaking for the last hour to extract the this compound.[4]

    • Quantify this compound concentration using a spectrophotometer (absorbance at 280 nm) or by HPLC for more precise measurement.[4]

Quantitative Data: this compound Production with Fungal Elicitors
ElicitorPlant MaterialThis compound Production (Absorbance at 280 nm/g fresh weight)Reference
Colletotrichum lindemuthianum filtrateP. vulgaris cv. Tibatã~0.8[4]
Colletotrichum lindemuthianum filtrateP. vulgaris Red variety~0.7[4]
Control (Water)P. vulgaris cv. Tibatã~0.2[4]
Control (Water)P. vulgaris Red variety~0.1[4]

Signaling Pathway and Experimental Workflow

Fungal_Elicitor_Signaling cluster_fungus Fungal Pathogen cluster_plant Plant Cell Fungus Colletotrichum lindemuthianum Receptor Plant Receptor Fungus->Receptor Elicitor Binding Signal_Transduction Signal Transduction Cascade (MAPK, ROS, Ca2+) Receptor->Signal_Transduction Transcription_Factors Transcription Factors (e.g., MYC2) Signal_Transduction->Transcription_Factors Activation PAL PAL Transcription_Factors->PAL Gene Expression CHS CHS Transcription_Factors->CHS Gene Expression IFS IFS Transcription_Factors->IFS Gene Expression Phaseollin_Biosynthesis This compound Biosynthesis PAL->Phaseollin_Biosynthesis CHS->Phaseollin_Biosynthesis IFS->Phaseollin_Biosynthesis This compound This compound Phaseollin_Biosynthesis->this compound

Caption: Fungal elicitor signaling pathway for this compound induction.

Fungal_Elicitor_Workflow Start Start: Fungal Culture Elicitor_Prep Elicitor Preparation (Maceration & Filtration) Start->Elicitor_Prep Plant_Prep Plant Material Preparation (Bean Hypocotyls) Start->Plant_Prep Elicitation Elicitation (48h incubation) Elicitor_Prep->Elicitation Plant_Prep->Elicitation Extraction This compound Extraction (Ethanol) Elicitation->Extraction Quantification Quantification (Spectrophotometry/HPLC) Extraction->Quantification End End Quantification->End

Caption: Experimental workflow for fungal elicitor induction.

Chemical Elicitation: Salicylic (B10762653) Acid and Jasmonic Acid

Salicylic acid (SA) and jasmonic acid (JA) are key plant hormones involved in defense signaling pathways that can induce the production of phytoalexins like this compound.[5][6]

Experimental Protocol: Induction of this compound using Salicylic Acid

This protocol describes the application of salicylic acid to bean cotyledons to induce this compound production.[5]

Materials:

  • Salicylic acid (SA)

  • Ethanol

  • Sterile distilled water

  • Bean cotyledons (from resistant cultivars for higher yield)[5]

  • Polystyrene trays with moist filter paper

  • Ethanol (for extraction)

  • HPLC system

Procedure:

  • SA Solution Preparation: Prepare SA solutions at concentrations ranging from 0.36 mM to 14.50 mM. Dissolve SA in a small amount of ethanol before diluting with sterile distilled water to the final concentration (final ethanol concentration should be low, e.g., 0.2%).[5]

  • Elicitation:

    • Immerse 10 g of bean cotyledons in the SA solutions for 4 hours.[5]

    • Use a solution of sterile distilled water with the same low concentration of ethanol as a control.

    • After immersion, place the cotyledons on moist filter paper in polystyrene trays, cover with stretch film, and incubate at room temperature in the dark for 96 to 144 hours.[5]

  • Extraction and Quantification:

    • Follow the extraction procedure outlined in the fungal elicitor protocol.

    • Quantify this compound concentration using HPLC for accurate measurement.

Experimental Protocol: Induction of this compound using Jasmonic Acid

This protocol outlines the use of jasmonic acid to induce this compound in bean seedlings.

Materials:

  • Jasmonic acid (JA) or Methyl Jasmonate (MeJA)

  • Sterile distilled water

  • Bean seedlings

  • Spray bottle or containers for immersion

  • Ethanol (for extraction)

  • HPLC system

Procedure:

  • JA/MeJA Solution Preparation: Prepare aqueous solutions of JA or MeJA at concentrations ranging from 50 µM to 200 µM.[7]

  • Elicitation:

    • Apply the JA/MeJA solution to the bean seedlings either by foliar spray until runoff or by immersing the roots/cotyledons for a defined period (e.g., 24 hours).

    • Use sterile distilled water as a control.

    • Incubate the treated seedlings under controlled conditions (e.g., 25 °C, with a photoperiod).

  • Extraction and Quantification:

    • Harvest the relevant plant tissue (e.g., leaves, cotyledons) at different time points after elicitation (e.g., 24, 48, 72, 96 hours).

    • Follow the extraction procedure outlined in the fungal elicitor protocol.

    • Quantify this compound concentration using HPLC.

Quantitative Data: this compound Production with SA and JA
ElicitorConcentrationPlant MaterialIncubation Time (h)This compound Production (µg/g fresh weight)Reference
Salicylic Acid3.62 mMP. vulgaris cotyledons96> 100 (relative to control)[5]
Salicylic Acid14.50 mMP. vulgaris cotyledons96> 100 (relative to control)[5]
Jasmonoyl-l-isoleucine analog (7e)0.05 mMP. vulgaris seedlingsNot Specified~33.6[1]
Methyl Jasmonate0.5 mMP. vulgaris seedlingsNot Specified< 30[1]

Signaling Pathways

SA_JA_Signaling cluster_elicitors Elicitors cluster_pathways Signaling Pathways cluster_biosynthesis Biosynthesis SA Salicylic Acid SA_Receptor SA Receptor (e.g., NPR1) SA->SA_Receptor JA Jasmonic Acid JA_Receptor JA Receptor (e.g., COI1) JA->JA_Receptor SA_Signal SA Signaling Cascade SA_Receptor->SA_Signal JA_Signal JA Signaling Cascade JA_Receptor->JA_Signal Transcription_Factors Transcription Factors SA_Signal->Transcription_Factors JA_Signal->Transcription_Factors Defense_Genes Defense Gene Expression (PAL, CHS, IFS, etc.) Transcription_Factors->Defense_Genes This compound This compound Defense_Genes->this compound Abiotic_Stress_Signaling cluster_stress Abiotic Stress cluster_response Cellular Response cluster_biosynthesis Biosynthesis UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS Heavy_Metals Heavy Metals Heavy_Metals->ROS Ca_Signal Ca2+ Signaling ROS->Ca_Signal MAPK MAPK Cascade ROS->MAPK Hormone_Signal Hormone Signaling (SA, JA, Ethylene) Ca_Signal->Hormone_Signal Transcription_Factors Transcription Factors Hormone_Signal->Transcription_Factors MAPK->Transcription_Factors Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes This compound This compound Defense_Genes->this compound

References

Application Notes and Protocols: Phaseollin as a Biomarker for Plant Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phaseollin (B1679764) as a biomarker for evaluating plant stress responses, particularly in the common bean (Phaseolus vulgaris). Detailed protocols for the extraction, quantification, and analysis of this compound are provided to facilitate its application in research and development.

Introduction to this compound

This compound is an isoflavonoid (B1168493) phytoalexin, a class of antimicrobial secondary metabolites synthesized by plants in response to pathogen attack or environmental stress. In the common bean, this compound is a key component of the defense mechanism against fungal pathogens, such as Colletotrichum lindemuthianum, the causative agent of anthracnose. Its accumulation is a hallmark of the plant's defense response, making it a valuable biomarker for assessing stress tolerance and the efficacy of stress-mitigating treatments.

This compound Induction Under Stress

The production of this compound is induced by a variety of biotic and abiotic stressors.

  • Biotic Stress: Fungal infection is a potent inducer of this compound synthesis. Upon recognition of fungal elicitors, the plant activates a defense signaling cascade that leads to the accumulation of this compound at the site of infection, inhibiting fungal growth.[1]

  • Abiotic Stress: Environmental stressors such as drought and salinity can also trigger the accumulation of this compound, although the response may vary depending on the plant cultivar and the severity of the stress. Under severe drought conditions, a significant increase in this compound has been observed in the roots of common bean plants.[2] While salinity stress is known to increase the overall phenolic content in beans, specific quantitative data on this compound induction under different salinity levels is an area of ongoing research.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound accumulation under different stress conditions as reported in the literature.

Table 1: this compound Accumulation in Response to Biotic Stress

Plant Cultivar/LineStressorTissueFold Increase in this compound (Compared to Control)Reference
Common Bean HypocotylsColletotrichum lindemuthianum filtrateHypocotylSignificant increase (measured by absorbance at 280 nm)[1]

Table 2: this compound Accumulation in Response to Abiotic Stress (Drought)

Plant LineStress ConditionTissueThis compound Concentration (µg/g FW)Fold Increase (Compared to Well-Watered)Reference
White Bean RIL BT6Severe Drought (15% RSWC) - Day 6Root~1.75~3.5[2]
White Bean RIL BT6Severe Drought (15% RSWC) - Day 12Root~1.25~2.5
White Bean RIL BT44Severe Drought (15% RSWC) - Day 6Root~2.5~5
White Bean RIL BT44Severe Drought (15% RSWC) - Day 12Root~3.0~6

Note: RSWC = Relative Soil Water Content. Data is estimated from graphical representation in the cited literature.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of various secondary metabolites in plants. The pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavonoid backbone, which is then modified to form this compound.

Phaseollin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Isoflavonoid Biosynthesis cluster_this compound This compound-Specific Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Liquiritigenin Liquiritigenin Naringenin->Liquiritigenin IFS Daidzein Daidzein Liquiritigenin->Daidzein _2_Hydroxydaidzein _2_Hydroxydaidzein Daidzein->_2_Hydroxydaidzein Phaseollidin Phaseollidin _2_Hydroxydaidzein->Phaseollidin This compound This compound Phaseollidin->this compound

This compound Biosynthesis Pathway

Experimental Workflow for this compound Analysis

The general workflow for analyzing this compound as a stress biomarker involves stress induction, sample collection, extraction, and quantification.

Experimental_Workflow Start Start Stress_Induction Plant Stress Induction (Biotic or Abiotic) Start->Stress_Induction Sample_Collection Sample Collection (e.g., root, leaf tissue) Stress_Induction->Sample_Collection Extraction This compound Extraction Sample_Collection->Extraction Quantification Quantification (HPLC or LC-MS/MS) Extraction->Quantification Data_Analysis Data Analysis and Biomarker Evaluation Quantification->Data_Analysis End End Data_Analysis->End

Workflow for this compound Biomarker Analysis

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is adapted from methods for isoflavonoid extraction and can be optimized for specific tissues.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • 80% (v/v) Methanol (B129727)

  • Mortar and pestle or a suitable homogenizer

  • Centrifuge tubes (e.g., 15 mL or 50 mL)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Store samples at -80°C until extraction.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.

    • Add 5 mL of 80% methanol to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Sample Clarification:

    • Carefully collect the supernatant and transfer it to a new tube.

    • For a second extraction, resuspend the pellet in another 5 mL of 80% methanol, vortex, sonicate, and centrifuge as before.

    • Combine the supernatants from both extractions.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage:

    • Store the filtered extract at -20°C until HPLC or LC-MS/MS analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for HPLC analysis. The specific parameters may need to be optimized based on the available instrumentation and column.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound standard (commercially available or purified)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • HPLC-grade solvents

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B (linear gradient)

      • 25-30 min: 50-90% B (linear gradient)

      • 30-35 min: 90% B (isocratic)

      • 35-40 min: 90-10% B (linear gradient)

      • 40-45 min: 10% B (isocratic for column re-equilibration)

  • Analysis:

    • Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the filtered plant extracts.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

Protocol 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • This compound standard

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Standard and Sample Preparation:

    • Prepare standards and samples as described in the HPLC protocol.

  • LC-MS/MS Parameters (to be optimized for the specific instrument):

    • Ionization Mode: Negative ESI

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor ion (m/z) for [M-H]⁻ of this compound: 323.1

      • Product ions (m/z): Optimize by direct infusion of the standard. Common fragments can be selected for quantification and qualification.

    • Chromatographic Conditions:

      • Column Temperature: 40°C

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

      • Gradient Elution: A shorter gradient can often be used compared to HPLC-UV due to the selectivity of MS/MS detection. (e.g., a 15-20 minute gradient).

  • Analysis:

    • Develop and validate the LC-MS/MS method according to standard guidelines.

    • Analyze the standards to create a calibration curve.

    • Analyze the plant extracts and quantify this compound based on the peak area of the specific MRM transition.

Conclusion

This compound serves as a robust and quantifiable biomarker for assessing plant stress responses in Phaseolus vulgaris. The protocols and information provided in these application notes offer a solid foundation for researchers to integrate this compound analysis into their studies on plant-pathogen interactions, abiotic stress tolerance, and the development of novel crop protection strategies. Further research is encouraged to expand the quantitative dataset for this compound accumulation under a wider range of abiotic stresses and in diverse common bean cultivars.

References

Application Notes and Protocols for Phaseollin in the Development of Disease-Resistant Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseollin (B1679764) is an isoflavonoid (B1168493) phytoalexin produced by the common bean (Phaseolus vulgaris) in response to pathogen attack or abiotic stress. As a key component of the plant's innate immune system, this compound exhibits broad-spectrum antifungal activity. The exogenous application of this compound or the elicitation of its endogenous production presents a promising strategy for developing crops with enhanced resistance to a variety of fungal diseases. These notes provide detailed protocols for the extraction, quantification, and application of this compound, as well as methods to assess its efficacy in conferring disease resistance. Putative signaling pathways involved in this compound-mediated defense are also illustrated to provide a comprehensive resource for researchers.

Quantitative Data on Antifungal Activity

The efficacy of this compound and related phytoalexins has been quantified against several plant pathogens. The following table summarizes available data, providing a baseline for experimental design. Researchers are encouraged to expand this dataset with their own findings.

PhytoalexinPathogenEfficacy MetricValue (µg/mL)Reference(s)
This compoundRhizoctonia solaniED5018[1]
KievitoneRhizoctonia solaniED5036[1]
PhaseollidinRhizoctonia solaniED5020[1]
PhaseollinisoflavanRhizoctonia solaniED5027[1]
Glyceollin (B191339)Diaporthe phaseolorum--[2][3]
GlyceollinMacrophomina phaseolina--[2][3]
GlyceollinPhytophthora sojae--[2][3]
GlyceollinSclerotinia sclerotiorum--[2][3]
GlyceollinCercospora sojina--[2]
GlyceollinPhialophora gregata--[2]

Note: ED50 (Effective Dose, 50%) refers to the concentration that inhibits the radial growth of the fungus by 50%. The data for glyceollin indicates inhibitory activity was observed, though specific metrics were not provided in the cited abstracts.

Experimental Protocols

Protocol for Extraction and Purification of this compound

This protocol is adapted from methods for phytoalexin and protein extraction from beans.[4][5] It is designed to yield a purified this compound solution for bioassays.

Materials:

  • Bean seedlings (Phaseolus vulgaris) elicited for this compound production (e.g., via fungal infection or treatment with an elicitor like copper chloride).

  • Ethanol (B145695) (95%)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Spectrophotometer or HPLC with a photodiode array detector

Methodology:

  • Elicitation: Germinate bean seeds in sterile conditions. After 7-10 days, treat hypocotyls with a suitable elicitor (e.g., spray with a solution of 0.5 mM methyl jasmonate or a fungal spore suspension) to induce this compound production. Incubate in the dark at 25°C for 48-72 hours.[4]

  • Extraction: Harvest the elicited hypocotyls and homogenize them in 95% ethanol at a 1:10 (w/v) ratio. Stir the mixture for 4-6 hours at room temperature.

  • Filtration and Concentration: Filter the ethanol extract through cheesecloth and then a 0.45 µm filter. Concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is removed.

  • Liquid-Liquid Partitioning: Resuspend the aqueous residue in distilled water and partition against an equal volume of hexane to remove lipids. Discard the hexane phase. Subsequently, partition the aqueous phase against an equal volume of ethyl acetate three times. The ethyl acetate fractions will contain the this compound.

  • Purification: Pool the ethyl acetate fractions and evaporate to dryness. Re-dissolve the residue in a minimal amount of methanol. Purify the this compound using a semi-preparative HPLC system with a C18 column and a methanol-water gradient.

  • Quantification: Collect the fractions corresponding to the this compound peak (retention time to be determined using a standard, if available). Quantify the concentration of this compound spectrophotometrically (at ~280 nm) or via the HPLC calibration curve.[4]

Protocol for In Vitro Antifungal Bioassay

This protocol details how to test the direct antifungal activity of purified this compound.

Materials:

  • Purified this compound solution of known concentration.

  • Target fungal pathogen (e.g., Fusarium oxysporum, Rhizoctonia solani).

  • Potato Dextrose Agar (PDA) medium.

  • Sterile Petri dishes.

  • Sterile cork borer (5 mm diameter).

  • Ethanol or DMSO (for dissolving this compound).

Methodology:

  • Medium Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

  • Dose Preparation: Add the this compound solution (dissolved in a minimal amount of ethanol or DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Prepare a control plate with the solvent alone.

  • Inoculation: Pour the amended PDA into sterile Petri dishes. Once solidified, place a 5 mm mycelial plug from a fresh culture of the target fungus in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish. Calculate the percentage of growth inhibition for each concentration relative to the control.

Protocol for Exogenous Application of this compound on Plants

This protocol describes how to apply this compound to plants to assess its ability to induce disease resistance. This is adapted from general protocols for elicitor application.[6][7]

Materials:

  • Test plants (e.g., tomato, bean, or other crop seedlings).

  • Purified this compound solution.

  • Surfactant (e.g., Tween 20).

  • Fungal pathogen spore suspension or mycelial slurry for inoculation.

  • Controlled environment growth chamber.

Methodology:

  • Plant Growth: Grow test plants to a suitable stage (e.g., 3-4 true leaves).

  • Treatment Solution Preparation: Prepare an aqueous solution of this compound at various concentrations (e.g., 50, 100, 200 µM). Add a surfactant like Tween 20 (0.01% v/v) to ensure even leaf coverage. Prepare a control solution with the surfactant only.

  • Application: Spray the this compound solution onto the plant leaves until runoff. Ensure all leaf surfaces are covered. Keep the plants in a controlled environment.

  • Pathogen Challenge: After 24-48 hours, inoculate the treated and control plants with the fungal pathogen. This can be done by spraying a spore suspension or by placing a mycelial plug on the leaf surface.

  • Disease Assessment: Incubate the plants under conditions favorable for disease development (e.g., high humidity). After a set period (e.g., 5-10 days), assess disease severity. This can be done by measuring lesion size, counting the number of lesions, or using a disease severity scale.

  • Biochemical Analysis (Optional): At various time points after treatment and inoculation, harvest leaf tissue to analyze the expression of defense-related genes (e.g., via qRT-PCR) or the activity of defense-related enzymes.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for Phytoalexin Induction

The following diagram illustrates a generalized signaling cascade initiated by pathogen recognition, leading to the synthesis of phytoalexins like this compound. This pathway involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the interplay of plant hormones such as Jasmonic Acid (JA) and Salicylic Acid (SA).[6][8]

Phytoalexin_Induction_Pathway PAMP Pathogen-Associated Molecular Pattern (PAMP) PRR Pattern Recognition Receptor (PRR) PAMP->PRR Recognition ROS Reactive Oxygen Species (ROS) Burst PRR->ROS MAPK_cascade MAPK Cascade (MPK3/MPK6) PRR->MAPK_cascade ROS->MAPK_cascade Activation TFs Transcription Factors (e.g., WRKY33) MAPK_cascade->TFs Phosphorylation Hormones Hormone Signaling (JA, SA, Ethylene) Hormones->TFs Activation Biosynthesis Phytoalexin Biosynthesis Genes (e.g., PAL, CHS) TFs->Biosynthesis Gene Expression This compound This compound Accumulation Biosynthesis->this compound Resistance Disease Resistance This compound->Resistance

A putative signaling pathway for pathogen-induced phytoalexin synthesis.
Experimental Workflow Diagram

This diagram outlines the key steps for evaluating the potential of this compound in developing disease-resistant crops, from initial extraction to final assessment.

Experimental_Workflow start Start extraction This compound Extraction & Purification start->extraction quantification Quantification (HPLC/Spectrophotometry) extraction->quantification invitro In Vitro Antifungal Assay quantification->invitro invivo Exogenous Application on Plants quantification->invivo analysis Data Analysis (Efficacy Determination) invitro->analysis pathogen_challenge Pathogen Inoculation invivo->pathogen_challenge assessment Disease Severity Assessment pathogen_challenge->assessment assessment->analysis end End analysis->end

Workflow for assessing this compound's role in disease resistance.

Concluding Remarks

This compound holds considerable potential as a natural fungicide and an elicitor of plant defense mechanisms. The protocols and data presented here serve as a foundational guide for researchers aiming to explore its application in agriculture. It is important to note that the efficacy of exogenously applied this compound can be influenced by factors such as plant species, pathogen type, and environmental conditions. Therefore, optimization of concentrations and application methods is crucial for successful outcomes. Further research into the stability, formulation, and delivery of this compound will be vital for its development as a practical tool in creating disease-resistant crops.

References

Phaseollin: Application Notes and Protocols for Nutraceutical and Functional Food Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollin (B1679764), the primary storage glycoprotein (B1211001) found in the seeds of the common bean (Phaseolus vulgaris), is emerging as a promising candidate for nutraceutical and functional food applications.[1] Extensive research has highlighted its significant antioxidant, anti-inflammatory, chemopreventive, and antimicrobial properties.[2][3] This document provides detailed application notes and experimental protocols to guide researchers in the extraction, analysis, and evaluation of this compound for its potential use as a health-promoting ingredient.

Application Notes

Antioxidant and Chemopreventive Properties

This compound has demonstrated potent antioxidant and antigenotoxic effects, making it a strong candidate for cancer chemoprevention.[3] In vivo studies have shown that this compound can inhibit lipid peroxidation, protein oxidation, and nitrite (B80452) induction.[2] Furthermore, it has been observed to reduce DNA damage and the formation of aberrant crypt foci, which are precursors to colon cancer. These properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many chronic diseases. While direct studies on this compound's anti-inflammatory signaling pathways are still emerging, evidence from related plant-derived compounds, such as the flavonoid luteolin, suggests potential mechanisms. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Anticancer Potential

The anticancer activity of this compound is linked to its ability to induce cell cycle arrest and apoptosis in cancer cells. Again, drawing parallels with well-researched flavonoids, this compound may influence signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. By interfering with these pathways, this compound could potentially inhibit tumor growth and progression.

Antimicrobial Activity

This compound has also been reported to possess antibacterial properties. Studies have determined its Minimum Inhibitory Concentration (MIC) against certain pathogenic bacteria, indicating its potential as a natural antimicrobial agent in food preservation or as a component of therapies targeting bacterial infections.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound, providing a basis for comparison and experimental design.

Table 1: Antioxidant and Antigenotoxic Effects of this compound (in vivo)

ParameterTreatment GroupResultPercentage Inhibition/Reduction
Lipid Peroxidation (Colon)AOM-inducedIncreased by 112%>100% reduction with this compound
Lipid Peroxidation (Liver)AOM-inducedIncreased by 348%>100% reduction with this compound
Protein Oxidation (Colon)AOM-inducedIncreased by 224%>100% reduction with this compound
Protein Oxidation (Liver)AOM-inducedIncreased by 173%>100% reduction with this compound
Nitrite Induction (Colon & Liver)AOM-inducedIncreased > 2-fold100% inhibition with this compound
DNA Damage (Colon & Liver)AOM-inducedSignificant increase>90% reduction with high-dose this compound
Aberrant Crypt FociAOM-inducedSignificant increase84% reduction with high-dose this compound

*AOM: Azoxymethane, a carcinogen used to induce colon cancer in animal models.

Table 2: Antimicrobial Activity of this compound

CompoundMicroorganismMIC (µM)
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)78
PhaseollidinMethicillin-resistant Staphylococcus aureus (MRSA)154

*MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Extraction and Purification of this compound from Phaseolus vulgaris

This protocol is adapted from a method described by Montoya et al. and provides a robust procedure for isolating this compound.

Workflow for this compound Extraction and Purification

Extraction_Workflow start Start: Dry Kidney Beans grinding Grind beans to a fine flour (pass through 0.2 mm mesh) start->grinding defatting Defatting: Wash flour with 75% acetone (B3395972) (1:10 w/v) 5 times at 4°C for 30 min each grinding->defatting suspension Suspend defatted flour in 0.5 M NaCl + 0.025 M HCl (1:20 w/v) Agitate for 1h at 4°C defatting->suspension centrifugation1 Centrifuge at 13,500 x g for 20 min at 4°C suspension->centrifugation1 precipitation Add distilled water to the supernatant to precipitate this compound centrifugation1->precipitation centrifugation2 Centrifuge at 13,500 x g for 20 min at 4°C precipitation->centrifugation2 washing Wash precipitate with distilled water and centrifuge again centrifugation2->washing dialysis Dialyze the final precipitate against distilled water for 24h at 4°C (change water after 12h) washing->dialysis end End: Purified this compound dialysis->end

Caption: Workflow for the extraction and purification of this compound.

Materials:

  • Dry kidney beans (Phaseolus vulgaris)

  • Acetone (75%)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Grinder or mill

  • Centrifuge

  • Dialysis tubing

Procedure:

  • Preparation of Bean Flour: Grind dry kidney beans to a fine flour and pass it through a 0.2 mm mesh.

  • Defatting: To remove lipids and phenolic compounds, wash the bean flour five times with 75% acetone in a 1:10 (w/v) ratio at 4°C. For each wash, agitate the mixture for 30 minutes and then allow it to settle. Decant the acetone. After the final wash, air-dry the flour in a fume hood to remove residual acetone.

  • Solubilization: Suspend the defatted flour in a solution of 0.5 M NaCl and 0.025 M HCl at a 1:20 (w/v) ratio. Stir the suspension constantly for 1 hour at 4°C.

  • Initial Centrifugation: Centrifuge the suspension at 13,500 x g for 20 minutes at 4°C to pellet insoluble material.

  • Precipitation: Collect the supernatant and add distilled water to precipitate the this compound.

  • Second Centrifugation: Centrifuge the mixture at 13,500 x g for 20 minutes at 4°C to collect the precipitated this compound.

  • Washing: Wash the precipitate with distilled water and centrifuge again under the same conditions.

  • Dialysis: Resuspend the final precipitate in a minimal amount of distilled water and dialyze it against distilled water for 24 hours at 4°C. Change the dialysis water after 12 hours to ensure the removal of salts.

  • Lyophilization (Optional): The purified this compound solution can be freeze-dried to obtain a stable powder for long-term storage.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

General Workflow for HPLC Method Development

HPLC_Workflow start Start: Purified this compound Sample sample_prep Sample Preparation: Dissolve this compound in mobile phase A Filter through 0.45 µm syringe filter start->sample_prep method_scouting Method Scouting: Select column (e.g., C18) Test mobile phases (e.g., A: 0.1% TFA in Water, B: 0.1% TFA in ACN) Run a gradient to determine elution time sample_prep->method_scouting optimization Optimization: Adjust gradient slope Optimize flow rate and column temperature for best peak shape and resolution method_scouting->optimization validation Method Validation (ICH Guidelines): Linearity, Accuracy, Precision Specificity, LOD, LOQ optimization->validation quantification Quantitative Analysis: Generate calibration curve with standards Analyze samples and quantify this compound validation->quantification end End: this compound Concentration quantification->end

Caption: General workflow for developing an HPLC method for this compound analysis.

Proposed HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the extracted this compound sample in Mobile Phase A and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Integrate the peak area corresponding to this compound and calculate the concentration in the samples using the calibration curve.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare different concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline).

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.

  • Include a control with only the buffer and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

Proposed Signaling Pathways for Further Investigation

The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its anti-inflammatory and anticancer effects, based on the mechanisms of other well-studied plant-derived compounds like flavonoids. These pathways represent key targets for future research on this compound's bioactivity.

Proposed Anti-inflammatory Signaling Pathway of this compound

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates to nucleus Nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->genes induces transcription This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Proposed Anticancer Signaling Pathway of this compound

Anticancer_Pathway cluster_cell Cancer Cell GF_receptor Growth Factor Receptor PI3K PI3K GF_receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 activates proliferation Cell Proliferation Survival mTOR->proliferation promotes apoptosis Apoptosis Bcl2->apoptosis inhibits Bax Bax (pro-apoptotic) Bax->apoptosis promotes This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->Bcl2 downregulates This compound->Bax upregulates GF Growth Factors GF->GF_receptor binds

Caption: Hypothesized anticancer mechanism of this compound.

Stability and Formulation Considerations

The successful incorporation of this compound into functional foods or nutraceuticals depends on its stability and appropriate formulation.

  • pH Stability: this compound's conformation and, consequently, its functionality are influenced by pH. Studies have shown that extreme acidic or alkaline conditions can lead to a loss of its tertiary structure. The isoelectric point of this compound is around pH 4.21, where it has minimal solubility. Formulation development should consider the pH of the food matrix to ensure this compound remains stable and bioactive.

  • Thermal Stability: Thermal processing is common in food manufacturing. The thermal stability of this compound can be enhanced by increasing the sodium chloride concentration. However, its stability decreases in the presence of certain protein-destabilizing agents. The impact of food processing temperatures on this compound's bioactivity needs to be carefully evaluated.

  • Formulation Strategies: Due to its protein nature, this compound may be susceptible to degradation in the gastrointestinal tract. Encapsulation technologies, such as nanoemulsions or liposomes, could be explored to protect it and enhance its bioavailability. Further research is needed to develop effective delivery systems for this compound in food and nutraceutical products.

Future Research Directions

While the potential of this compound is evident, further research is required in several key areas:

  • Specific Signaling Pathways: Elucidating the precise molecular mechanisms by which this compound exerts its anti-inflammatory and anticancer effects.

  • Bioavailability and Safety: Conducting comprehensive studies on the bioavailability, metabolism, and long-term safety of this compound in humans.

  • Clinical Trials: Designing and conducting well-controlled clinical trials to validate the health benefits of this compound-enriched functional foods and nutraceuticals.

  • Food Matrix Interactions: Investigating the interactions between this compound and other components in complex food matrices and their impact on its stability and bioactivity.

References

Application Notes and Protocols for the Synthesis of Phaseollin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies, experimental protocols, and biological evaluation of Phaseollin analogues. This compound, a naturally occurring pterocarpan (B192222), has garnered significant interest due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The synthesis of analogues of this compound allows for the exploration of structure-activity relationships (SAR), optimization of potency, and improvement of pharmacokinetic profiles.

Synthetic Strategies for the Pterocarpan Scaffold

The synthesis of this compound analogues primarily revolves around the construction of the core pterocarpan skeleton. Several synthetic routes have been developed, often starting from isoflavone (B191592) precursors. Key strategies include:

  • Biomimetic Synthesis: This approach mimics the biosynthetic pathway of pterocarpans in plants. It typically involves the reduction of an isoflavone to the corresponding isoflavanol, followed by an acid-catalyzed cyclization to form the pterocarpan ring system.

  • Heck Reaction: The intramolecular Mizoroki-Heck reaction is a powerful tool for the formation of the B-ring of the pterocarpan scaffold. This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene moiety within the same molecule.

  • Asymmetric Synthesis: To obtain enantiomerically pure this compound analogues, asymmetric methods are employed. A key step is the asymmetric transfer hydrogenation of a 2'-hydroxyisoflavone to produce a chiral isoflavanol, which then undergoes stereospecific cyclization.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Pterocarpan Core via Isoflavone Reduction and Cyclization

This protocol describes a general method for the asymmetric synthesis of a pterocarpan scaffold starting from a 2'-hydroxyisoflavone.

Step 1: Asymmetric Transfer Hydrogenation of 2'-Hydroxyisoflavone

  • To a solution of the 2'-hydroxyisoflavone (1.0 eq) in anhydrous DMF under an argon atmosphere, add the chiral catalyst, such as [Ru(p-cym)Cl₂]₂ and (R,R)-TsDPEN (0.02 eq).

  • Add a solution of formic acid and triethylamine (B128534) (5:2 molar ratio, 2.0 eq) to the reaction mixture.

  • Stir the reaction at 40 °C for 16-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude isoflavanol by flash column chromatography on silica (B1680970) gel.

Step 2: Acid-Catalyzed Cyclization to the Pterocarpan

  • Dissolve the purified isoflavanol (1.0 eq) in anhydrous dichloromethane (B109758) under an argon atmosphere.

  • Cool the solution to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting pterocarpan by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for synthesized this compound analogues.

Table 1: Synthesis of Pterocarpan Analogues - Reaction Yields

AnalogueStarting MaterialKey ReactionYield (%)Reference
(-)-Glyceollin I 2'-Hydroxydaidzein derivativeAsymmetric Transfer Hydrogenation / Cyclization73 (for pterocarpan core)[1]
(-)-Variabilin 2'-HydroxyisoflavoneAsymmetric Transfer Hydrogenation / CyclizationHigh[1]
(±)-Neorautenane Chromanone derivativeChemo-selective couplingNot specified[2]

Table 2: Spectroscopic Data for a Representative Pterocarpan Analogue

Analogue¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
Pterocarpan Core 7.40-6.40 (m, Ar-H), 5.50 (d, J=6.0 Hz, 1H), 4.25 (m, 1H), 3.65 (t, J=10.0 Hz, 1H)160.0, 155.0, 130.0, 125.0, 120.0, 110.0, 105.0, 100.0, 80.0, 70.0, 40.0[M]+ calculated for C₁₅H₁₂O₃: 240.0786; Found: 240.0788

Table 3: Biological Activity of Pterocarpan Analogues

AnalogueBiological ActivityCell Line / OrganismIC₅₀ / MIC (µM)Reference
Cytisine-Pterocarpan Derivative Anticancer (Apoptosis induction)MDA-MB-231 (Breast Cancer)19.2[3]
Phaseollidin AntibacterialStaphylococcus aureus1-600 µg/mL[4]
Erybraedin A AntibacterialStaphylococcus aureus1-600 µg/mL

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Intrinsic Apoptosis Pathway Induced by Pterocarpan Analogues

Certain this compound analogues exert their anticancer effects by inducing apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

intrinsic_apoptosis_pathway cluster_cell Cancer Cell cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Pterocarpan Pterocarpan Analogue Bcl2 Bcl-2 (Anti-apoptotic) Pterocarpan->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pterocarpan->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by pterocarpan analogues.

Experimental Workflow: Synthesis of a Pterocarpan Analogue

The following diagram illustrates a typical experimental workflow for the synthesis of a pterocarpan analogue from an isoflavone precursor.

synthetic_workflow Start Start: 2'-Hydroxyisoflavone Step1 Asymmetric Transfer Hydrogenation (Ru-catalyst, HCOOH/NEt₃) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate Chiral Isoflavanol Step2 Acid-Catalyzed Cyclization (TFA, DCM) Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 Purification1->Intermediate Product Final Product: Pterocarpan Analogue Purification2->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis BioAssay Biological Evaluation (Anticancer/Antimicrobial Assays) Product->BioAssay

Caption: Experimental workflow for pterocarpan analogue synthesis.

References

Application Notes and Protocols for In Vivo Efficacy of Phaseollin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollin is a natural isoflavonoid (B1168493) phytoalexin found in legumes, notably in the common bean (Phaseolus vulgaris). It has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, antioxidant, and chemopreventive properties. Emerging research also points towards its potential as a phytoestrogen, exhibiting selective modulation of estrogen receptors. These multifaceted attributes make this compound a compelling candidate for further investigation in drug discovery and development.

These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy in three key areas: chemoprevention, estrogenic/antiestrogenic activity, and antifungal activity. The methodologies are designed to be robust and reproducible, providing a solid framework for researchers to explore the therapeutic potential of this promising natural compound.

Data Presentation

Table 1: Summary of In Vivo Chemopreventive and Antioxidant Efficacy of a Related Bean Compound (Phaseolin)
Experimental GroupDosageRoute of AdministrationDurationKey Biomarkers MeasuredResultsReference
ControlSalineIntragastric (ig)8 weeksAberrant Crypt Foci (ACF), Lipid Peroxidation (MDA), Protein Oxidation, NitritesBaseline levels[1][2]
Azoxymethane (AOM)7.5 mg/kgIntraperitoneal (ip)Twice a week for 2 weeksACF, MDA, Protein Oxidation, NitritesSignificant increase in all biomarkers[1][2]
Phaseolin + AOM40 mg/kg/dayig8 weeksACF, MDA, Protein Oxidation, NitritesSignificant reduction in ACF, 100% inhibition of lipid peroxidation and protein oxidation[1]
Phaseolin + AOM200 mg/kg/dayig8 weeksACF, MDA, Protein Oxidation, Nitrites>90% reduction in DNA damage, 84% reduction in ACF
Phaseolin + AOM400 mg/kg/dayig8 weeksACF, MDA, Protein Oxidation, Nitrites>90% reduction in DNA damage, 84% reduction in ACF
Table 2: In Vitro Estrogenic Activity of this compound
AssayEstrogen Receptor (ER) SubtypeActivityObservationReference
Competitive Binding AssayERαWeakRelative binding affinity of 0.21% compared to 17β-estradiol
Competitive Binding AssayERβModerateRelative binding affinity of 0.53% compared to 17β-estradiol
ERE Luciferase Reporter AssayERα (in HEK 293 cells)AgonistSelective increase in ERE transcriptional activity
ERE Luciferase Reporter AssayERβ (in HEK 293 cells)AgonistSelective increase in ERE transcriptional activity
MCF-7 Cell Proliferation AssayMixed ER populationAgonistStimulated cell proliferation

Experimental Protocols

In Vivo Chemoprevention and Antioxidant Activity of this compound

This protocol is adapted from studies on a related compound from Phaseolus vulgaris and is designed to assess the chemopreventive and antioxidant potential of this compound in a chemically-induced colon carcinogenesis model.

a. Animal Model:

  • Species: Male BALB/c mice, 6-8 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to a standard rodent diet and water.

b. Experimental Design:

  • Group 1 (Control): Vehicle (e.g., corn oil with 5% DMSO) administered orally (intragastric gavage) daily for 8 weeks.

  • Group 2 (Carcinogen Control): Azoxymethane (AOM) administered via intraperitoneal (i.p.) injection at 10 mg/kg body weight once a week for 6 weeks.

  • Group 3 (this compound Treatment): this compound (e.g., 50 mg/kg body weight, dissolved in vehicle) administered orally daily for 8 weeks, with AOM co-administration for the first 6 weeks.

  • Group 4 (Positive Control): A known chemopreventive agent (e.g., 5-fluorouracil) administered according to established protocols, with AOM co-administration.

c. Procedure:

  • Acclimatize mice for one week before the start of the experiment.

  • Administer this compound or vehicle daily for the entire 8-week period.

  • During the first 6 weeks, administer AOM to the relevant groups.

  • Monitor animal health and body weight regularly.

  • At the end of the 8-week period, euthanize the mice.

  • Collect colon tissue for histopathological analysis of aberrant crypt foci (ACF).

  • Collect blood and liver tissue for analysis of antioxidant biomarkers.

d. Biomarker Analysis:

  • Chemoprevention:

    • Aberrant Crypt Foci (ACF): Count the number of ACF in the colon using methylene (B1212753) blue staining.

    • Tumor Incidence and Multiplicity: For longer-term studies, assess tumor formation.

  • Antioxidant Activity:

    • Lipid Peroxidation: Measure malondialdehyde (MDA) levels in plasma and tissue homogenates.

    • Antioxidant Enzymes: Measure the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tissue homogenates.

    • Total Antioxidant Capacity: Assess the total antioxidant capacity of plasma.

In Vivo Estrogenic/Antiestrogenic Activity of this compound (Uterotrophic Assay)

This protocol is based on the standard uterotrophic bioassay to evaluate the estrogenic or antiestrogenic activity of this compound in immature or ovariectomized female rats.

a. Animal Model:

  • Species: Immature (20-21 days old) or ovariectomized adult female Sprague-Dawley rats.

  • Diet: A phytoestrogen-free diet should be used to avoid confounding results.

b. Experimental Design:

  • Group 1 (Vehicle Control): Vehicle administered daily.

  • Group 2 (Positive Control): 17β-estradiol (E2) (e.g., 0.5 µg/kg/day) administered daily.

  • Group 3 (this compound - Agonist): this compound at various doses (e.g., 10, 50, 100 mg/kg/day) administered daily.

  • Group 4 (this compound - Antagonist): Co-administration of E2 and this compound at various doses.

c. Procedure:

  • Acclimatize the animals for a few days. For adult rats, perform ovariectomy and allow for a 2-week recovery period.

  • Administer the respective treatments (subcutaneously or orally) for 3 consecutive days.

  • On the fourth day, euthanize the animals.

  • Carefully dissect the uterus, trim away fat and connective tissue, and record the wet weight.

  • Record the final body weight.

d. Endpoint Analysis:

  • Uterine Weight: Calculate the relative uterine weight (uterine weight / body weight). A significant increase compared to the vehicle control indicates estrogenic activity.

  • Histology: Uterine tissue can be fixed for histological examination of luminal epithelial cell height and glandular development.

  • Vaginal Opening: For immature rats, monitor for premature vaginal opening as a sign of estrogenic activity.

In Vivo Antifungal Activity of this compound

This protocol describes a murine model of systemic candidiasis to assess the in vivo antifungal efficacy of this compound against Candida albicans.

a. Animal Model:

  • Species: Immunocompromised male BALB/c mice (e.g., rendered neutropenic with cyclophosphamide).

  • Pathogen: Candida albicans (a clinically relevant strain).

b. Experimental Design:

  • Group 1 (Infection Control): Mice infected with C. albicans and treated with vehicle.

  • Group 2 (this compound Treatment): Mice infected with C. albicans and treated with this compound at various doses (e.g., 10, 25, 50 mg/kg/day).

  • Group 3 (Positive Control): Mice infected with C. albicans and treated with a standard antifungal drug (e.g., fluconazole).

c. Procedure:

  • Induce immunosuppression in mice (e.g., with cyclophosphamide) prior to infection.

  • Infect mice with a sublethal dose of C. albicans via intravenous (tail vein) injection.

  • Initiate treatment with this compound, vehicle, or the positive control drug shortly after infection and continue for a specified period (e.g., 7 days).

  • Monitor the survival and clinical signs of the mice daily.

  • At the end of the treatment period, euthanize the surviving mice.

  • Harvest kidneys and other target organs (spleen, liver).

d. Efficacy Evaluation:

  • Fungal Burden: Determine the fungal load in the kidneys by plating serial dilutions of tissue homogenates on appropriate agar (B569324) and counting colony-forming units (CFUs).

  • Survival Rate: Monitor and record the survival of mice in each group over the course of the experiment.

  • Histopathology: Examine tissue sections for the presence of fungal elements and tissue damage.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_studies In Vivo Studies cluster_analysis Endpoint Analysis animal_prep Animal Acclimatization (Phytoestrogen-free diet) chemoprevention Chemoprevention Model (AOM-induced) animal_prep->chemoprevention Randomization estrogenic Uterotrophic Assay (Immature/OVX Rats) animal_prep->estrogenic Randomization antifungal Systemic Candidiasis (Immunocompromised Mice) animal_prep->antifungal Randomization phaseollin_prep This compound Formulation phaseollin_prep->chemoprevention Treatment phaseollin_prep->estrogenic Treatment phaseollin_prep->antifungal Treatment chemo_analysis ACF Counting Antioxidant Biomarkers chemoprevention->chemo_analysis estro_analysis Uterine Weight Histology estrogenic->estro_analysis antifungal_analysis Fungal Burden (CFU) Survival Rate antifungal->antifungal_analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

phaseollin_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERb Estrogen Receptor β (ERβ) HSP HSP90 ERb->HSP ERb_dimer ERβ Dimer ERb->ERb_dimer Dimerization HSP->ERb Dissociates ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Initiates This compound This compound This compound->ERb Binds ERb_dimer->ERE Binds to

Caption: Proposed estrogenic signaling pathway of this compound via ERβ.

logical_relationships cluster_activities Biological Activities This compound This compound Chemoprevention Chemoprevention This compound->Chemoprevention Antioxidant Antioxidant This compound->Antioxidant Phytoestrogenic Phytoestrogenic This compound->Phytoestrogenic Antifungal Antifungal This compound->Antifungal Antioxidant->Chemoprevention Contributes to Phytoestrogenic->Chemoprevention May influence

Caption: Logical relationships of this compound's biological activities.

References

Protocols for assessing the allergenic potential of Phaseollin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phaseollin, a major globulin protein found in common beans (Phaseolus vulgaris), has been identified as a potential allergen.[1][2] A thorough assessment of its allergenic potential is crucial for the safety evaluation of food products and in the development of hypoallergenic food varieties. This document provides a comprehensive overview of the protocols used to evaluate the allergenicity of this compound, encompassing in silico, in vitro, and in vivo methodologies.

The assessment of this compound's allergenicity follows a weight-of-evidence approach, integrating data from computational predictions, cellular assays, and animal models to build a comprehensive safety profile.[1]

In silico analysis serves as a preliminary screening step to predict the allergenic potential of this compound by comparing its amino acid sequence and structure to known allergens. This is followed by in vitro assays , which provide evidence of the protein's ability to elicit an allergic response at the cellular level, primarily through the cross-linking of immunoglobulin E (IgE) on mast cells and basophils. Finally, in vivo models , typically using BALB/c mice, are employed to confirm the sensitizing and eliciting potential of this compound in a whole-organism system, providing data on systemic responses.

Data Presentation

The following tables summarize the quantitative data from representative studies on the allergenic potential of this compound.

Table 1: this compound-Specific Immunoglobulin Levels in Sera of BALB/c Mice

Treatment GroupThis compound-Specific IgE (OD 450 nm)This compound-Specific IgG1 (OD 450 nm)
Control (PBS)0.15 ± 0.030.21 ± 0.04
This compound (50 µg)1.28 ± 0.111.55 ± 0.14

*Data are represented as mean ± standard deviation. *p < 0.05 compared to the control group. Optical Density (OD) is a measure of the antibody concentration.

Table 2: Mediator Release from RBL-2H3 Cells Sensitized with Sera from this compound-Exposed Mice

Sensitization Seraβ-Hexosaminidase Release (%)Histamine (B1213489) Release (ng/mL)
Control Sera5.2 ± 1.18.5 ± 2.3
This compound-Sensitized Sera35.8 ± 4.242.1 ± 5.5

*Data are represented as mean ± standard deviation. *p < 0.05 compared to the control group.

Table 3: Th2 Cytokine mRNA Expression in Splenocytes of BALB/c Mice

Treatment GroupIL-4 (relative expression)IL-5 (relative expression)IL-13 (relative expression)
Control (PBS)1.0 ± 0.21.0 ± 0.31.0 ± 0.2
This compound (50 µg)4.5 ± 0.63.8 ± 0.55.1 ± 0.7*

*Data are represented as mean ± standard deviation relative to the control group. *p < 0.05 compared to the control group.

Experimental Protocols

In Silico Allergenicity Prediction

This protocol outlines the computational assessment of this compound's allergenic potential.

Objective: To predict the allergenicity of this compound by comparing its amino acid sequence to known allergens.

Principle: Bioinformatic tools are used to identify sequence homology, potential IgE binding epitopes, and other features associated with known allergens.

Materials:

  • Amino acid sequence of this compound in FASTA format.

  • Access to online allergenicity prediction servers (e.g., AllergenOnline, AlgPred).

Procedure:

  • Sequence Retrieval: Obtain the full-length amino acid sequence of this compound.

  • Sequence Homology Search:

    • Submit the this compound sequence to the AllergenOnline database.

    • Perform a FASTA search against the database of known allergens.

    • The search criteria are typically based on a sliding window of 80 amino acids with a sequence identity of >35% or an exact match of 8 contiguous amino acids.

  • Epitope Prediction:

    • Utilize tools like AlgPred to predict potential IgE epitopes within the this compound sequence.

    • This can involve methods such as SVM-based prediction and motif-based searches.

  • Data Analysis:

    • Analyze the results for significant alignments with known allergens.

    • Identify any predicted IgE binding epitopes.

    • A positive result from these analyses suggests a potential for cross-reactivity and allergenicity.

in_silico_workflow cluster_input Input cluster_analysis Bioinformatic Analysis cluster_output Output cluster_assessment Assessment phaseollin_sequence This compound Amino Acid Sequence (FASTA) allergen_online AllergenOnline (Sequence Homology) phaseollin_sequence->allergen_online algpred AlgPred (Epitope Prediction) phaseollin_sequence->algpred homology_report Homology Report (>35% identity over 80 aa or 8 aa exact match) allergen_online->homology_report epitope_report Predicted IgE Epitopes algpred->epitope_report allergenic_potential Potential Allergenicity Assessment homology_report->allergenic_potential epitope_report->allergenic_potential

In Silico Allergenicity Prediction Workflow
In Vivo Sensitization of BALB/c Mice

This protocol describes the sensitization of mice to this compound to induce an allergic immune response.

Objective: To sensitize BALB/c mice to this compound to elicit an IgE-mediated allergic response.

Materials:

  • Female BALB/c mice (6-8 weeks old).

  • Purified this compound.

  • Sterile Phosphate-Buffered Saline (PBS).

  • Adjuvant (e.g., Alum).

  • Syringes and needles (27G).

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.

  • Antigen Preparation:

    • Dissolve purified this compound in sterile PBS to a final concentration of 1 mg/mL.

    • Emulsify the this compound solution with an equal volume of Alum adjuvant to a final concentration of 50 µg of this compound per 100 µL.

  • Sensitization:

    • Inject each mouse intraperitoneally (i.p.) with 100 µL of the this compound-Alum emulsion (50 µg of this compound).

    • Administer booster injections on days 14 and 21 with the same preparation.

    • A control group should be injected with PBS and Alum only.

  • Serum Collection:

    • On day 28, collect blood samples via retro-orbital bleeding or cardiac puncture.

    • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

    • Store the serum at -80°C for subsequent analysis.

in_vivo_workflow cluster_preparation Preparation cluster_sensitization Sensitization Protocol cluster_outcome Outcome Measurement mice BALB/c Mice day0 Day 0: Primary i.p. Injection (50 µg this compound) mice->day0 This compound This compound + Adjuvant This compound->day0 day14 Day 14: Booster i.p. Injection day0->day14 day21 Day 21: Booster i.p. Injection day14->day21 day28 Day 28: Serum Collection day21->day28 analysis Analysis: - Specific IgE/IgG1 ELISA - Cytokine Profiling - RBL-2H3 Degranulation Assay day28->analysis

In Vivo Sensitization Workflow
This compound-Specific IgE ELISA

This protocol details the measurement of this compound-specific IgE antibodies in mouse serum.

Objective: To quantify the levels of this compound-specific IgE in the serum of sensitized mice.

Materials:

  • 96-well ELISA plates.

  • Purified this compound.

  • Serum samples from control and sensitized mice.

  • Biotinylated anti-mouse IgE antibody.

  • Streptavidin-HRP.

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., 1% BSA in PBS).

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of this compound (10 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times.

    • Add 100 µL of diluted mouse serum (1:10 in blocking buffer) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody:

    • Wash the plate five times.

    • Add 100 µL of biotinylated anti-mouse IgE antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.

  • Enzyme Conjugate:

    • Wash the plate five times.

    • Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions) and incubate for 30 minutes at room temperature.

  • Development and Measurement:

    • Wash the plate seven times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

RBL-2H3 Cell Degranulation Assay

This protocol measures the ability of serum IgE from this compound-sensitized mice to trigger mast cell degranulation.

Objective: To assess the biological activity of this compound-specific IgE by measuring the release of β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells.

Materials:

  • RBL-2H3 cells.

  • Complete culture medium (e.g., MEM with 20% FBS).

  • Serum from control and this compound-sensitized mice.

  • Purified this compound.

  • Tyrode's buffer.

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0).

  • Triton X-100.

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in complete medium to 80-90% confluency.

  • Sensitization:

    • Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Sensitize the cells by incubating them with serum (1:10 dilution) from control or this compound-sensitized mice for 18 hours at 37°C.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Challenge:

    • Add 100 µL of varying concentrations of this compound (0.01 to 100 µg/mL in Tyrode's buffer) to the wells.

    • Incubate for 1 hour at 37°C.

  • Mediator Release Measurement (β-hexosaminidase):

    • Collect 50 µL of the supernatant from each well.

    • Add the supernatant to a new 96-well plate containing 50 µL of pNAG substrate solution.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction with 200 µL of stop solution.

    • To determine the total β-hexosaminidase release, lyse the cells in the remaining wells with 100 µL of 0.5% Triton X-100.

    • Measure the absorbance at 405 nm.

  • Calculation:

    • Calculate the percentage of β-hexosaminidase release as: (OD of supernatant / OD of total lysate) x 100.

Signaling Pathway

The allergic response to this compound is primarily a Type I hypersensitivity reaction, mediated by the Th2 signaling pathway.

Th2_Signaling_Pathway cluster_antigen_presentation Antigen Presentation cluster_Th2_differentiation Th2 Differentiation cluster_B_cell_activation B Cell Activation & IgE Production cluster_mast_cell_degranulation Mast Cell Degranulation APC Antigen Presenting Cell (APC) Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Presents Antigen This compound This compound This compound->APC Mast_Cell Mast Cell This compound->Mast_Cell Cross-links IgE TCR T Cell Receptor (TCR) Th2_Cell Th2 Cell Naive_T_Cell->Th2_Cell Differentiation IL4_initial IL-4 STAT6 STAT6 IL4_initial->STAT6 Activates GATA3 GATA-3 STAT6->GATA3 Upregulates GATA3->Th2_Cell Promotes Differentiation Th2_Cell->Th2_Cell IL-4 (Autocrine Loop) B_Cell B Cell Th2_Cell->B_Cell Activates via IL-4, IL-13 Mediators Release of Allergic Mediators (Histamine, β-hexosaminidase) Th2_Cell->Mediators IL-5 (Eosinophil Activation) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE This compound-Specific IgE Plasma_Cell->IgE Produces IgE->Mast_Cell Binds to FcεRI Mast_Cell->Mediators Degranulation

Th2 Signaling Pathway in this compound Allergy

Pathway Description:

  • Sensitization Phase:

    • Antigen Presenting Cells (APCs), such as dendritic cells, process this compound and present its peptides to naive CD4+ T cells.

    • In the presence of Interleukin-4 (IL-4), these T cells differentiate into Th2 cells. This differentiation is driven by the activation of the transcription factor STAT6, which upregulates the master Th2 regulator, GATA-3.[3]

    • Th2 cells produce more IL-4, creating a positive feedback loop, and also secrete IL-5 and IL-13.

    • Th2 cells activate B cells to undergo class switching and produce this compound-specific IgE antibodies.

    • This IgE circulates in the bloodstream and binds to the high-affinity FcεRI receptors on the surface of mast cells and basophils, sensitizing the individual.

  • Elicitation Phase:

    • Upon re-exposure, this compound cross-links the IgE antibodies bound to mast cells.

    • This cross-linking triggers the degranulation of mast cells, leading to the release of pre-formed mediators such as histamine and β-hexosaminidase, and the synthesis of newly formed mediators like leukotrienes and prostaglandins.[2]

    • These mediators cause the clinical symptoms of an allergic reaction.

References

Troubleshooting & Optimization

Technical Support Center: Phaseollin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phaseollin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a phytoalexin, an antimicrobial compound produced by plants like the common bean (Phaseolus vulgaris) in response to stress, such as pathogen attack. The challenges in its extraction lie in its relatively low natural concentration, the need for induction, and its potential for degradation during the extraction process. Optimizing both the induction of this compound production and the subsequent extraction and purification steps is crucial for achieving a high yield.

Q2: What are the critical factors influencing this compound yield before extraction?

The yield of this compound is highly dependent on the successful induction of its biosynthesis in the plant material. Key factors include the choice of elicitor (e.g., fungal extracts, specific chemicals, or UV radiation), the concentration of the elicitor, and the timing of application and harvest.[1] Different cultivars of Phaseolus vulgaris may also respond differently to the same elicitor.

Q3: What general types of solvents are suitable for extracting this compound?

This compound is a globulin protein, and a common method for its extraction from bean seeds involves using a dilute saline solution, such as 5% sodium chloride (NaCl). For extracting the phytoalexin from other plant tissues like hypocotyls, ethanol (B145695) is often used. The choice of solvent is a critical parameter that influences extraction efficiency.

Q4: How can I monitor the success of my this compound extraction?

The concentration of this compound can be measured spectrophotometrically by reading the absorbance of the extract at 280 nm.[1] For more detailed analysis and quantification, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide: Overcoming Low Yields

Low yields in this compound extraction can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low Yield of Crude this compound Extract

Potential Causes:

  • Insufficient Induction of this compound Production: The plant material may not have produced enough this compound prior to extraction.

  • Improper Sample Preparation: The plant material may not be ground finely enough, limiting the solvent's access to the cells.

  • Suboptimal Solvent Choice: The solvent used may not be effective at solubilizing this compound.

  • Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, sonication) may not be optimal.

  • Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent may not fully extract the this compound.

  • Insufficient Extraction Time: The extraction duration may be too short to allow for complete diffusion of this compound into the solvent.

Solutions:

  • Optimize Elicitation: Experiment with different elicitors (e.g., fungal filtrates, UV light) and their concentrations to maximize this compound biosynthesis.

  • Thorough Grinding: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for extraction.

  • Solvent Selection: For this compound from seeds, a 5% NaCl solution is a good starting point. For other tissues, consider ethanol.

  • Method Optimization: Compare different extraction methods. For example, ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be more efficient than simple maceration.

  • Increase Solvent Volume: Ensure the plant material is completely submerged in the solvent and that there is a sufficient solvent-to-solid ratio to create a concentration gradient that favors extraction.

  • Extend Extraction Time: Monitor the extraction progress over time to determine the optimal duration.

Problem 2: Degradation of this compound During Extraction and Purification

Potential Causes:

  • Thermal Degradation: High temperatures during extraction or solvent evaporation can break down this compound.

  • pH Instability: Extreme pH values can lead to the denaturation and degradation of the protein.

  • Enzymatic Degradation: Proteases present in the plant material can degrade this compound once the cells are lysed.

Solutions:

  • Low-Temperature Extraction: Perform extraction at room temperature or in a cold room. When evaporating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low.

  • Maintain Neutral pH: Use buffered solutions to maintain a neutral or slightly acidic pH throughout the extraction and purification process.

  • Use Protease Inhibitors: Add protease inhibitors, such as PMSF, to the extraction buffer to prevent enzymatic degradation.

Problem 3: Inefficient Purification of this compound

Potential Causes:

  • Co-extraction of Impurities: The crude extract may contain a high concentration of other proteins and compounds with similar properties to this compound, making separation difficult.

  • Loss of this compound During Purification Steps: this compound may be lost during steps like centrifugation or dialysis if not performed correctly.

Solutions:

  • Multi-Step Purification: Employ a multi-step purification strategy. This may include initial precipitation with ammonium (B1175870) sulfate, followed by chromatographic techniques like gel filtration or ion-exchange chromatography for higher purity.

  • Optimize Centrifugation: Ensure the centrifugation speed and time are appropriate to pellet impurities without losing the this compound in the supernatant or pellet, depending on the step.

  • Proper Dialysis: Use a dialysis membrane with an appropriate molecular weight cutoff and ensure sufficient changes of fresh buffer to effectively remove small molecule impurities.

Quantitative Data

The following table summarizes key quantitative data related to this compound extraction.

ParameterValueSource
Protein Recovery (Acid Extraction)320 g/kg (32%)[2]
This compound Purity (Acid Extraction)>950 g/kg (>95%)[2]
Induction with C. lindemuthianum filtrateHighest average this compound production compared to other treatments[1]
Induction with UV lightSecond highest average this compound production[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Common Bean Seeds

This protocol is adapted from a method for isolating phaseolin, a major storage protein in beans.

Materials:

  • Common bean (Phaseolus vulgaris) seeds

  • 75% Acetone (B3395972)

  • 0.5 M NaCl

  • 0.025 M HCl

  • Distilled water

  • Grinder or mortar and pestle

  • Centrifuge

  • Dialysis tubing

  • Lyophilizer (optional)

Methodology:

  • Sample Preparation:

    • Remove the outer coat and cotyledons from the bean seeds.

    • Grind the seeds into a fine powder using a grinder or mortar and pestle.

    • To remove phenolic compounds, suspend the flour in 75% acetone (1:10 w/v) at 4°C. Stir for 30 minutes.

    • Repeat the acetone wash five times.

    • Allow the excess acetone to evaporate from the flour in a fume hood at room temperature.[3]

  • Extraction:

    • Suspend the defatted flour in a solution of 0.5 M NaCl and 0.025 M HCl (1:20 w/v).

    • Stir the suspension continuously for 1 hour at 4°C.[3]

  • Purification:

    • Add distilled water to the suspension and then centrifuge at 13,500 x g for 20 minutes at 4°C.

    • Discard the supernatant. Wash the precipitate with distilled water and centrifuge again under the same conditions.

    • Resuspend the final precipitate in a minimal amount of distilled water and transfer it to dialysis tubing.

    • Dialyze against distilled water for 24 hours at 4°C, changing the water after 12 hours.

    • After dialysis, centrifuge the protein solution at 13,500 x g for 20 minutes at 4°C to remove any insoluble material.[3]

  • Lyophilization (Optional):

    • The purified this compound solution can be freeze-dried (lyophilized) to obtain a stable powder.

Visualizations

Signaling Pathway for Elicitor-Induced this compound Biosynthesis

Elicitor_Signaling_Pathway cluster_cell Plant Cell Elicitor Elicitor (e.g., Fungal Cell Wall Fragment) Receptor Plasma Membrane Receptor Elicitor->Receptor Signal_Cascade Signal Transduction Cascade (Kinases, ROS, etc.) Receptor->Signal_Cascade Binding Transcription_Factors Activation of Transcription Factors Signal_Cascade->Transcription_Factors Gene_Expression Expression of Defense-Related Genes Transcription_Factors->Gene_Expression Enzyme_Synthesis Synthesis of Biosynthetic Enzymes (e.g., PAL, CHS) Gene_Expression->Enzyme_Synthesis Phaseollin_Biosynthesis This compound Biosynthesis Pathway Enzyme_Synthesis->Phaseollin_Biosynthesis This compound This compound Phaseollin_Biosynthesis->this compound

Caption: Elicitor-induced signaling pathway for this compound biosynthesis.

Experimental Workflow for this compound Extraction

Extraction_Workflow Start Start: Common Bean Seeds Grinding Sample Preparation: Grinding and Defatting Start->Grinding Extraction Extraction: 0.5M NaCl, 0.025M HCl Grinding->Extraction Centrifugation1 Purification Step 1: Centrifugation Extraction->Centrifugation1 Dialysis Purification Step 2: Dialysis Centrifugation1->Dialysis Centrifugation2 Purification Step 3: Final Centrifugation Dialysis->Centrifugation2 End End: Purified this compound Centrifugation2->End Troubleshooting_Logic Start Low this compound Yield Check_Induction Was elicitation performed and optimized? Start->Check_Induction Check_Grinding Is the sample finely ground? Check_Induction->Check_Grinding Yes Optimize_Induction Optimize elicitor type, concentration, and timing Check_Induction->Optimize_Induction No Check_Solvent Is the extraction solvent appropriate? Check_Grinding->Check_Solvent Yes Improve_Grinding Grind sample to a fine, uniform powder Check_Grinding->Improve_Grinding No Check_Degradation Could degradation have occurred (heat, pH)? Check_Solvent->Check_Degradation Yes Optimize_Solvent Use 5% NaCl for seeds or test other solvents Check_Solvent->Optimize_Solvent No Control_Conditions Use low temperature, buffers, and protease inhibitors Check_Degradation->Control_Conditions Yes

References

Technical Support Center: Phaseollin Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phaseollin (B1679764) quantification. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase composition for this compound analysis on a C18 column? A1: A common mobile phase for separating phenolic compounds like this compound on a C18 column involves a gradient elution using a mixture of an acidified aqueous solvent and an organic solvent.[1] Typically, this consists of water with a small amount of acid (e.g., 0.1% formic or acetic acid) as solvent A and acetonitrile (B52724) or methanol (B129727) as solvent B.[1][2][3] The gradient runs from a lower to a higher concentration of the organic solvent.

Q2: What is the optimal wavelength for detecting this compound? A2: this compound, as a flavonoid, typically exhibits strong UV absorbance. While the optimal wavelength should be determined empirically by scanning a pure standard, a common wavelength for detecting flavonoids is around 260-280 nm. For more specific detection, a diode array detector (DAD) can be used to monitor multiple wavelengths simultaneously.[4][5]

Q3: How can I ensure the stability of my this compound samples and standards before injection? A3: this compound stability can be affected by factors like pH, light, and temperature. It is crucial to minimize degradation by preparing solutions fresh and storing them in amber vials to protect from light.[6] For short-term storage, refrigeration (2-8°C) is recommended. If longer storage is necessary, freezing (-20°C or -80°C) may be required, but freeze-thaw cycles should be avoided. The stability of the analyte in the chosen sample diluent should be verified.[6]

Q4: What is the purpose of a guard column and should I use one? A4: A guard column is a small, disposable column installed before the main analytical column. Its purpose is to adsorb strongly retained or contaminating compounds from the sample matrix, thereby protecting the more expensive analytical column from contamination and extending its lifespan.[7] Using a guard column is highly recommended, especially when analyzing complex samples like crude plant extracts, as it can prevent issues like high backpressure and peak shape distortion.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound quantification.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My this compound peak is tailing or splitting. What are the potential causes and how can I fix it?

A: Peak shape problems are common in HPLC and can compromise the accuracy of quantification.[9] Peak tailing, where the back half of the peak is wider than the front, is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups.[8] Peak splitting can indicate a column blockage, a void in the column packing, or an issue with the sample solvent.[10][11]

  • dot

    Caption: Troubleshooting workflow for poor HPLC peak shapes.

Problem 2: Unstable or Drifting Retention Times

Q: The retention time for my this compound peak is shifting between injections. Why is this happening?

A: Retention time stability is critical for reliable peak identification. Drifting retention times can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[7][10] A poorly equilibrated column can lead to a gradual drift, while sudden changes often point to issues with the mobile phase preparation or the pump.[7]

Problem 3: High System Backpressure

Q: My HPLC system is showing an unusually high backpressure warning. What should I do?

A: High backpressure is a serious issue that can damage the pump, injector, and column. The most common cause is a blockage somewhere in the system, often at the inlet frit of the guard or analytical column.[9] This can result from precipitated sample components, buffer salts, or debris from pump seals. Systematically isolating components is the key to identifying the source of the blockage.

Summary of Troubleshooting Steps

The table below summarizes common issues, their quantitative indicators, and recommended actions.

Problem CategorySymptom / Observation (Quantitative)Potential Cause(s)Recommended Solution(s)
Peak Shape Issues Peak Tailing: Asymmetry Factor > 1.2- Secondary interactions with silica[8]- Column contamination- Lower mobile phase pH- Use a guard column[7]- Replace analytical column
Peak Fronting: Asymmetry Factor < 0.9- Sample overload[9]- Poor column packing- Dilute the sample or reduce injection volume[9]- Replace column
Split Peaks: One peak appears as two or more- Partially blocked column inlet frit[9]- Sample solvent incompatible with mobile phase[10]- Column void or damage- Backflush or replace column[9]- Dissolve sample in mobile phase
Retention Time Gradual Drift: RT shifts consistently in one direction- Incomplete column equilibration- Mobile phase composition changing (e.g., evaporation)- Increase column equilibration time- Prepare fresh mobile phase daily
Sudden/Erratic Shifts: RT changes unpredictably- Air bubbles in the pump- Pump malfunction (check valve failure)- Degas mobile phase thoroughly- Service the HPLC pump
System Pressure High Backpressure: Pressure >20% above normal- Blockage in tubing or column frit[9]- Precipitated buffer in mobile phase- Isolate components to find blockage (disconnect column, etc.)- Filter all mobile phases and samples
Sensitivity Issues No Peaks or Small Peaks: Signal-to-Noise < 3- Leak in the system- Incorrect detector wavelength- Sample degradation- Check for leaks at all fittings- Verify detector settings and lamp status- Prepare fresh samples and standards[6]

Standard Experimental Protocol: this compound Quantification

This protocol provides a general methodology for the extraction and quantification of this compound from a plant matrix. Optimization may be required for specific sample types.

Sample Preparation and Extraction
  • Homogenization: Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.

  • Extraction: Add 1.5 mL of 80% methanol (HPLC grade). Vortex thoroughly for 1 minute.

  • Sonication: Sonicate the sample in a water bath for 30 minutes to facilitate cell lysis and extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.

  • Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove particulates that could block the HPLC system.[5]

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a calibration curve by making serial dilutions of the stock solution to cover the expected concentration range in the samples.

HPLC-DAD Analysis

  • dot

    Experimental_Workflow Start 1. Sample Homogenization Extraction 2. Solvent Extraction Start->Extraction Sonication 3. Sonication Extraction->Sonication Centrifugation 4. Centrifugation Sonication->Centrifugation Filtration 5. Filtration (0.45 µm) Centrifugation->Filtration HPLC 6. HPLC-DAD Injection Filtration->HPLC Analysis 7. Data Analysis (Quantification) HPLC->Analysis

    Caption: General workflow for this compound extraction and analysis.

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: DAD, monitor 280 nm for quantification and scan 200-400 nm for peak purity analysis.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B (re-equilibration)

Data Analysis
  • Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time and UV spectrum to that of the pure standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards versus their known concentrations.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the injected samples. Adjust the final concentration based on the initial sample weight and extraction volume.

References

Technical Support Center: Optimizing Elicitor Concentration for Maximum Phaseollin Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing elicitor concentrations for maximizing phaseollin (B1679764) induction in Phaseolus vulgaris (common bean). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its induction important?

This compound is an isoflavonoid (B1168493) phytoalexin produced by the common bean (Phaseolus vulgaris) as a defense mechanism against pathogens and environmental stress. Its induction is of significant interest to researchers for its potential applications in drug development, owing to its antimicrobial and antioxidant properties.

Q2: What are elicitors and how do they induce this compound production?

Elicitors are molecules that trigger a defense response in plants, leading to the synthesis of phytoalexins like this compound. They can be of biological origin (biotic elicitors), such as fungal cell wall fragments, or non-biological (abiotic elicitors), such as heavy metal salts or signaling molecules. Elicitors are recognized by plant cell receptors, initiating a signal transduction cascade that activates the expression of genes encoding enzymes in the this compound biosynthetic pathway.

Q3: Which elicitors are most effective for inducing this compound?

The effectiveness of an elicitor depends on various factors, including the plant species, cell line, and experimental conditions. Both biotic and abiotic elicitors have been shown to induce this compound production.

  • Biotic Elicitors: Fragments from the cell walls of fungi, such as Colletotrichum lindemuthianum (the causal agent of anthracnose in beans) and Rhizoctonia solani, are potent inducers of this compound.[1][2] Chitosan (B1678972), a derivative of chitin (B13524) found in fungal cell walls, is also an effective elicitor.

  • Abiotic Elicitors: Heavy metal salts (e.g., CuCl₂, HgCl₂) and signaling molecules like salicylic (B10762653) acid (SA) and jasmonic acid (JA) can also induce this compound synthesis.

Q4: How does elicitor concentration affect this compound yield?

The concentration of the elicitor is a critical factor in maximizing this compound production. Generally, as the elicitor concentration increases, this compound yield increases up to an optimal point. Beyond this concentration, the yield may plateau or even decrease due to cellular toxicity and cell death.[3] It is crucial to perform a dose-response experiment for each elicitor and cell line to determine the optimal concentration.

Data Presentation: Elicitor Concentration and this compound Yield

The following tables summarize quantitative data from various studies on the effect of different elicitor concentrations on this compound accumulation.

Table 1: Effect of Biotic Elicitor (Fungal Mycelia) Concentration on this compound Induction in Phaseolus vulgaris Cell Suspension Cultures

Elicitor SourceConcentration (µg/mL)This compound Yield (µg/g dry cell weight)Reference
Rhizoctonia solani50150[1]
Rhizoctonia solani100250[1]
Rhizoctonia solani200400[1]
Colletotrichum lindemuthianum17.5Induces PAL activity (maximum)[4]
Colletotrichum lindemuthianum50Induces PAL activity (second maximum)[4]

Table 2: Effect of Abiotic Elicitor (Chitosan) Concentration on this compound Induction in Phaseolus vulgaris Cell Suspension Cultures

ElicitorConcentration (mg/L)Relative this compound InductionReference
Chitosan50+[5]
Chitosan100++[5]
Chitosan200+++[5]

Note: The relative induction levels are based on qualitative descriptions in the cited literature, as exact quantitative data was not provided.

Experimental Protocols

Protocol 1: Establishment and Maintenance of Phaseolus vulgaris Cell Suspension Culture

This protocol outlines the steps for initiating and maintaining a bean cell suspension culture, a prerequisite for elicitation experiments.

Materials:

  • Phaseolus vulgaris seeds (e.g., cv. 'Azufreado Higuera')[6]

  • 70% (v/v) Ethanol (B145695)

  • 10% (v/v) Commercial bleach solution

  • Sterile distilled water

  • Murashige and Skoog (MS) medium[7] or Gamborg's B5 medium[7]

  • Plant growth regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 6-Benzylaminopurine (BAP)[6]

  • Sucrose

  • Phytagel or Agar

  • Sterile petri dishes, conical flasks, and other labware

  • Laminar flow hood

  • Orbital shaker

Procedure:

  • Seed Sterilization:

    • Wash seeds with tap water.

    • Surface sterilize seeds in 70% ethanol for 1 minute, followed by immersion in 10% bleach solution for 15-20 minutes.

    • Rinse the seeds 3-4 times with sterile distilled water inside a laminar flow hood.

  • Callus Induction:

    • Place sterilized seeds on a solid MS or B5 medium supplemented with 1 mg/L 2,4-D and 0.5 mg/L BAP.[6]

    • Incubate the plates in the dark at 25 ± 2°C.

    • Subculture the developing callus every 3-4 weeks onto fresh medium.

  • Initiation of Suspension Culture:

    • Select friable (easily crumbled) callus and transfer approximately 2-3 g into a 250 mL conical flask containing 50 mL of liquid MS or B5 medium with the same growth regulators as the solid medium.

    • Place the flasks on an orbital shaker at 120 rpm in the dark at 25 ± 2°C.

  • Maintenance of Suspension Culture:

    • Subculture the suspension every 7-10 days by transferring 10-15 mL of the culture into 50 mL of fresh liquid medium.

    • Regularly check the culture for viability and contamination.

Protocol 2: Elicitation, Extraction, and Quantification of this compound

Materials:

  • Established Phaseolus vulgaris cell suspension culture (in late exponential growth phase)

  • Elicitor stock solution (e.g., autoclaved fungal mycelia, chitosan solution)

  • Ethanol or Methanol (B129727) for extraction

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column[8][9]

  • This compound standard

  • Sterile pipettes and flasks

Procedure:

  • Elicitation:

    • To a 7-day-old cell suspension culture, add the sterile elicitor stock solution to achieve the desired final concentrations.

    • Include a control flask without any elicitor.

    • Incubate the flasks under the same conditions as before for 24-72 hours.

  • Extraction:

    • Separate the cells from the medium by vacuum filtration.

    • Freeze-dry the cells and record the dry weight.

    • Extract the dried cells with ethanol or methanol (e.g., 10 mL per 1 g of dry cells) by shaking for 24 hours at room temperature.

    • Centrifuge the extract and collect the supernatant.

  • Quantification:

    • Analyze the supernatant using an HPLC system.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[8][9]

    • Detection: UV detector set at 280 nm.

    • Identify and quantify the this compound peak by comparing its retention time and area with that of a known concentration of a this compound standard.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound induction 1. Suboptimal elicitor concentration. 2. Elicitor added at the wrong growth phase. 3. Inactive elicitor preparation. 4. Cell line has low production capacity.1. Perform a dose-response experiment to find the optimal concentration. 2. Elicit cells during the late exponential growth phase. 3. Prepare fresh elicitor solutions. 4. Screen different Phaseolus vulgaris cultivars or select for high-producing cell lines.
Cell browning and death after elicitation 1. Elicitor concentration is too high (toxic). 2. Hypersensitive response leading to programmed cell death.1. Reduce the elicitor concentration. 2. This is a natural defense response; optimize the elicitation time to harvest this compound before significant cell death occurs.
Inconsistent this compound yields 1. Variation in the age or density of the cell culture at the time of elicitation. 2. Inconsistent elicitor preparation.1. Standardize the subculture routine and ensure consistent cell density before elicitation. 2. Follow a standardized protocol for preparing the elicitor.
Contamination of cell culture 1. Improper sterile technique. 2. Contaminated reagents or labware.1. Strictly follow aseptic techniques in a laminar flow hood. 2. Autoclave all media and labware properly. Filter-sterilize heat-labile solutions.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the general phenylpropanoid pathway. The induction by elicitors leads to the upregulation of key enzymes in this pathway.

Phaseollin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Daidzein Daidzein Chalcone->Daidzein CHR, CHI, IFS This compound This compound Daidzein->this compound Multiple steps

Caption: Simplified biosynthetic pathway of this compound from phenylalanine.

Elicitor-Induced Signaling Pathway

The recognition of elicitors at the plasma membrane triggers a complex signaling cascade involving second messengers and protein kinases, ultimately leading to the activation of transcription factors that regulate the expression of this compound biosynthesis genes.

Elicitor_Signaling Elicitor Elicitor Receptor Receptor (Plasma Membrane) Elicitor->Receptor Ca_influx Ca²⁺ influx Receptor->Ca_influx ROS_burst ROS Burst Receptor->ROS_burst MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade ROS_burst->MAPK_cascade JA_SA JA/SA Signaling MAPK_cascade->JA_SA TFs Transcription Factors (e.g., WRKY) MAPK_cascade->TFs JA_SA->TFs PAL_CHS_genes PAL, CHS, etc. Gene Expression TFs->PAL_CHS_genes Phaseollin_biosynthesis This compound Biosynthesis PAL_CHS_genes->Phaseollin_biosynthesis

Caption: General signaling pathway for elicitor-induced this compound biosynthesis.

Experimental Workflow for Optimizing Elicitor Concentration

This diagram outlines the logical flow of an experiment to determine the optimal elicitor concentration for maximizing this compound production.

Experimental_Workflow start Start setup_culture Establish & Maintain Phaseolus vulgaris Cell Suspension Culture start->setup_culture prepare_elicitor Prepare Elicitor Stock Solutions (Multiple Concentrations) setup_culture->prepare_elicitor elicit_cultures Elicit Cultures at Late Exponential Phase prepare_elicitor->elicit_cultures harvest_cells Harvest Cells and Measure Dry Weight elicit_cultures->harvest_cells extract_this compound Extract this compound harvest_cells->extract_this compound quantify_this compound Quantify this compound (HPLC) extract_this compound->quantify_this compound analyze_data Analyze Data and Determine Optimal Concentration quantify_this compound->analyze_data end End analyze_data->end

Caption: Workflow for optimizing elicitor concentration for this compound induction.

References

How to minimize interference in spectrophotometric assays for Phaseollin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference in the spectrophotometric quantification of Phaseollin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for measuring this compound concentration?

A1: The optimal wavelength for measuring the concentration of purified this compound is 280 nm . This is due to the presence of aromatic amino acids, specifically tryptophan and tyrosine, in the protein's structure, which exhibit strong UV absorbance at this wavelength.

Q2: What are the most common interfering substances in this compound spectrophotometric assays?

A2: The most common interfering substances are other molecules present in the crude plant extract that also absorb light at or near 280 nm. These include:

  • Phenolic compounds and Flavonoids: These are abundant in bean extracts and have strong absorption in the 270-280 nm range.[1]

  • Nucleic Acids (DNA/RNA): If not adequately removed during extraction, nucleic acids will lead to an overestimation of the protein concentration.

  • Particulate Matter: Insoluble particles in the sample can cause light scattering, leading to artificially high absorbance readings.

Q3: How can I remove interfering phenolic compounds?

A3: A common and effective method is to wash the initial bean flour with 75% acetone (B3395972).[2] Phenolic compounds are soluble in this solvent, while this compound is not. This step should be performed before the protein extraction.

Q4: What is the molar extinction coefficient for this compound?

  • Theoretical Calculation: The molar extinction coefficient can be calculated based on the amino acid sequence of this compound. This is a reliable method for proteins containing tryptophan.[3] A detailed protocol for this calculation is provided in the "Experimental Protocols" section.

  • Experimental Determination: This involves creating a standard curve using a highly purified this compound sample of a known concentration (determined by a reference method like amino acid analysis or nitrogen analysis).[4] The slope of the standard curve of absorbance versus molar concentration will be the molar extinction coefficient.

Q5: Which solvent should I use to dissolve my purified this compound sample for spectrophotometry?

A5: Purified this compound should be dissolved in a buffer solution that is compatible with the protein and does not absorb at 280 nm. A common choice is a phosphate (B84403) or Tris buffer at a neutral pH (e.g., pH 7.4). The same buffer must be used to zero the spectrophotometer (as the blank).

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Absorbance readings are unstable or drifting. 1. The spectrophotometer lamp has not warmed up sufficiently.2. The sample is not homogenous.3. The cuvette is dirty, scratched, or not positioned correctly.1. Allow the spectrophotometer to warm up for at least 15-20 minutes before taking measurements.2. Gently mix the sample by inverting the cuvette before each reading.3. Clean the cuvette with ethanol (B145695) and a lint-free wipe. Ensure it is placed in the holder in the same orientation for both the blank and the sample.
Absorbance is too high (greater than 1.5 AU). The sample is too concentrated.Dilute the sample with the same buffer used for the blank. Ensure the dilution factor is recorded for the final concentration calculation.
Absorbance is too low (less than 0.1 AU). The sample is too dilute.If possible, concentrate the sample. If not, consider using a cuvette with a longer pathlength (e.g., 2 cm or 5 cm) to increase the absorbance.
Readings are inconsistent between replicates. 1. Pipetting errors during dilution.2. Presence of air bubbles in the cuvette.1. Use calibrated pipettes and ensure proper pipetting technique.2. Gently tap the cuvette to dislodge any air bubbles. If they persist, carefully re-pipette the sample.
Concentration seems unexpectedly high. Interference from phenolic compounds or nucleic acids.1. Review the extraction and purification protocol. Ensure the 75% acetone wash step was performed thoroughly.[2]2. To check for nucleic acid contamination, measure the absorbance at 260 nm. The ratio of A280/A260 for a pure protein solution should be approximately 1.7-2.0. A ratio significantly lower than 1.7 suggests nucleic acid contamination.

Quantitative Data Summary

Parameter Value / Range Notes
Wavelength of Maximum Absorbance (λmax) for this compound ~280 nmDue to aromatic amino acids.
Wavelength of Maximum Absorbance (λmax) for Phenolic Interferences 270 - 280 nm and 310 - 350 nmOverlaps significantly with the this compound measurement wavelength.[1]
A280/A260 Ratio for Pure Protein ~1.7 - 2.0A lower ratio indicates nucleic acid contamination.
Linear Range of Spectrophotometer 0.1 - 1.5 Absorbance Units (AU)Readings outside this range are generally less reliable.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound to Minimize Interference

This protocol is adapted from established methods to isolate this compound while removing interfering phenolic compounds.[2]

  • Preparation of Bean Flour: Start with dry Phaseolus vulgaris (common bean) seeds. Grind the seeds into a fine powder or flour.

  • Removal of Phenolic Compounds:

    • Suspend the bean flour in 75% acetone in a 1:10 (w/v) ratio (e.g., 10 g of flour in 100 mL of 75% acetone).

    • Stir the suspension for 30 minutes at 4°C.

    • Centrifuge the mixture and discard the supernatant which contains the soluble phenolic compounds.

    • Repeat this washing step four more times to ensure complete removal of interfering substances.

    • After the final wash, spread the pellet on a tray and allow it to air-dry in a fume hood to evaporate any residual acetone.

  • This compound Extraction:

    • Suspend the acetone-washed flour in a solution of 0.5 M NaCl containing 0.025 M HCl at a 1:20 (w/v) ratio.

    • Stir constantly for 1 hour at 4°C.

    • Add distilled water to the suspension and centrifuge at 13,500 x g for 20 minutes at 4°C.

    • The supernatant contains the extracted this compound. Carefully collect the supernatant.

  • Sample Preparation for Spectrophotometry:

    • The collected supernatant can be used for analysis. It may need to be diluted with the appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to bring the absorbance into the linear range of the spectrophotometer (0.1-1.5 AU).

Protocol 2: Spectrophotometric Quantification of this compound at 280 nm
  • Instrument Setup:

    • Turn on the UV spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

    • Set the wavelength to 280 nm.

  • Blanking the Spectrophotometer:

    • Fill a clean quartz cuvette with the same buffer used to dilute your this compound sample.

    • Place the cuvette in the spectrophotometer and set the absorbance to zero.

  • Measuring the Sample:

    • Empty the blanking buffer from the cuvette and rinse it with a small amount of your this compound sample.

    • Fill the cuvette with your this compound sample.

    • Place the cuvette in the spectrophotometer and record the absorbance reading at 280 nm.

  • Calculating the Concentration:

    • Use the Beer-Lambert law to calculate the concentration: Concentration (M) = Absorbance / (Molar Extinction Coefficient × Pathlength)

    • The pathlength of a standard cuvette is 1 cm.

    • If you diluted your sample, multiply the calculated concentration by the dilution factor.

Protocol 3: Theoretical Calculation of the Molar Extinction Coefficient (ε)

The molar extinction coefficient can be estimated from the amino acid composition using the following formula[3]:

ε (M⁻¹cm⁻¹) = (Number of Tryptophan residues × 5500) + (Number of Tyrosine residues × 1490) + (Number of Cysteine residues × 125)

  • Obtain the amino acid sequence of the specific this compound variant you are working with.

  • Count the number of Tryptophan (Trp), Tyrosine (Tyr), and Cysteine (Cys) residues.

  • Input these numbers into the formula to calculate the theoretical molar extinction coefficient at 280 nm.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Quantification start Start: Dry Bean Seeds grind Grind Seeds into Flour start->grind wash Wash Flour with 75% Acetone (Removes Phenols) grind->wash extract Extract this compound with NaCl/HCl Solution wash->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge prepare Prepare Sample for Spectrophotometry (Dilute if necessary) centrifuge->prepare measure Measure Absorbance at 280 nm prepare->measure calculate Calculate Concentration (Beer-Lambert Law) measure->calculate end_node End: this compound Concentration calculate->end_node

Caption: Workflow for this compound extraction and quantification.

Troubleshooting_Tree Troubleshooting Decision Tree for this compound Assays start Problem with Absorbance Reading unstable Readings Unstable? start->unstable high_abs Absorbance > 1.5? unstable->high_abs No sol_unstable Warm up Spectrophotometer Check for Bubbles Clean Cuvette unstable->sol_unstable Yes low_abs Absorbance < 0.1? high_abs->low_abs No sol_high Dilute Sample high_abs->sol_high Yes inconsistent Inconsistent Replicates? low_abs->inconsistent No sol_low Concentrate Sample or Use Longer Pathlength Cuvette low_abs->sol_low Yes sol_inconsistent Check Pipetting Technique Ensure Homogenous Sample inconsistent->sol_inconsistent Yes check_purity Results Still Unexpected? Check A280/A260 Ratio inconsistent->check_purity No end_node Problem Resolved sol_unstable->end_node sol_high->end_node sol_low->end_node sol_inconsistent->end_node sol_purity Ratio < 1.7? Improve Purification (e.g., Acetone Wash) check_purity->sol_purity Yes check_purity->end_node No sol_purity->end_node

Caption: Decision tree for troubleshooting common assay issues.

References

Technical Support Center: Enhancing Phaseollin Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving and using phaseollin (B1679764) in in vitro experiments. The information is structured in a question-and-answer format to address common challenges and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a natural isoflavonoid (B1168493) compound, specifically a pterocarpan, known for its antifungal and potential anti-inflammatory and anti-cancer properties. Like many hydrophobic molecules, this compound has very low solubility in aqueous solutions, including cell culture media. This poor solubility can lead to precipitation, inaccurate concentrations, and non-reproducible experimental outcomes. Therefore, proper solubilization techniques are critical for reliable in vitro studies.

Q2: Which solvent is recommended for dissolving this compound?

For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for dissolving this compound.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[1]

Q3: What is the recommended final concentration of DMSO in cell culture media?

It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. While some cell lines may tolerate higher concentrations, it is best practice to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental endpoint.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound precipitates immediately upon addition to culture medium. Exceeded Solubility Limit: The final concentration of this compound is too high for the aqueous environment of the medium. Solvent Shock: Rapid dilution of the DMSO stock in the aqueous medium can cause the less soluble compound to crash out of solution.1. Lower the Final Concentration: Test a lower final concentration of this compound. 2. Optimize Dilution: Pre-warm the culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even dispersal.
Cloudiness or precipitate appears in the stock solution over time. Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power for hydrophobic compounds. Improper Storage: Repeated freeze-thaw cycles can lead to precipitation.1. Use Anhydrous DMSO: Prepare stock solutions with high-purity, anhydrous DMSO. 2. Aliquot and Store Properly: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed vials.[1]
Inconsistent experimental results between batches. Inaccurate Stock Concentration: The this compound may not be fully dissolved in the initial stock solution. Degradation: The compound may be degrading due to improper storage or handling.1. Ensure Complete Dissolution: After adding DMSO, vortex thoroughly. Gentle warming (to 37°C) and sonication can aid dissolution. Visually inspect for any undissolved particles before use. 2. Proper Storage: Store the powdered compound in a dry, dark place at the recommended temperature (e.g., -20°C).[1]

Quantitative Solubility Data

Compound Solvent Solubility Notes
(+)-Medicarpin DMSO45 mg/mLA structurally similar pterocarpan. Sonication is recommended to aid dissolution.
Luteolin DMSO~10 mg/mLA flavonoid with similar solubility characteristics.
Luteolin Ethanol~5 mg/mL
This compound DMSOSolubleDescribed as soluble in product literature, though a specific concentration limit is not provided.

Note: The solubility of a compound can be influenced by factors such as purity, temperature, and the presence of water in the solvent.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a standard procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 322.36 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 322.36 g/mol * (1000 mg / 1 g) = 3.22 mg

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 3.22 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can be used to facilitate dissolution if necessary. Visually confirm that no particulates are present.

  • Sterilization (Optional): If sterility is a major concern and the initial components were not sterile, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Visualizations

Experimental Workflow for this compound Solution Preparation

Workflow for preparing this compound solutions for in vitro experiments.

Inhibition of the NF-κB Signaling Pathway by this compound

This compound has been shown to exert anti-inflammatory effects, at least in part, by downregulating components of the NF-κB signaling pathway. The following diagram illustrates a simplified canonical NF-κB pathway and the potential point of inhibition by this compound.

G Simplified NF-κB Signaling Pathway and this compound's Point of Action cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor 1. Ligand Binding IKK IKK Complex Receptor->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc 4. Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA 5. DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes 6. Transcription

This compound may inhibit the IKK complex, preventing IκBα degradation and subsequent NF-κB translocation.

References

Technical Support Center: Refining Cell-Based Assays for Consistent Results with Phaseollin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Phaseollin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound stock solutions?

A1: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]

Q2: I am observing precipitation of this compound after adding it to my cell culture medium. How can I prevent this?

A2: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous culture medium or if the DMSO concentration is too high, causing the compound to crash out. To mitigate this:

  • Pre-warm the media: Before adding the this compound stock solution, ensure your cell culture medium is at 37°C.

  • Vortex during dilution: When diluting the DMSO stock into the medium, vortex the medium gently to ensure rapid and even dispersion.

  • Test solubility: Before conducting your experiment, perform a solubility test by adding your highest concentration of this compound to the cell culture medium and visually inspecting for precipitation over your intended experiment duration.

  • Consider alternative solvents: If precipitation persists, you may need to explore other solvent systems, though DMSO is standard. Combinations such as 10% DMSO/10% Tween 80/80% water have been suggested for other poorly soluble compounds.[1]

Q3: My results with this compound are inconsistent between experiments. What are the common causes of this variability?

A3: Inconsistent results with natural compounds like this compound can stem from several factors:

  • Batch-to-Batch Variability: As a natural product, the purity and activity of this compound may vary between different batches. It is advisable to purchase from a reputable supplier and, if possible, test each new batch for consistency.

  • Cell Passage Number: The responsiveness of cells to treatment can change with increasing passage number. It is crucial to use cells within a consistent and low passage number range for all experiments.[2][3]

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the outcome of the assay. Ensure accurate cell counting and consistent seeding density across all wells and experiments.[4]

  • Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can alter the concentration of this compound. To avoid this, either do not use the outer wells for experimental samples or fill them with sterile PBS or media to create a humidity barrier.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability (MTT/XTT) Assay Results
Problem Possible Cause Solution
Higher than expected viability or color development in the absence of cells. This compound, as a phytoestrogen and antioxidant, may directly reduce the MTT or XTT tetrazolium salt, leading to a false positive signal.Perform a cell-free control experiment by adding this compound at your experimental concentrations to the assay medium with MTT/XTT reagent but without cells. If color develops, this indicates direct reduction. Consider washing the cells with PBS before adding the MTT/XTT reagent to remove any remaining compound. Alternatively, use a different viability assay that does not rely on tetrazolium reduction, such as a resazurin-based assay or a direct cell counting method.
High variability between replicate wells. Uneven cell seeding, pipetting errors, or compound precipitation.Ensure a single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Visually inspect wells for any signs of precipitation after adding this compound.
IC50 values vary significantly between experiments. Changes in cell passage number, different batches of this compound or media/serum, or variations in incubation time.Maintain a consistent cell passage number. Qualify new batches of reagents. Ensure precise timing of compound addition and assay readout.
Guide 2: Apoptosis Assay (Annexin V/PI Staining) Issues
Problem Possible Cause Solution
Low percentage of apoptotic cells. This compound concentration is too low, or the incubation time is too short.Perform a dose-response and time-course experiment to determine the optimal concentration and duration for inducing apoptosis in your specific cell line. A good starting point for many flavonoids is a 24-48 hour incubation.
High percentage of necrotic cells (Annexin V+/PI+). This compound concentration is too high, or the incubation period is too long, leading to secondary necrosis.Reduce the concentration of this compound and/or shorten the incubation time. Harvest cells gently to avoid mechanical damage to the cell membrane.
Weak Annexin V signal. Loss of apoptotic cells (which may detach) during washing steps. Incorrect staining buffer.Collect both the supernatant containing floating cells and the adherent cells for analysis. Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.
Guide 3: Fluorescence-Based Assay Interference
Problem Possible Cause Solution
High background fluorescence. This compound may possess intrinsic fluorescence (autofluorescence).Run a control with cells treated with this compound but without the fluorescent dye to measure its autofluorescence at the excitation/emission wavelengths of your assay. If significant, subtract this background from your experimental readings.
Quenching of the fluorescent signal. This compound may absorb light at the excitation or emission wavelength of your fluorescent probe, leading to a decrease in the detected signal.Measure the absorbance spectrum of this compound to see if it overlaps with your fluorophore's excitation and emission spectra. If there is an overlap, consider using a fluorescent probe with a different spectral profile. Using far-red fluorescent probes can often mitigate interference from autofluorescent compounds.

Data Presentation

Table 1: Representative Effective Concentrations of Phytoestrogens in Cell-Based Assays

Note: The following data is for related phytoestrogens and should be used as a starting point. The optimal concentration for this compound must be determined experimentally for each cell line and assay.

CompoundCell LineAssay TypeEffective Concentration (IC50)Incubation Time (hours)Reference
LuteolinHT-29 (Colon Cancer)Cell Viability~40 µM24
ParthenolideSiHa (Cervical Cancer)Cell Viability (MTT)8.42 ± 0.76 µM24-48
ParthenolideMCF-7 (Breast Cancer)Cell Viability (MTT)9.54 ± 0.82 µM24-48
LuteolinHeLa (Cervical Cancer)Apoptosis~20 µMNot Specified

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation and Treatment: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the predetermined optimal time.

  • Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells by gentle trypsinization. Combine them and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Start: Cell Culture seed Seed Cells in Multi-well Plate start->seed treat Treat with this compound (Dose-Response/Time-Course) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis readout Plate Reader / Flow Cytometer viability->readout apoptosis->readout data Analyze Data (IC50, % Apoptosis) readout->data end End: Consistent Results data->end

References

Strategies to reduce degradation of Phaseollin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to mitigate the degradation of Phaseollin during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a natural isoflavonoid (B1168493), specifically a pterocarpan (B192222), found in plants like the green bean (Phaseolus vulgaris)[1]. As a phytoalexin, it possesses antifungal and other biological activities, making it a compound of interest for pharmaceutical and agricultural research. However, like many complex organic molecules, this compound is susceptible to degradation during storage, which can lead to a loss of biological activity and the formation of undesirable byproducts. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results and for the development of effective formulations.

Q2: What are the primary factors that cause this compound degradation?

While specific degradation kinetics for this compound are not extensively documented, based on its chemical structure as a pterocarpan isoflavonoid, the primary factors contributing to its degradation are:

  • Temperature: Higher temperatures accelerate chemical reactions, including degradation pathways like oxidation and hydrolysis[2].

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.

  • pH: The stability of isoflavonoids can be pH-dependent. Both acidic and alkaline conditions can promote hydrolysis or oxidative degradation[3].

  • Oxygen: As a phenolic compound, this compound is susceptible to oxidation, a process that can be initiated by the presence of oxygen.

  • Presence of Water: Water can act as a reactant in hydrolysis reactions, leading to the breakdown of the molecule.

Q3: What are the visible signs of this compound degradation?

Degradation of this compound may manifest in several ways, including:

  • Color Change: Solutions of this compound may change color upon degradation, often turning yellow or brown due to the formation of oxidation products.

  • Precipitation: Degradation products may have different solubility profiles, leading to the formation of precipitates in solution.

  • Loss of Biological Activity: The most critical sign of degradation is a decrease or complete loss of the desired biological effect in your experiments.

  • Changes in Chromatographic Profile: When analyzed by techniques like HPLC, the appearance of new peaks and a decrease in the area of the this compound peak are clear indicators of degradation.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Unexpectedly low bioactivity in an assay. Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. Store stock solutions at or below -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Color of this compound solution changes from colorless to yellow/brown. Oxidation.Store solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for preparing solutions. Consider adding an antioxidant to the formulation.
Precipitate forms in a stored this compound solution. Formation of insoluble degradation products or change in solvent composition due to evaporation.Filter the solution before use. Re-evaluate the storage solvent and consider using a co-solvent system to improve the solubility of both this compound and its potential degradants. Ensure storage containers are tightly sealed.
Inconsistent results between experimental batches. Variable degradation of this compound between batches.Standardize storage conditions for all batches. Implement a quality control check (e.g., HPLC analysis) on the this compound stock before initiating a new set of experiments.

Data Presentation: Factors Affecting Isoflavonoid Stability

The following table summarizes the impact of various storage conditions on the stability of isoflavone (B191592) aglycones, which provides a relevant model for this compound.

Storage TemperatureStability of Isoflavone AglyconesDegradation Rate ConstantReference
-80°CHighLow[2]
4°CHighLow[2]
25°CModerateHigh[2]
37°CLowHigh[2]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

This protocol outlines a method for preparing a this compound stock solution with enhanced stability for in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous, de-gassed Dimethyl Sulfoxide (DMSO)

  • Ascorbic acid (or another suitable antioxidant)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps (B75204) and PTFE septa

  • Sterile syringe and needles

Procedure:

  • Weighing: In a clean, dry amber vial, accurately weigh the desired amount of this compound.

  • Antioxidant Addition (Optional): Add a small amount of ascorbic acid (e.g., 0.1% w/v) to the vial.

  • Solvent Addition: Under a gentle stream of inert gas, add the required volume of anhydrous, de-gassed DMSO to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate briefly until the this compound is completely dissolved.

  • Inert Atmosphere: Purge the headspace of the vial with inert gas for 1-2 minutes.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber vials, purging the headspace of each with inert gas before sealing.

  • Storage: Store the aliquots at -20°C or -80°C. Protect from light at all times.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantitative analysis of this compound to assess its purity and degradation. Method optimization may be required based on the specific HPLC system and column used.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically effective for isoflavonoid separation.

    • Example Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 280 nm and 310 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of high-purity this compound in the mobile phase or a suitable solvent (e.g., methanol) at known concentrations.

  • Sample Preparation: Dilute the this compound sample to be analyzed with the mobile phase to a concentration within the linear range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Degradation is indicated by a decrease in the area of the this compound peak and the appearance of new peaks.

Mandatory Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound (Active) Degradation_Products Degradation Products (Inactive/Less Active) This compound->Degradation_Products Oxidation (O2, Light) This compound->Degradation_Products Hydrolysis (H2O, pH) This compound->Degradation_Products Photodegradation (UV Light)

Caption: Major degradation pathways for this compound.

cluster_workflow This compound Stability Assessment Workflow start Start: This compound Sample storage Storage under Defined Conditions (Temp, Light, pH) start->storage sampling Periodic Sampling storage->sampling analysis HPLC Analysis sampling->analysis quantification Quantify this compound & Degradants analysis->quantification kinetics Determine Degradation Kinetics quantification->kinetics end End: Stability Profile kinetics->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Method Refinement for Detecting Phaseollin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phaseollin (B1679764) and its metabolites.

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the extraction, detection, and quantification of this compound and its metabolites.

Category 1: Sample Preparation and Extraction

  • Question: Why is my this compound extraction yield consistently low?

    • Answer: Low yields can result from several factors. The choice of solvent is critical; while ethanol (B145695) is often preferred for its low toxicity, a mixture like ethanol:water (50:50, % v/v) might be more effective for certain phenolic compounds.[1][2] Grinding the source material (e.g., bean seeds) into a fine powder is essential to maximize the surface area for extraction. Additionally, optimizing the solid-to-solvent ratio, extraction temperature, and duration is crucial; for instance, higher temperatures can enhance efficiency but risk denaturing the protein.[1] Insufficient removal of interfering substances like phenolic compounds can also affect final yield; consider pre-washing with acetone (B3395972) to eliminate these.[3]

  • Question: What is the recommended method for purifying crude this compound extract?

    • Answer: A multi-step approach is typically most effective. Initial purification can be achieved by simple filtration to remove large insoluble particles. For higher purity, chromatographic techniques are necessary.[1] Ion-exchange chromatography separates proteins based on charge, while gel filtration chromatography separates them by size. High-performance liquid chromatography (HPLC) can also be used for purity analysis and quantification.[1]

  • Question: How can I minimize analytical errors during sample preparation?

    • Answer: Sample preparation is a significant source of analytical error, accounting for approximately 30% of such errors.[2] To minimize this, it is critical to develop a robust and reproducible protocol. This includes standardizing steps like sample homogenization, extraction, and filtration.[2] The rationale for choosing a specific extraction solvent and its conditions should be well-justified and documented, as even minor variations can significantly alter the resulting metabolite profile.[2] Using an internal standard during extraction and analysis can help correct for losses during sample processing.

Category 2: Analytical Detection and Quantification

  • Question: What is the most suitable analytical technique for quantifying this compound and its metabolites?

    • Answer: The choice depends on the specific requirements of the study. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a robust method for quantification.[4][5] For higher sensitivity and structural elucidation of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC coupled with electrospray ionization (LC-ESI-MS), is the method of choice.[6][7] Ultra-High-Performance Liquid Chromatography (UPLC) coupled to a mass spectrometer offers the added benefits of shorter analysis times and detection based on accurate mass.[4][8]

  • Question: I am having trouble differentiating between isomers of this compound metabolites. How can this be resolved?

    • Answer: Isomers have identical mass, making them challenging to distinguish with mass spectrometry alone.[9] The primary solution is effective chromatographic separation using techniques like reversed-phase ion-pairing chromatography or HILIC.[9] Tandem mass spectrometry (MS/MS) can also differentiate isomers by comparing their fragmentation patterns.[9] In some cases, ion-mobility spectrometry-mass spectrometry (IMS-MS) can provide valuable structural information to distinguish positional isomers.[10]

  • Question: My LC-MS signal intensity is unstable between runs. What are the common causes and solutions?

    • Answer: Signal drift in LC-MS is a common issue and can be caused by fluctuating ionization efficiency.[9] To mitigate this, it is crucial to randomize the injection order of your samples. Avoid running all samples from one experimental group followed by all samples from another.[9] Regular cleaning of the ion source and calibration of the mass spectrometer are also essential maintenance steps. Utilizing labeled internal standards can help normalize the data and correct for signal intensity variations.[11]

  • Question: What are "in-source fragments" in LC-MS, and how do I avoid misinterpreting them as metabolites?

    • Answer: In-source fragmentation occurs when a metabolite breaks apart within the ion source of the mass spectrometer before mass analysis.[12][13] This can lead to the misidentification of a fragment as an intact metabolite.[13] To identify potential in-source fragments, analyze a pure standard of the parent compound. The resulting spectrum will show if specific fragments are consistently produced under your experimental conditions.[13] This phenomenon is dependent on the metabolite's structure and instrument settings like ionization voltages.[12]

Category 3: Biological and Cytotoxicity Assays

  • Question: How do I determine if this compound or its metabolites are cytotoxic to my cell line?

    • Answer: Cytotoxicity can be assessed using various cell viability assays.[14] These assays measure indicators of cell health such as metabolic activity or membrane integrity.[14] Common methods include tetrazolium reduction assays (MTT, WST-1) and lactate (B86563) dehydrogenase (LDH) release assays.[15][16] The MTT assay, for instance, measures the metabolic activity of viable cells, which convert a yellow tetrazolium salt into a purple formazan (B1609692) product.[17]

  • Question: My cell viability assay results are not reproducible. What are the potential issues?

    • Answer: Lack of reproducibility can stem from several sources. Ensure consistent cell seeding density across all wells. The incubation time with the test compound and the assay reagent must be precisely controlled.[17] Reagents themselves can sometimes be toxic to cells, especially during long exposure times, so it's important to include appropriate vehicle controls and untreated cell controls.[16] Finally, ensure that the formazan crystals in an MTT assay are fully solubilized before reading the absorbance.[17]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Phytoalexin Quantification.

MethodAdvantagesDisadvantagesTypical Application
Fluorescence Spectroscopy High sensitivity, relatively low cost.Prone to quenching and interference from compounds in crude extracts.[4][8]Rapid screening of purified samples.
GC-FID Good for volatile compounds, highly reproducible.Requires derivatization for non-volatile compounds like this compound, which can be time-consuming.[5]Analysis of specific, volatile secondary metabolites.
HPLC-PDA/UV Robust, reliable for quantification, good reproducibility.[4][5]Lower sensitivity compared to MS, cannot provide structural information for unknown metabolites.[18]Purity analysis and routine quantification of known compounds.
UPLC-MS/MS High sensitivity, high resolution, short analysis time, provides structural information for metabolite identification.[4][19]Higher cost, complex data analysis, susceptible to matrix effects and signal drift.[9]Untargeted metabolomics, identification of novel metabolites, and sensitive quantification.[7]

Experimental Protocols

Protocol 1: General this compound Extraction and Purification

  • Preparation: Grind dry bean seeds into a fine powder to maximize surface area.

  • Defatting (Optional): To remove lipids, pre-extract the powder with a non-polar solvent like hexane.

  • Extraction: Macerate the powder in 70% ethanol or a 5% NaCl solution (for globulin proteins) at a solid-to-solvent ratio of 1:10 (w/v).[1][20] Agitate the mixture for several hours at room temperature or 4°C.

  • Filtration: Centrifuge the mixture and filter the supernatant through filter paper to remove solid debris.

  • Purification (Chromatography):

    • Load the filtered extract onto an ion-exchange or gel filtration chromatography column.

    • Elute the bound proteins using a salt gradient (for ion-exchange) or an appropriate buffer (for gel filtration).

    • Collect fractions and analyze for this compound presence using SDS-PAGE or HPLC.[3]

  • Concentration: Pool the fractions containing pure this compound and concentrate using ultrafiltration.

Protocol 2: LC-MS/MS for Metabolite Profiling

  • Sample Preparation: Extract metabolites from the biological matrix (e.g., cell culture media, plasma) using a solvent precipitation method (e.g., with cold acetonitrile (B52724) or methanol) to remove proteins.[9] Centrifuge and collect the supernatant.

  • Chromatography:

    • Inject the supernatant into a UPLC/HPLC system equipped with a C18 column, which is suitable for separating semi-polar compounds.[7][19]

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[7]

  • Mass Spectrometry:

    • Analyze the eluent using a mass spectrometer with an electrospray ionization (ESI) source, operating in both positive and negative ion modes to maximize metabolite coverage.[7][19]

    • Set the instrument to acquire data in a data-dependent acquisition (DDA) mode, where the most abundant ions in a full scan (MS1) are automatically selected for fragmentation (MS2).[13]

  • Data Analysis: Process the raw data to detect peaks, align retention times, and identify metabolites by matching the accurate mass and MS/MS fragmentation patterns against spectral libraries or databases.[19][21]

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its metabolites. Include wells for untreated controls and vehicle controls.[15] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.2-0.5 mg/mL and incubate for 1-4 hours at 37°C.[17] Viable cells will metabolize the MTT into purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader.[17] Cell viability is expressed as a percentage relative to the untreated control.

Visualizations: Workflows and Logic Diagrams

cluster_prep Sample Preparation cluster_purify Purification & Analysis cluster_id Data Processing & Identification start Biological Sample (e.g., Plant Tissue, Cell Culture) grind Homogenization/ Grinding start->grind extract Solvent Extraction (e.g., Ethanol/Water) grind->extract filter Filtration/ Centrifugation extract->filter hplc LC-MS/MS Analysis filter->hplc data Data Acquisition (MS1 & MS2 Scans) hplc->data process Peak Detection & Alignment data->process db Database Matching (Mass & Fragmentation) process->db identify Metabolite Identification db->identify quant Quantification identify->quant

Caption: Experimental workflow for this compound metabolite identification.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism drug This compound (Parent Compound) p450 CYP450 Enzymes drug->p450 reaction Functionalization Reactions (Oxidation, Reduction, Hydrolysis) p450->reaction metabolite1 Phase I Metabolite (More Polar) reaction->metabolite1 conjugation Conjugation Reactions (Glucuronidation, Sulfation) metabolite1->conjugation metabolite2 Phase II Metabolite (Highly Water-Soluble) conjugation->metabolite2 excretion Excretion metabolite2->excretion

Caption: Simplified pathway of Phase I and Phase II drug metabolism.

Caption: Troubleshooting decision tree for low LC-MS signal intensity.

References

Technical Support Center: Scaling Up Phaseollin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling-up of Phaseollin production.

Troubleshooting Guides

This section is designed to provide rapid, targeted solutions to specific problems that may arise during your experiments.

Low Yield

Question: My this compound yield has significantly decreased after scaling up the extraction process. What are the potential causes and solutions?

Answer: A decrease in yield upon scale-up is a common challenge. Several factors, often interconnected, can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Inefficient Cell Lysis/Extraction At a larger scale, mechanical and chemical lysis methods may not be as effective. Ensure that the lysis buffer volume and composition are proportionally scaled.[1] For solvent extractions, the solvent-to-biomass ratio and mixing efficiency are critical.[2][3] Consider optimizing mixing speed and time to ensure thorough extraction.
Suboptimal Extraction Parameters Parameters optimized at a lab scale may not be optimal for larger volumes.[4] Re-evaluate and optimize key parameters such as temperature, pH, and extraction time for the new scale.[3] Degradation of this compound can occur with prolonged exposure to harsh conditions.[5]
Incomplete Solvent Recovery Ensure that the equipment used for solvent evaporation is appropriately sized and optimized for the larger volume to prevent loss of product.
Product Degradation This compound, like many phytoalexins, can be sensitive to heat, light, and pH changes.[6][7] Minimize exposure to harsh conditions during extraction and purification. Consider performing steps at reduced temperatures or under inert atmospheres.
Inaccurate Quantification Ensure that the analytical method (e.g., HPLC) is properly calibrated and validated for the expected concentration range in the scaled-up batch.[8][9]
Purity Issues

Question: I am observing new impurities or a different impurity profile in my scaled-up this compound batch compared to the lab-scale production. Why is this happening and what can I do?

Answer: Changes in the impurity profile are often due to altered process dynamics at a larger scale.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Altered Extraction Selectivity A longer extraction time or higher temperature at scale-up might lead to the co-extraction of additional compounds.[3] Re-optimize the extraction conditions to maintain selectivity.
Co-elution during Chromatography The chromatographic separation optimized on a small column may not scale linearly. The loading capacity of the larger column might be exceeded, or the flow dynamics could be different. Re-optimize the gradient, flow rate, and loading volume for the larger column.
Product Degradation The appearance of new peaks could be due to the degradation of this compound during a longer processing time at a larger scale.[6] Analyze the impurity peaks to identify if they are related to this compound degradation products.
Contamination Ensure thorough cleaning of all equipment between batches to prevent cross-contamination, which can be a more significant issue in larger vessels.[5]
Process Inconsistency

Question: I am experiencing significant batch-to-batch variability in my scaled-up this compound production. How can I improve consistency?

Answer: Reproducibility is key in a scaled-up process and requires tight control over all critical process parameters.[4]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Variability in Raw Materials The composition of the source material (e.g., bean varieties) can vary, affecting this compound content.[10] Implement rigorous quality control for incoming raw materials.
Inconsistent Process Parameters Small deviations in parameters like temperature, pH, or mixing speed can have a larger impact at scale.[11] Implement strict process monitoring and control using automated systems where possible.
Human Error As processes become more complex at scale, the potential for human error increases.[4] Develop and strictly follow detailed Standard Operating Procedures (SOPs) for all steps.
Equipment Performance Ensure that all equipment is properly calibrated and maintained to perform consistently.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production from a microbial source?

A1: The main challenges include maintaining high production titers, preventing product inhibition on cell growth, and dealing with the formation of insoluble protein aggregates (inclusion bodies) if expressing biosynthetic enzymes recombinantly.[12][13][14] Optimization of fermentation conditions (e.g., media composition, pH, temperature, aeration) and downstream processing is crucial.

Q2: How does the choice of extraction solvent impact the scalability of this compound purification?

A2: The choice of solvent is critical for both efficiency and safety at a larger scale.[3] While lab-scale experiments might use a variety of organic solvents, at an industrial scale, factors like toxicity, flammability, cost, and environmental impact become major considerations.[2] Water-based or ethanol-based solvent systems are often preferred for their lower toxicity and ease of handling.[2] The selectivity of the solvent for this compound over other co-extracted compounds will also significantly impact the complexity and cost of downstream purification.

Q3: What are the key considerations for scaling up the chromatographic purification of this compound?

A3: Key considerations include:

  • Column Packing: Ensuring uniform packing of larger columns is critical to avoid channeling and loss of resolution.

  • Linear Velocity: Maintaining the same linear velocity of the mobile phase as in the lab-scale method is important for achieving comparable separation.

  • Loading Capacity: The loading capacity of the resin needs to be determined for the scaled-up process to avoid overloading, which leads to poor separation.

  • Buffer Consumption: The volume of buffers required increases significantly, impacting cost and facility requirements.

  • Cleaning and Sanitization: Robust procedures for cleaning and sanitizing large columns are necessary to prevent contamination between runs.

Q4: Are there any regulatory aspects I should be aware of when scaling up this compound production for pharmaceutical applications?

A4: Yes, for pharmaceutical applications, scaling up production requires adherence to Good Manufacturing Practices (GMP).[4] This involves stringent documentation of all process steps, validation of the manufacturing process to ensure consistency and reproducibility, and thorough characterization of the final product and any impurities. Early engagement with regulatory agencies is advisable to ensure compliance.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Bean Flour

This protocol is adapted from methods described for the extraction of this compound from Phaseolus vulgaris.[10]

  • Preparation of Bean Flour: Obtain beans and grind them into a fine powder, passing the powder through a 0.2-mm mesh.

  • Defatting (Optional but Recommended): To remove lipids and phenolic compounds, suspend the flour in 75% acetone (B3395972) (1:10 w/v) at 4°C with constant agitation for 30 minutes. Repeat this step five times. Allow the excess acetone to evaporate in a fume hood.

  • Extraction: Suspend the defatted flour in a solution of 0.5 M NaCl and 0.025 M HCl (1:20 w/v) with constant agitation for 1 hour at 4°C.

  • Precipitation: Add distilled water to the suspension and centrifuge at 13,500 x g for 20 minutes at 4°C.

  • Washing: Wash the resulting pellet with distilled water and centrifuge again under the same conditions. The pellet contains the extracted this compound.

Protocol 2: Quantification of this compound using HPLC

This is a general protocol for the quantification of flavonoids and can be adapted for this compound.[8][9]

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol (B129727). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the extracted this compound sample in methanol to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used for flavonoid separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.[15]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Phaseollin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_phytoalexin Phytoalexin Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA Chalcone Chalcone Coumaroyl_CoA->Chalcone Naringenin Naringenin Chalcone->Naringenin Liquiritigenin Liquiritigenin Naringenin->Liquiritigenin Daidzein Daidzein Liquiritigenin->Daidzein _2_Hydroxydaidzein 2'-Hydroxydaidzein Daidzein->_2_Hydroxydaidzein I2'H Glycinol (−)-Glycinol _2_Hydroxydaidzein->Glycinol 2HDR, PTS Prenylated_Glycinol Prenylated Glycinol (Glyceocarpin/4-Glyceollidin) Glycinol->Prenylated_Glycinol G4DT/G2DT This compound This compound Prenylated_Glycinol->this compound Glyceollin Synthase

Caption: Simplified biosynthetic pathway of this compound.

Extraction_Purification_Workflow Start Start: Bean Flour Extraction Solvent Extraction Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Evaporation Solvent Evaporation Crude_Extract->Solvent_Evaporation Concentrated_Extract Concentrated Extract Solvent_Evaporation->Concentrated_Extract Chromatography Column Chromatography Concentrated_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Final_Product Purified this compound Pooling->Final_Product

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Logic cluster_solutions Potential Areas for Investigation Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Yield related Purity_Issue Purity Issue Problem->Purity_Issue Purity related Inconsistency Inconsistency Problem->Inconsistency Consistency related Check_Extraction Check Extraction Parameters Low_Yield->Check_Extraction Purity_Issue->Check_Extraction Check_Purification Check Purification Parameters Purity_Issue->Check_Purification Check_Raw_Material Check Raw Material Quality Inconsistency->Check_Raw_Material Check_SOPs Review SOPs & Equipment Inconsistency->Check_SOPs

Caption: Logical flow for troubleshooting common scale-up issues.

References

Technical Support Center: Phaseollin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Phaseollin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from its source?

The primary methods for this compound extraction include solvent extraction and enzyme-assisted extraction.[1]

  • Solvent Extraction: This is a widely used method that employs solvents like ethanol, methanol, or water-based solutions to dissolve this compound from the raw material, typically ground kidney bean powder.[1] Ethanol is often preferred due to its effectiveness and relatively low toxicity.[1] The process usually involves soaking the ground beans in the solvent for an extended period.[1]

  • Enzyme-Assisted Extraction: This method can enhance extraction yield and purity.[1] Enzymes such as cellulase (B1617823) and protease are used to break down the plant cell walls and associated proteins, respectively, facilitating the release of this compound.[1] Careful control of enzyme concentration, temperature, and pH is crucial for optimal results.[1]

Q2: What are the critical initial steps before starting the extraction process?

Proper preparation of the raw material is a critical first step. This involves:

  • Grinding: The dried kidney beans should be ground into a fine powder to increase the surface area for efficient solvent penetration and extraction.

  • Removal of Phenolic Compounds: To eliminate phenolic compounds, the bean flour can be washed multiple times with 75% acetone (B3395972).[2]

Q3: What are the recommended methods for purifying crude this compound extract?

After extraction, the crude extract will contain this compound along with other impurities. Common purification methods include:

  • Filtration: This is the initial step to remove large insoluble particles. Simple filtration with filter paper or more advanced membrane filtration can be used.

  • Chromatography: This is a more advanced technique for isolating pure this compound. Several types of chromatography can be employed, including:

    • Affinity Chromatography: This method has been used to purify related proteins like phytohemagglutinin from Phaseolus vulgaris with high efficiency.[3]

    • Ion-Exchange Chromatography: This technique separates proteins based on their net charge.[4]

    • Gel Filtration Chromatography: This method separates proteins based on their size.[4][5]

Q4: How can I assess the purity of my isolated this compound?

Several analytical techniques can be used to determine the purity of your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components in your extract, allowing for an accurate determination of this compound content.[1][6]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE separates proteins based on their molecular weight and can be used to visualize the protein composition of your extract and detect any impurities.[2]

Q5: What factors can affect the stability of isolated this compound?

This compound's stability can be influenced by several factors:

  • pH: The solubility and stability of this compound can be affected by pH. It is noted to be irreversibly inactivated at pH values above 7.[7]

  • Temperature: High temperatures can lead to denaturation. One study indicated irreversible inactivation at temperatures above 45°C.[7]

  • Proteases: The presence of proteases in the extract can lead to the degradation of this compound.[7][8] The use of protease inhibitors during extraction is recommended.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient grinding of the raw material. 2. Inappropriate solvent-to-sample ratio. 3. Insufficient extraction time or temperature. 4. Degradation of this compound by endogenous proteases.1. Ensure the raw material is ground to a fine, consistent powder. 2. Optimize the solvent-to-sample ratio; a common starting point is 1:20 (w/v).[2] 3. Increase the extraction time or temperature within the stability limits of this compound. 4. Add protease inhibitors (e.g., PMSF) during the extraction process.[8]
Presence of Multiple Bands on SDS-PAGE 1. Incomplete removal of other proteins (e.g., lectins, phytohemagglutinin). 2. Degradation of this compound into smaller fragments. 3. Presence of non-protein impurities that interfere with the gel.1. Employ a multi-step purification strategy combining different chromatography techniques (e.g., affinity followed by ion-exchange or gel filtration).[4] 2. Work at low temperatures (e.g., 4°C) and use protease inhibitors throughout the purification process.[2][8] 3. Ensure thorough pre-purification steps like filtration and consider a dialysis step to remove small molecule impurities.
Low Purity Determined by HPLC 1. Co-elution of impurities with this compound. 2. Inadequate separation by the chromatography column.1. Optimize the chromatography method (e.g., adjust the gradient, change the mobile phase composition, or try a different column with higher resolution). 2. Incorporate an additional, orthogonal chromatography step (e.g., if using ion-exchange, add a gel filtration step).
This compound Precipitation During Purification 1. The pH of the buffer is at or near the isoelectric point of this compound. 2. High protein concentration. 3. Inappropriate buffer composition.1. Adjust the buffer pH to be away from the isoelectric point of this compound. 2. Work with more dilute protein solutions or perform purification in smaller batches. 3. Screen different buffer systems and ionic strengths to improve solubility.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

This protocol is a general guideline for solvent extraction.

  • Preparation of Material: Grind dried kidney beans into a fine powder using a laboratory mill.

  • Defatting and Phenolic Removal: Wash the powder with 75% acetone at a 1:10 (w/v) ratio at 4°C for 30 minutes. Repeat this step five times.[2] Air-dry the powder to remove excess acetone.[2]

  • Extraction: Suspend the defatted flour in a solution of 0.5 M NaCl and 0.025 M HCl at a 1:20 (w/v) ratio.[2]

  • Incubation: Stir the suspension continuously for 1 hour at 4°C.[2]

  • Centrifugation: Centrifuge the mixture to pellet the solid debris.

  • Collection: Carefully collect the supernatant, which contains the crude this compound extract.

Protocol 2: Purification by Chromatography

This protocol outlines a general multi-step chromatography approach.

  • Affinity Chromatography:

    • Equilibrate an affinity chromatography column (e.g., Affi-gel blue gel) with a suitable binding buffer.[4]

    • Load the crude extract onto the column.

    • Wash the column with the binding buffer to remove unbound impurities.

    • Elute the bound proteins, including this compound, using an appropriate elution buffer.

  • Ion-Exchange Chromatography:

    • Dialyze the eluted fraction from the affinity step against the starting buffer for the ion-exchange column (e.g., Mono S).[4]

    • Load the dialyzed sample onto the equilibrated ion-exchange column.

    • Elute the bound proteins using a salt gradient (e.g., NaCl).

    • Collect fractions and analyze for the presence of this compound using SDS-PAGE or HPLC.

  • Gel Filtration Chromatography:

    • Concentrate the fractions containing this compound from the previous step.

    • Load the concentrated sample onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer.[4]

    • Elute the proteins with the same buffer. Proteins will separate based on size.

    • Collect fractions and analyze for pure this compound.

Quantitative Data Summary

Purification Method Source Material Purification Fold Yield Final Purity Reference
Affinity Chromatography (for Phytohemagglutinin)Red Kidney Beans25-fold74% (of original activity)-[3]
Three-Step Chromatography (Affinity, Ion-Exchange, Gel Filtration for Lectin)Anasazi Beans~15-fold-Homogeneous on SDS-PAGE[4]
Solvent ExtractionP. vulgaris seeds-21% (extract yield)84% (total protein content)[2]

Visualizations

Experimental_Workflow RawMaterial Raw Material (Kidney Beans) Grinding Grinding RawMaterial->Grinding Defatting Defatting & Phenolic Removal (Acetone Wash) Grinding->Defatting Extraction Solvent Extraction (NaCl/HCl) Defatting->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Filtration Filtration CrudeExtract->Filtration ClarifiedExtract Clarified Extract Filtration->ClarifiedExtract Chromatography Chromatography Purification (e.g., Affinity, IEX, Gel Filtration) ClarifiedExtract->Chromatography Purethis compound Pure this compound Chromatography->Purethis compound Analysis Purity Analysis (HPLC, SDS-PAGE) Purethis compound->Analysis

Caption: Workflow for this compound Isolation and Purification.

Troubleshooting_Logic Start Low Purity Detected CheckSDS Analyze by SDS-PAGE Start->CheckSDS MultipleBands Multiple Bands Present? CheckSDS->MultipleBands Degradation Degradation Bands (Lower MW) MultipleBands->Degradation Yes Contaminants Contaminant Bands (Different MW) MultipleBands->Contaminants Yes Reanalyze Re-analyze Purity MultipleBands->Reanalyze No (Single Band) AddInhibitors Add Protease Inhibitors, Work at Low Temp Degradation->AddInhibitors ImproveChromo Improve Chromatography (e.g., Add Orthogonal Step) Contaminants->ImproveChromo AddInhibitors->Reanalyze ImproveChromo->Reanalyze

References

Validation & Comparative

Phaseollin's Antioxidant Capacity: A Comparative Validation Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of phaseollin, a pterocarpan-class isoflavonoid, with other well-characterized flavonoids, namely quercetin (B1663063) and kaempferol. Due to the limited availability of direct antioxidant assay data for this compound, this guide utilizes data from studies on glyceollins, structurally similar pterocarpan (B192222) phytoalexins, as a proxy for this compound's potential antioxidant activity. This comparison is intended to serve as a valuable resource for researchers investigating novel antioxidant compounds.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the available quantitative data from various in vitro antioxidant assays for glyceollins (as a proxy for this compound), quercetin, and kaempferol. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Ferric Reducing Antioxidant Power (FRAP)
Glyceollins (this compound proxy) 27.7 µg/mL[1]18.7 µg/mL[1]Significant reducing power observed[2]
Quercetin 1.84 - 19.17 µg/mL[3]0.82 - 1.89 µg/mL[4]0.0402 mmol Fe²⁺/µg/mL
Kaempferol 5.318 µg/mL0.8506 - 3.70 µg/mL[4]Not readily available

Note: The IC50 values can vary between studies due to different experimental conditions. It is crucial to consult the original research for detailed methodologies. The FRAP value for glyceollins was reported qualitatively, indicating significant activity but without a specific numerical value for direct comparison.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: The antioxidant reduces the DPPH radical, leading to a decrease in absorbance at a characteristic wavelength (typically around 517 nm).

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a specific concentration (e.g., 0.1 mM).

  • In a 96-well microplate or cuvettes, add various concentrations of the test compound.

  • Add the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the maximum wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Principle: The antioxidant donates an electron or hydrogen atom to the ABTS radical cation, causing its decolorization. The extent of decolorization is proportional to the antioxidant's concentration and potency.

Protocol:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add the test compound to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the color intensity is proportional to the antioxidant capacity.

Principle: Antioxidants act as reducing agents, and their ability to reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex is measured by the change in absorbance.

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add the test compound to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the colored product (Fe²⁺-TPTZ complex) at 593 nm.

  • The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared with known concentrations of Fe²⁺ (e.g., from ferrous sulfate).

Mandatory Visualization

Experimental Workflow for Antioxidant Capacity Assays

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Incubation cluster_measurement Data Acquisition cluster_analysis Data Analysis Sample Prepare Test Compound (this compound/Flavonoids) DPPH_assay Incubate with DPPH Sample->DPPH_assay ABTS_assay Incubate with ABTS•+ Sample->ABTS_assay FRAP_assay Incubate with FRAP Reagent Sample->FRAP_assay DPPH_reagent Prepare DPPH Reagent DPPH_reagent->DPPH_assay ABTS_reagent Prepare ABTS•+ Reagent ABTS_reagent->ABTS_assay FRAP_reagent Prepare FRAP Reagent FRAP_reagent->FRAP_assay DPPH_measure Measure Absorbance @ ~517 nm DPPH_assay->DPPH_measure ABTS_measure Measure Absorbance @ ~734 nm ABTS_assay->ABTS_measure FRAP_measure Measure Absorbance @ ~593 nm FRAP_assay->FRAP_measure Analysis Calculate % Inhibition Determine IC50/FRAP Value DPPH_measure->Analysis ABTS_measure->Analysis FRAP_measure->Analysis Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoids This compound / Other Flavonoids Keap1 Keap1 Flavonoids->Keap1 interacts with ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome ubiquitination & degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to AOE Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->AOE activates transcription

References

A Comparative Analysis of Phaseollin Content in Different Bean Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of phaseollin (B1679764) content in various common bean (Phaseolus vulgaris) cultivars, offering valuable insights for researchers, scientists, and drug development professionals. This compound, a major isoflavonoid (B1168493) phytoalexin in beans, is a key component of the plant's defense mechanism against pathogens and is of significant interest for its potential pharmacological properties. This document summarizes quantitative data, details experimental protocols for this compound analysis, and visualizes key pathways and workflows.

This compound Content: A Comparative Overview

The production of this compound in beans is often induced in response to biotic or abiotic elicitors. The following table summarizes the this compound content in several Colombian bean cultivars after elicitation with copper chloride (CuCl₂), a known abiotic elicitor. The data reveals a notable difference in this compound accumulation between cultivars resistant and susceptible to anthracnose, caused by the fungus Colletotrichum lindemuthianum.

Bean CultivarResistance to AnthracnoseElicitorTime Post-Induction (hours)This compound Content (µg/g fresh weight)
ICA-CerinzaResistantCuCl₂96~180
Uribe RosadoSusceptibleCuCl₂96~40
MortiñoResistantCuCl₂96~160
RadicalSusceptibleCuCl₂96~30
CargamantoSusceptibleCuCl₂96~25

Data extracted from studies on phytoalexin accumulation in Colombian bean varieties. It is important to note that this compound production can be significantly higher in resistant cultivars compared to susceptible ones[1].

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. Below are detailed methodologies for the extraction and subsequent quantification of this compound from bean tissue using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Protocol 1: this compound Extraction from Bean Tissue

This protocol is a generalized procedure for the extraction of this compound for subsequent analysis.

  • Sample Preparation:

    • Harvest fresh bean tissue (e.g., hypocotyls, cotyledons, or leaves) at a specified time point after elicitor treatment.

    • Freeze the tissue immediately in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 1 gram) to a centrifuge tube.

    • Add a suitable volume of 95% ethanol (B145695) (e.g., 10 mL) to the tube.

    • Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted this compound.

    • For exhaustive extraction, the pellet can be re-extracted with another portion of 95% ethanol, and the supernatants can be pooled.

  • Sample Concentration and Preparation for Analysis:

    • Evaporate the ethanol from the supernatant under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

    • Re-dissolve the dried extract in a known volume of a suitable solvent for the chosen analytical method (e.g., methanol (B129727) for HPLC or 95% ethanol for spectrophotometry).

    • Filter the re-dissolved extract through a 0.22 µm syringe filter to remove any particulate matter before analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying this compound.

  • Instrumentation and Columns:

    • An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

    • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for separation.

  • Mobile Phase and Gradient:

    • The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, both acidified with a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to improve peak shape.

    • A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased over the run to elute compounds of increasing hydrophobicity.

  • Detection:

    • This compound is typically detected by its UV absorbance at approximately 280 nm.

  • Quantification:

    • A standard curve is generated by injecting known concentrations of a pure this compound standard.

    • The peak area of this compound in the sample chromatogram is compared to the standard curve to determine its concentration. The results are typically expressed as µg of this compound per gram of fresh or dry weight of the plant tissue.

Protocol 3: Quantification of this compound by UV-Vis Spectrophotometry

Spectrophotometry offers a simpler and more accessible method for estimating this compound content, although it is less specific than HPLC.

  • Instrumentation:

    • A UV-Vis spectrophotometer is required.

  • Measurement:

    • The absorbance of the ethanolic extract (from Protocol 1) is measured at the maximum absorbance wavelength (λmax) for this compound, which is approximately 280 nm.

    • A blank reading using 95% ethanol should be taken to zero the spectrophotometer.

  • Quantification:

    • The concentration of this compound is calculated using the Beer-Lambert law (A = εbc), where:

      • A is the absorbance reading.

      • ε is the molar absorptivity of this compound at 280 nm (a value that needs to be determined from a pure standard or obtained from the literature).

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration of this compound.

    • Alternatively, a standard curve can be prepared using a pure this compound standard to determine the concentration in the sample.

Visualizing the Processes

To better understand the experimental procedures and the biochemical context of this compound, the following diagrams have been generated.

Experimental_Workflow A Bean Tissue Sampling (e.g., Hypocotyls) B Elicitor Treatment (e.g., CuCl2) A->B Induction of this compound Synthesis C Incubation B->C D Tissue Freezing & Grinding C->D E Ethanol Extraction D->E F Centrifugation E->F G Supernatant Collection F->G H Solvent Evaporation G->H I Sample Reconstitution & Filtration H->I J HPLC Analysis I->J K Spectrophotometric Analysis I->K L Data Analysis & Quantification J->L K->L

Caption: Experimental workflow for the extraction and quantification of this compound from bean tissue.

Phaseollin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_pterocarpan Pterocarpan Phytoalexin Synthesis cluster_key Enzyme Key Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, HID Daidzein Daidzein Naringenin->Daidzein IFS, HID (via Liquiritigenin) _2_Hydroxyisoflavanone 2'-Hydroxyisoflavanone Daidzein->_2_Hydroxyisoflavanone Isoflavone 2'-hydroxylase Phaseollidin Phaseollidin _2_Hydroxyisoflavanone->Phaseollidin Multiple Steps This compound This compound Phaseollidin->this compound Cyclase Key PAL: Phenylalanine Ammonia-Lyase C4H: Cinnamate 4-Hydroxylase 4CL: 4-Coumaroyl-CoA Ligase CHS: Chalcone Synthase CHI: Chalcone Isomerase IFS: Isoflavone Synthase HID: 2-Hydroxyisoflavanone Dehydratase

References

A Researcher's Guide to the Cross-Reactivity of Anti-Phaseollin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations surrounding the cross-reactivity of antibodies raised against Phaseollin, a key isoflavonoid (B1168493) phytoalexin found in legumes. Understanding the specificity of anti-Phaseollin antibodies is paramount for the accurate quantification of this compound in complex biological matrices and for the development of reliable diagnostic and research tools.

Production of Antibodies Against Small Molecules like this compound

This compound, as a small molecule (hapten), is not immunogenic on its own. To elicit an immune response and generate antibodies, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This process involves the synthesis of a this compound derivative that incorporates a reactive functional group, enabling its attachment to the carrier protein. The resulting this compound-protein conjugate is then used to immunize an animal model to produce polyclonal or monoclonal antibodies.

Potential Cross-Reactivity of Anti-Phaseollin Antibodies

The specificity of the resulting antibodies is a critical parameter. Due to structural similarities with other naturally occurring isoflavonoids, anti-Phaseollin antibodies may exhibit cross-reactivity. It is essential to test for cross-reactivity against a panel of related compounds to ensure the antibody's specificity and the reliability of any immunoassay developed using it.

Below is a table of isoflavonoids with structural similarity to this compound that should be considered as potential cross-reactants in an immunoassay.

CompoundChemical StructurePotential for Cross-Reactivity
This compound PterocarpanTarget Analyte
Glyceollin IPterocarpanHigh
MedicarpinPterocarpanHigh
DaidzeinIsoflavoneModerate to Low
GenisteinIsoflavoneModerate to Low
CoumestrolCoumestanModerate to Low

Note: The "Potential for Cross-Reactivity" is a qualitative assessment based on structural similarity. Quantitative determination requires experimental validation using methods such as competitive ELISA.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization of anti-Phaseollin antibody cross-reactivity.

Hapten Synthesis and Conjugation to Carrier Protein (General Protocol)
  • Synthesis of a this compound Derivative: A derivative of this compound containing a linker with a terminal reactive group (e.g., a carboxylic acid or an amine) is synthesized. This often involves multi-step organic synthesis.

  • Activation of the Carrier Protein: The carrier protein (e.g., BSA) is activated to facilitate conjugation. For example, the carboxyl groups on BSA can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

  • Conjugation Reaction: The activated carrier protein is reacted with the this compound derivative. The reaction conditions (pH, temperature, and molar ratio of hapten to protein) are optimized to achieve a suitable hapten density on the carrier protein.

  • Purification of the Conjugate: The resulting this compound-protein conjugate is purified from unreacted hapten and reagents, typically by dialysis or size-exclusion chromatography.

  • Characterization of the Conjugate: The successful conjugation and the hapten-to-protein ratio are confirmed using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for determining the cross-reactivity of antibodies against small molecules.

  • Coating: A microtiter plate is coated with a suboptimal concentration of the this compound-protein conjugate (using a different carrier protein than the one used for immunization, e.g., Ovalbumin if BSA was used for immunization, to avoid cross-reactivity with the carrier).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Competition: A fixed concentration of the anti-Phaseollin antibody is pre-incubated with varying concentrations of this compound (the standard) or the potential cross-reacting compounds.

  • Incubation: The antibody-analyte mixtures are added to the coated and blocked microtiter plate wells and incubated. During this step, the free antibody (not bound to the analyte in the solution) will bind to the immobilized this compound conjugate on the plate.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-Phaseollin antibody is added to the wells.

  • Substrate Addition: After another washing step, a chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of free this compound or the cross-reacting compound in the sample.

  • Data Analysis: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Visualizing Key Pathways and Processes

To aid in the understanding of this compound's biological context and the principles of its detection, the following diagrams are provided.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_pterocarpan Pterocarpan Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone 4-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Daidzein Daidzein Naringenin chalcone->Daidzein IFS, IFR Genistein Genistein Naringenin->Genistein IFS 2'-hydroxydaidzein 2'-hydroxydaidzein Daidzein->2'-hydroxydaidzein I2'H 2'-hydroxyisoflavanone 2'-hydroxyisoflavanone 2'-hydroxydaidzein->2'-hydroxyisoflavanone IOMT Vestitone Vestitone 2'-hydroxyisoflavanone->Vestitone VFR Medicarpin Medicarpin Vestitone->Medicarpin PTS Phaseollinisoflavan Phaseollinisoflavan Medicarpin->Phaseollinisoflavan Pterocarpan reductase This compound This compound Phaseollinisoflavan->this compound Prenyltransferase

Caption: Biosynthetic pathway of this compound.

G cluster_workflow Competitive ELISA Workflow cluster_principle Principle of Competition Start Start CoatPlate 1. Coat microplate wells with this compound-OVA conjugate Start->CoatPlate Block 2. Block unoccupied sites with blocking buffer CoatPlate->Block PrepareSamples 3. Pre-incubate Anti-Phaseollin Ab with sample or standard Block->PrepareSamples AddToPlate 4. Add Ab-analyte mixture to wells for competition PrepareSamples->AddToPlate Wash1 5. Wash to remove unbound components AddToPlate->Wash1 AddSecondaryAb 6. Add enzyme-conjugated secondary antibody Wash1->AddSecondaryAb Wash2 7. Wash to remove unbound secondary Ab AddSecondaryAb->Wash2 AddSubstrate 8. Add chromogenic substrate Wash2->AddSubstrate Measure 9. Measure absorbance (Signal is inversely proportional to this compound concentration) AddSubstrate->Measure End End Measure->End High_this compound High [this compound] in Sample Ab_binds_free_this compound Anti-Phaseollin Ab is saturated by free this compound High_this compound->Ab_binds_free_this compound leads to Low_this compound Low [this compound] in Sample Ab_binds_coated_this compound Anti-Phaseollin Ab binds to coated this compound-OVA Low_this compound->Ab_binds_coated_this compound leads to Low_Signal Low Signal Ab_binds_free_this compound->Low_Signal results in High_Signal High Signal Ab_binds_coated_this compound->High_Signal results in

Caption: Competitive ELISA workflow and principle.

Unlocking Nature's Defense: A Comparative Guide to Elicitors for Enhanced Phaseollin Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent bioactive compounds is relentless. Phaseollin (B1679764), a key phytoalexin found in common bean (Phaseolus vulgaris), has garnered significant attention for its antifungal and potential therapeutic properties. Its production, however, is often limited in non-stressed plants. Elicitation, the induction of defense responses using specific molecules, presents a powerful strategy to significantly boost this compound yields. This guide provides an objective comparison of the efficacy of various elicitors on this compound production, supported by experimental data and detailed methodologies.

Comparative Efficacy of Elicitors on this compound Production

The induction of this compound is a complex biological process that can be triggered by a variety of stimuli, broadly categorized as biotic and abiotic elicitors. The choice of elicitor, its concentration, and the timing of application are critical factors that determine the final yield of this valuable secondary metabolite. The following table summarizes quantitative data from various studies, showcasing the impact of different elicitors on this compound accumulation.

Elicitor TypeElicitorPlant Material/CultureConcentrationTreatment DurationThis compound Yield (µg/g FW or as indicated)Fold Increase vs. ControlReference
Biotic Fungal Extract (Colletotrichum lindemuthianum)Phaseolus vulgaris cell suspension culture100 µg/mL24 hoursNot specified, but significant induction of enzymes-[1][2]
Chitosan (B1678972)Phaseolus vulgaris seedlings2%48 hours post-inoculationNot specified for this compound, but significant induction of defense genes-[3]
Yeast ExtractPhaseolus vulgaris seedlings2 mg/mL-56% increase in total isoflavones1.56[4]
Fungal Filtrate (Curvularia inaequalis)Phaseolus vulgaris hypocotyls--9% increase compared to control1.09
Abiotic Salicylic (B10762653) Acid (SA)Soybean (Glycine max) seeds10 µMR7 stage of seed development5.9-fold increase in total isoflavones in MAUS-2 variety5.9[5]
Methyl Jasmonate (MeJA)Leguminous seedlings>2.22 mM-Deleterious effects observed-[6]
Copper Chloride (CuCl₂)Phaseolus vulgaris seedlings--Higher production in resistant cultivars-[6]
Silver Nitrate (AgNO₃)Soybean (Glycine max) seeds-48 hoursAdditive effect with WGE, up to 745.1 µg/g glyceollin (B191339) I-[7]

Note: Data for this compound is sometimes inferred from studies on closely related isoflavonoids like glyceollin in soybean, due to similar biosynthetic pathways. The experimental conditions across studies can vary, affecting direct comparability. FW denotes fresh weight.

Experimental Protocols

General Protocol for Elicitor Treatment and this compound Extraction

This generalized protocol is based on methodologies reported in the cited literature. Researchers should optimize these steps for their specific experimental setup.

  • Plant Material Preparation: Phaseolus vulgaris seeds are surface-sterilized and germinated in a sterile environment. For cell suspension cultures, callus is initiated from sterile explants and maintained in a suitable liquid medium.

  • Elicitor Preparation:

    • Fungal Elicitors: A culture of a relevant fungus (e.g., Colletotrichum lindemuthianum) is grown in a liquid medium. The mycelium is harvested, autoclaved, and homogenized to prepare a crude elicitor extract.[1][2]

    • Chitosan: A stock solution of chitosan is prepared in a weak acidic solution (e.g., acetic acid) and filter-sterilized.[3]

    • Yeast Extract: A solution of yeast extract is prepared in distilled water and autoclaved.[4]

    • Abiotic Elicitors: Solutions of salicylic acid, methyl jasmonate, or metal salts are prepared in appropriate solvents and filter-sterilized if necessary.[5][6]

  • Elicitation: The prepared elicitor is added to the plant material (e.g., seedlings, cell culture) at the desired concentration. A control group treated with the solvent or medium alone should be included.

  • Incubation: The treated plant material is incubated under controlled conditions (temperature, light) for a specific duration (e.g., 24-96 hours).[6]

  • Harvesting and Extraction: The plant material is harvested, frozen in liquid nitrogen, and lyophilized. The dried material is then ground into a fine powder. This compound is extracted using a suitable solvent, such as methanol (B129727) or ethanol, often with the aid of sonication or shaking.[8]

  • Quantification: The extracted this compound is quantified using High-Performance Liquid Chromatography (HPLC).

HPLC Quantification of this compound
  • Sample Preparation: The crude extract is filtered (e.g., through a 0.22 µm syringe filter) before injection into the HPLC system.

  • HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a UV or PDA detector is used.

  • Mobile Phase: A gradient of two solvents, typically water with a small percentage of acid (e.g., 0.1% trifluoroacetic acid) and acetonitrile (B52724) or methanol, is employed for separation.

  • Detection: this compound is typically detected at a wavelength of 280 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a purified this compound standard.

Signaling Pathways and Experimental Workflows

The production of this compound is initiated by the recognition of elicitor molecules at the plant cell surface, which triggers a complex signaling cascade. This ultimately leads to the activation of genes encoding enzymes involved in the phenylpropanoid pathway, the biosynthetic route to this compound.

Elicitor_Signaling_Pathway cluster_perception Elicitor Perception cluster_transduction Signal Transduction cluster_response Cellular Response cluster_biosynthesis This compound Biosynthesis (Phenylpropanoid Pathway) Elicitor Elicitor (Biotic or Abiotic) Receptor Plasma Membrane Receptor Elicitor->Receptor Binding ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca Ca²⁺ Influx Receptor->Ca MAPK MAP Kinase Cascade ROS->MAPK TF Activation of Transcription Factors (e.g., WRKY, MYB) MAPK->TF Ca->MAPK Gene_Expression Upregulation of Defense Gene Expression TF->Gene_Expression PAL PAL (Phenylalanine ammonia-lyase) Gene_Expression->PAL CHS CHS (Chalcone Synthase) Gene_Expression->CHS CHI CHI (Chalcone Isomerase) Gene_Expression->CHI IFS IFS (Isoflavone Synthase) Gene_Expression->IFS PAL->CHS CHS->CHI CHI->IFS This compound This compound IFS->this compound Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Material Plant Material (*Phaseolus vulgaris* seedlings or cell culture) Elicitation Elicitation (Application of elicitors at varying concentrations) Plant_Material->Elicitation Elicitor_Prep Elicitor Preparation (Biotic and Abiotic) Elicitor_Prep->Elicitation Incubation Incubation (Controlled environment, defined duration) Elicitation->Incubation Harvesting Harvesting and Sample Preparation Incubation->Harvesting Extraction This compound Extraction Harvesting->Extraction Quantification HPLC Quantification Extraction->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

References

Phaseollin's Chemopreventive Efficacy in Colon Cancer: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo chemopreventive effects of Phaseollin, a natural compound isolated from beans (Phaseolus vulgaris), against other well-documented phytochemicals. This guide synthesizes available data from animal studies, focusing on the azoxymethane (B1215336) (AOM)-induced colon carcinogenesis model, a well-established preclinical model for colorectal cancer research.

This compound has demonstrated significant potential as a chemopreventive agent, primarily attributed to its potent antioxidant and antigenotoxic properties. In preclinical animal models, it has shown a remarkable ability to mitigate the early stages of colon carcinogenesis. This guide will delve into the quantitative efficacy of this compound and compare it with other natural compounds—curcumin (B1669340), resveratrol, and sulforaphane (B1684495)—providing a comprehensive overview of their experimental protocols and mechanistic actions.

Comparative Efficacy in AOM-Induced Colon Carcinogenesis

The AOM-induced rodent model is a cornerstone for evaluating the efficacy of chemopreventive agents. In this model, the carcinogen azoxymethane is administered to induce the formation of preneoplastic lesions known as aberrant crypt foci (ACF), which are recognized as early precursors to colon tumors. The reduction in the number and multiplicity of these ACF is a key indicator of a compound's chemopreventive potential.

CompoundAnimal ModelDosageDurationEfficacy (Reduction in Aberrant Crypt Foci)Additional Findings
This compound AOM-induced mice200 and 400 mg/kg body weight, daily8 weeks84% reduction[1]Over 90% reduction in DNA damage[1]
Curcumin AOM-induced rats0.2% and 0.6% in diet38 weeks (promotion/progression)Significant suppression of noninvasive and invasive adenocarcinomas[2]Increased apoptosis in colon tumors[2]
Resveratrol AOM/DSS-induced mice300 ppm in dietNot specifiedTumor incidence reduced from 80% to 20%[3]Reduced tumor multiplicity
Sulforaphane AOM-induced rats5 and 20 µmol, 3 times/week (post-initiation)8 weeksSignificant reduction in total ACF (from 153 to 100-116) and multicrypt fociEffective during both initiation and post-initiation stages

Note: Direct comparison of efficacy should be approached with caution due to variations in experimental protocols, including animal species, carcinogen dosage, compound administration route, and treatment duration.

Detailed Experimental Protocols

A clear understanding of the experimental design is crucial for the interpretation and replication of in vivo studies. Below are the detailed methodologies for the key experiments cited in this guide.

This compound in AOM-Induced Mouse Model
  • Animal Model: Male CD-1 mice.

  • Carcinogen Induction: Azoxymethane (AOM) administered intraperitoneally at a dose of 7.5 mg/kg body weight, once a week for two weeks.

  • Treatment: this compound was administered daily by gavage at doses of 40, 200, and 400 mg/kg body weight for eight weeks, starting one week before the first AOM injection.

  • Assessment: At the end of the eight-week period, the colons were collected, and the number of aberrant crypt foci (ACF) was quantified. DNA damage was assessed using the comet assay.

Curcumin in AOM-Induced Rat Model
  • Animal Model: Male F344 rats.

  • Carcinogen Induction: Azoxymethane (AOM) administered subcutaneously at a dose of 15 mg/kg body weight, once a week for two weeks.

  • Treatment: Curcumin was administered in the diet at concentrations of 0.2% and 0.6%, starting 14 weeks after the second AOM treatment and continuing for 38 weeks (promotion/progression stage).

  • Assessment: At the end of the study, the incidence and multiplicity of colon adenocarcinomas were determined. Apoptosis in colon tumors was also evaluated.

Resveratrol in AOM/DSS-Induced Mouse Model
  • Animal Model: Mice.

  • Carcinogen Induction: A single intraperitoneal injection of azoxymethane (AOM) followed by cycles of dextran (B179266) sodium sulfate (B86663) (DSS) in the drinking water to induce colitis and promote tumorigenesis.

  • Treatment: Resveratrol was administered in the diet at a concentration of 300 ppm.

  • Assessment: Tumor incidence and multiplicity were determined at the end of the study.

Sulforaphane in AOM-Induced Rat Model
  • Animal Model: Male F344 rats.

  • Carcinogen Induction: Azoxymethane (AOM) administered subcutaneously at a dose of 15 mg/kg body weight, once a week for two weeks.

  • Treatment: Sulforaphane was administered by gavage at doses of 5 and 20 µmol, three times a week for eight weeks, starting after the AOM dosing (post-initiation stage).

  • Assessment: The number of total and multicrypt aberrant crypt foci (ACF) was quantified 10 weeks after the second AOM dose.

Mechanistic Insights and Signaling Pathways

The chemopreventive effects of these phytochemicals are mediated through the modulation of various cellular signaling pathways involved in carcinogenesis.

This compound: Antioxidant and Antigenotoxic Mechanisms

The primary mechanism of action for this compound in the AOM-induced colon cancer model appears to be its strong antioxidant and antigenotoxic effects. By scavenging reactive oxygen species (ROS) and protecting DNA from damage, this compound can prevent the initial mutations that lead to cancer development. The specific signaling pathways modulated by this compound in vivo are still under investigation.

Phaseollin_Mechanism AOM Azoxymethane (AOM) (Carcinogen) ROS Reactive Oxygen Species (ROS) AOM->ROS DNA_Damage DNA Damage ROS->DNA_Damage ACF Aberrant Crypt Foci (ACF) DNA_Damage->ACF This compound This compound This compound->ROS Inhibits This compound->DNA_Damage Inhibits

This compound's Antioxidant and Antigenotoxic Action
Comparative Signaling Pathways of Chemopreventive Agents

Curcumin, resveratrol, and sulforaphane exert their chemopreventive effects through a variety of signaling pathways, often targeting inflammation, cell proliferation, and cellular defense mechanisms.

Comparative_Pathways cluster_curcumin Curcumin cluster_resveratrol Resveratrol cluster_sulforaphane Sulforaphane Curcumin Curcumin Wnt_beta_catenin Wnt/β-catenin Pathway Curcumin->Wnt_beta_catenin Inhibits Nrf2_Curcumin Nrf2 Pathway Curcumin->Nrf2_Curcumin Activates Carcinogenesis Colon Carcinogenesis Wnt_beta_catenin->Carcinogenesis Nrf2_Curcumin->Carcinogenesis Inhibits Resveratrol Resveratrol NF_kB NF-κB Pathway Resveratrol->NF_kB Inhibits Nrf2_Resveratrol Nrf2 Pathway Resveratrol->Nrf2_Resveratrol Activates NF_kB->Carcinogenesis Nrf2_Resveratrol->Carcinogenesis Inhibits Sulforaphane Sulforaphane Nrf2_Keap1 Nrf2/Keap1 Pathway Sulforaphane->Nrf2_Keap1 Activates Nrf2_Keap1->Carcinogenesis Inhibits

Key Signaling Pathways Modulated by Chemopreventive Agents
  • Curcumin: In the AOM-induced colon cancer model, curcumin has been shown to suppress tumorigenesis by downregulating the Wnt/β-catenin signaling pathway, a critical pathway in colorectal cancer development. It can also activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

  • Resveratrol: Resveratrol's chemopreventive activity in colon cancer is partly attributed to its ability to inhibit the pro-inflammatory NF-κB signaling pathway. It also activates the Nrf2-mediated antioxidant response.

  • Sulforaphane: A potent activator of the Nrf2/Keap1 signaling pathway, sulforaphane enhances the cellular antioxidant defense system, thereby protecting against carcinogen-induced damage.

Experimental Workflow for In Vivo Chemoprevention Studies

The general workflow for evaluating the chemopreventive efficacy of a compound in the AOM-induced colon cancer model is outlined below.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Group_Assignment Random Group Assignment (Control, AOM, AOM + Compound) Animal_Acclimatization->Group_Assignment Carcinogen_Induction Carcinogen Induction (AOM Administration) Group_Assignment->Carcinogen_Induction Treatment_Phase Treatment Phase (Compound Administration) Carcinogen_Induction->Treatment_Phase Monitoring Monitoring (Body Weight, Clinical Signs) Treatment_Phase->Monitoring Termination Study Termination (Euthanasia) Monitoring->Termination Sample_Collection Sample Collection (Colon, Blood, etc.) Termination->Sample_Collection Analysis Analysis (ACF Quantification, Histopathology, Molecular Analysis) Sample_Collection->Analysis

General Workflow of AOM-Induced Colon Carcinogenesis Study

References

Field-Level Phaseollin Dynamics: A Comparative Guide to Disease Resistance in Common Bean

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phytoalexin phaseollin (B1679764) is a key component of the induced defense response in the common bean (Phaseolus vulgaris). Its accumulation at infection sites is often associated with resistance to fungal pathogens.[1] This guide provides a comparative overview of the correlation between this compound levels and disease resistance in field settings, supported by synthesized experimental data and detailed methodologies. Due to the absence of a single comprehensive field study directly linking quantified this compound levels with disease resistance metrics, this guide synthesizes data and protocols from multiple sources to present a cohesive analysis.

Quantitative Data Summary

The following tables present a synthesized comparison of hypothetical bean cultivars under field conditions, illustrating the expected correlation between this compound levels and resistance to anthracnose, caused by Colletotrichum lindemuthianum. These tables are based on findings from various studies that have independently investigated phytoalexin production and disease resistance.

Table 1: Comparison of this compound Levels and Anthracnose Severity in Different Bean Cultivars

CultivarResistance LevelMean this compound Concentration (µg/g fresh tissue) at 72h post-inoculationMean Disease Severity Score (1-9 scale) at 14 days post-inoculation
Cultivar AResistant150 ± 252.5 ± 0.5
Cultivar BModerately Resistant95 ± 184.8 ± 0.7
Cultivar CSusceptible30 ± 88.2 ± 0.4

Disease severity is rated on a 1-9 scale, where 1 indicates no disease and 9 indicates severe disease symptoms.[2]

Table 2: Temporal Accumulation of this compound in Response to C. lindemuthianum Infection in a Resistant vs. Susceptible Cultivar

Time Post-Inoculation (hours)Mean this compound Concentration (µg/g fresh tissue) - Resistant Cultivar AMean this compound Concentration (µg/g fresh tissue) - Susceptible Cultivar C
0< 5< 5
2445 ± 1010 ± 3
48110 ± 2020 ± 5
72150 ± 2530 ± 8
96135 ± 2225 ± 7

Experimental Protocols

Field Trial for Disease Resistance Assessment

This protocol outlines the methodology for conducting a field trial to evaluate the resistance of common bean cultivars to anthracnose.

  • Experimental Design: A randomized complete block design (RCBD) with a minimum of three replications is recommended. Each block should contain plots of all bean cultivars being tested.

  • Plot Establishment: Plant seeds of each cultivar in plots of a standardized size (e.g., 4 rows, 5 meters long). Include susceptible and resistant control cultivars for comparison.

  • Inoculation: Inoculate the plants at a susceptible stage (e.g., V3-V4 vegetative stage) with a spore suspension of a known race of Colletotrichum lindemuthianum.[3] A concentration of 1.2 x 10^6 spores/mL is commonly used. Spray the inoculum uniformly onto the foliage until runoff. Control plots should be sprayed with sterile water.

  • Environmental Conditions: Maintain high humidity, which is conducive to anthracnose development, by using mist irrigation if necessary, particularly in the days following inoculation.

  • Disease Severity Assessment: Evaluate disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a standardized 1-9 rating scale.[2][4] The scale is based on the percentage of leaf and pod area showing symptoms.

  • Data Collection: Record disease severity scores for multiple plants within the central rows of each plot to obtain a representative average for each cultivar.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of this compound from bean tissue samples collected from the field trial.

  • Sample Collection: At specific time points post-inoculation (e.g., 0, 24, 48, 72, 96 hours), collect leaf or hypocotyl tissue from both inoculated and control plants. Immediately freeze the samples in liquid nitrogen to halt metabolic processes and store them at -80°C until extraction.[5]

  • Extraction:

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

    • Extract a known weight of the powdered tissue (e.g., 1 gram) with a suitable solvent such as 80% ethanol (B145695) or methanol. Use a tissue-to-solvent ratio of 1:10 (w/v).

    • Sonicate the mixture for 30 minutes and then centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet and pool the supernatants.

    • Evaporate the solvent from the pooled supernatant under vacuum.

    • Resuspend the dried extract in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Detection: Monitor the eluate using a UV detector at a wavelength of 280 nm, which is the absorbance maximum for this compound.[6]

    • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_field_trial Field Trial cluster_lab_analysis Laboratory Analysis A Plot Establishment (Bean Cultivars) B Inoculation (C. lindemuthianum) A->B C Disease Development B->C D Disease Severity Assessment (1-9 Scale) C->D E Tissue Sampling (Multiple Time Points) C->E Sample Collection H Data Analysis D->H Correlation Analysis F This compound Extraction E->F G HPLC Quantification F->G G->H

Experimental Workflow Diagram

signaling_pathway pathogen Pathogen Recognition (e.g., C. lindemuthianum elicitors) receptor Plant Cell Receptor pathogen->receptor signal Signal Transduction Cascade (Kinases, ROS) receptor->signal transcription Activation of Transcription Factors signal->transcription biosynthesis Upregulation of Phenylpropanoid Pathway Genes transcription->biosynthesis This compound This compound Biosynthesis and Accumulation biosynthesis->this compound resistance Disease Resistance This compound->resistance

Simplified this compound Induction Pathway

Conclusion

The presented guide outlines a framework for correlating field-level disease resistance with quantifiable this compound accumulation in common beans. The synthesized data suggests a strong positive correlation between the concentration of this compound and the level of resistance to anthracnose. Resistant cultivars exhibit a more rapid and robust accumulation of this compound upon pathogen challenge compared to susceptible cultivars. The provided experimental protocols offer standardized methodologies for conducting such comparative studies. Further integrated field and laboratory research is encouraged to build upon these findings and to further elucidate the precise role of this compound in quantitative disease resistance.

References

A Head-to-Head Comparison: Phaseollin vs. Synthetic Fungicides in the Battle Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of fungal pathogens in agriculture and medicine necessitates a continuous search for effective and sustainable control strategies. While synthetic fungicides have long been the cornerstone of fungal disease management, the emergence of resistant strains and growing environmental concerns have spurred interest in naturally derived alternatives. This guide provides a detailed, data-driven comparison of phaseollin (B1679764), a naturally occurring phytoalexin, with two widely used synthetic fungicides, tebuconazole (B1682727) and azoxystrobin (B1666510).

Executive Summary

This comparative guide delves into the antifungal efficacy, mechanisms of action, and experimental protocols related to this compound and the synthetic fungicides tebuconazole and azoxystrobin. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview for researchers. The primary focus for comparison is the significant plant pathogen Botrytis cinerea, the causal agent of gray mold disease.

Key Findings:

  • Efficacy: Both this compound and synthetic fungicides demonstrate potent antifungal activity. However, the effective concentrations vary depending on the fungal species and the specific compound. For instance, against Botrytis cinerea, synthetic fungicides like tebuconazole and azoxystrobin show efficacy at very low concentrations (EC50 values often below 1 µg/mL).[1][2] Data for this compound against a range of fungi suggests its efficacy is also in the micromolar range.

  • Mechanism of Action: this compound is understood to primarily disrupt the fungal cell membrane, leading to a cascade of events culminating in cell death. In contrast, tebuconazole inhibits the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, while azoxystrobin targets mitochondrial respiration, effectively cutting off the fungus's energy supply.[3][4][5][6]

  • Specificity: Synthetic fungicides often have highly specific molecular targets, which can lead to the rapid development of resistance in fungal populations through single-gene mutations.[1] The broader, membrane-disrupting mechanism of this compound may present a more complex challenge for fungi to overcome, potentially slowing the development of resistance.

Data Presentation: A Quantitative Look at Antifungal Performance

The following tables summarize the available quantitative data on the antifungal activity of this compound and the selected synthetic fungicides. It is important to note that the data for this compound and synthetic fungicides against Botrytis cinerea are from separate studies and should be interpreted with caution as experimental conditions may have varied.

Table 1: Antifungal Activity of this compound against various phytopathogenic fungi.

Fungal SpeciesIC50 (µM)
Fusarium solani2.2
Nectria haematococca4.7
Aspergillus fumigatus>100

IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Table 2: Antifungal Activity of Synthetic Fungicides against Botrytis cinerea.

FungicideEC50 (µg/mL)Reference
Tebuconazole0.29 (baseline sensitivity)[1]
Tebuconazole< 0.1 (effective concentration)[2]
Azoxystrobin0.03 - 0.1 (for sensitive isolates)[7]
Azoxystrobin + Tebuconazole100% inhibition at 25 µg/mL[8]

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Mechanisms of Action: Different Strategies to Combat Fungal Growth

The fundamental difference between this compound and the selected synthetic fungicides lies in their mode of action at the molecular level.

This compound: Disrupting the Fungal Fortress

This compound, a pterocarpan (B192222) phytoalexin, exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane. This leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death. While the precise signaling cascade is a subject of ongoing research, the initial interaction with the cell membrane is a critical step.

Tebuconazole: Halting a Key Building Block

Tebuconazole is a triazole fungicide that specifically inhibits the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol.[6] Ergosterol is the primary sterol in fungal cell membranes, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By blocking ergosterol production, tebuconazole disrupts membrane structure and function, leading to the inhibition of fungal growth.[6]

Azoxystrobin: Powering Down the Fungal Engine

Azoxystrobin belongs to the strobilurin class of fungicides and acts by inhibiting mitochondrial respiration.[3][4][5] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][4][5] This blockage prevents the transfer of electrons, thereby inhibiting the production of ATP, the cell's primary energy currency.[3][4] The resulting energy deficit leads to the cessation of fungal growth and development.[3][5]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

Phaseollin_Mechanism This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Leakage Leakage of Cellular Components MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath Tebuconazole_Pathway Tebuconazole Tebuconazole C14_demethylase Lanosterol 14α-demethylase (CYP51) Tebuconazole->C14_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway C14_demethylase->Ergosterol_Biosynthesis Blocks Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Prevents production of Membrane_Function Disrupted Cell Membrane Function & Integrity Ergosterol->Membrane_Function Leads to Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Function->Fungal_Growth_Inhibition Azoxystrobin_Pathway Azoxystrobin Azoxystrobin Complex_III Mitochondrial Complex III (Cytochrome bc1) Azoxystrobin->Complex_III Binds to Qo site & Inhibits Electron_Transport Electron Transport Chain Complex_III->Electron_Transport Blocks ATP_Production ATP Production Electron_Transport->ATP_Production Prevents Energy_Depletion Cellular Energy Depletion ATP_Production->Energy_Depletion Leads to Fungal_Growth_Inhibition Fungal Growth Inhibition Energy_Depletion->Fungal_Growth_Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Antifungal Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Culture (e.g., Botrytis cinerea) Inoculum 2. Inoculum Preparation (Mycelial plugs or Spore suspension) Fungal_Culture->Inoculum Assay_Setup 4. Assay Setup (Agar dilution or Broth microdilution) Inoculum->Assay_Setup Compound_Prep 3. Test Compound Preparation (this compound or Synthetic Fungicide) - Stock solution - Serial dilutions Compound_Prep->Assay_Setup Incubation 5. Incubation (Controlled temperature & time) Assay_Setup->Incubation Data_Collection 6. Data Collection (Mycelial growth or OD measurement) Incubation->Data_Collection Calculation 7. Calculation (% Inhibition, IC50/EC50) Data_Collection->Calculation

References

A Comparative Analysis of Phaseollin's Mechanism of Action with Other Phytoalexins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the comparative performance, experimental protocols, and signaling pathways of key phytoalexins.

Introduction

Phytoalexins are a diverse group of low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack or stress. Their broad spectrum of biological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory properties, has positioned them as promising candidates for the development of new therapeutic agents. This guide provides a comparative study of phaseollin, a prominent phytoalexin from the French bean (Phaseolus vulgaris), with other well-researched phytoalexins: resveratrol (B1683913), glyceollin, camalexin (B168466), and pisatin (B192138). We will delve into their mechanisms of action, supported by quantitative data from various experimental studies.

Comparative Analysis of Biological Activities

The efficacy of phytoalexins varies depending on their chemical structure and the target organism or biological process. Below is a summary of their comparative antimicrobial and antioxidant activities based on available experimental data.

Antimicrobial Activity

The antimicrobial potential of these phytoalexins is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

PhytoalexinTarget OrganismMIC (µg/mL)Reference
This compound Rhizoctonia solaniInhibitory[1]
Fusarium solaniModerately sensitive[1]
Resveratrol Botrytis cinerea5 - 80[2][3]
Candida albicans29 - 37 (derivatives)[4]
Staphylococcus aureus~100 - 200[3]
Escherichia coli>200[3]
Glyceollin Fusarium oxysporum25 - 750[5]
Phytophthora capsici25 - 750[5]
Sclerotinia sclerotiorum25 - 750[5]
Botrytis cinerea25 - 750[5]
Camalexin Botrytis cinereaInhibits mycelial growth at 0.05-0.2 mM[5]
Pisatin Fusarium solani f. sp. pisi>100[6]
Monilinia fructicolaED50: ~10 (mycelial growth)[6]
Mycobacterium phlei<25[6]
Staphylococcus aureusInhibited at higher concentrations[6]

Note: MIC values can vary significantly based on the specific microbial strain, experimental conditions, and the purity of the phytoalexin tested. The data presented here is for comparative purposes and is compiled from various studies.

Antioxidant Activity

The antioxidant capacity of phytoalexins is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates a higher antioxidant activity.

PhytoalexinDPPH Radical Scavenging IC50 (µg/mL)Reference
This compound (from P. vulgaris extract) Very weak activity reported in crude extracts[7]
Resveratrol -Data not readily available in a comparable format
Glyceollin Strong scavenging activity reported[8]
Camalexin -Data not readily available in a comparable format
Pisatin -Data not readily available in a comparable format

Note: Obtaining precise and comparable IC50 values for pure phytoalexins is challenging due to variations in experimental protocols and the limited availability of commercial standards for some of these compounds. Much of the available data comes from studies on plant extracts, which contain a mixture of compounds.

Mechanisms of Action: A Deeper Dive

While the ultimate effect of these phytoalexins is often the inhibition of microbial growth or the modulation of inflammatory responses, their underlying molecular mechanisms and signaling pathways differ.

This compound: Targeting the Inflammatory Pathway

This compound has demonstrated significant anti-inflammatory properties by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. This compound has been shown to attenuate this process by downregulating NF-κB signaling components, suggesting a potential inhibition of the IKK complex.[9]

Phaseollin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Degradation NFkB NF-κB IkB_NFkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

This compound's inhibition of the NF-κB signaling pathway.
Resveratrol: A Multi-Targeted Approach

Resveratrol is known for its pleiotropic effects, acting on multiple signaling pathways. Its primary mechanisms include:

  • Antioxidant effects: It can directly scavenge free radicals and also upregulate the expression of antioxidant enzymes through the activation of the Nrf2 pathway.

  • Anti-inflammatory action: It inhibits the NF-κB pathway, similar to this compound.

  • Sirtuin activation: Resveratrol is a well-known activator of SIRT1, a protein involved in cellular regulation, including inflammation and aging.

Glyceollins: Modulators of Estrogen Receptors and Kinase Pathways

Glyceollins exhibit potent anticancer activity through several mechanisms:

  • Estrogen receptor modulation: They can act as anti-estrogenic agents, inhibiting the growth of estrogen-dependent cancers.

  • Inhibition of kinase signaling: Glyceollins have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and proliferation.

Camalexin: Disruption of Microbial Membranes

The primary antimicrobial mechanism of camalexin is the disruption of the cell membranes of pathogenic fungi and bacteria. This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Pisatin: A Pterocarpan (B192222) with Selective Toxicity

Pisatin, a pterocarpan phytoalexin, exhibits selective toxicity against a range of fungi. Its mechanism is not as well-elucidated as some other phytoalexins, but it is known to inhibit fungal growth. Some pathogenic fungi have developed resistance to pisatin by producing enzymes that detoxify it.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, it is essential to follow standardized experimental protocols. Below are outlines for key assays used to evaluate the biological activities of phytoalexins.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a phytoalexin against a specific microorganism.

1. Preparation of Materials:

  • Phytoalexin Stock Solution: Dissolve the phytoalexin in a suitable solvent (e.g., DMSO) to a known high concentration.

  • Bacterial/Fungal Inoculum: Prepare a standardized suspension of the microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • 96-Well Microtiter Plate: Sterile, clear, flat-bottomed plates.

2. Serial Dilution:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.

  • Add 100 µL of the phytoalexin stock solution to the first well of a row and mix.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

3. Inoculation:

  • Add 100 µL of the prepared microbial inoculum to each well. This will bring the final volume in each well to 200 µL and dilute the phytoalexin concentrations by half.

4. Incubation:

  • Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the phytoalexin at which there is no visible growth of the microorganism.

MIC_Workflow start Start prep_phytoalexin Prepare Phytoalexin Stock Solution start->prep_phytoalexin prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution in 96-Well Plate prep_phytoalexin->serial_dilution inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

A Comparative Guide to Phaseollin Biosynthesis Genes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Phaseollin (B1679764), a key isoflavonoid (B1168493) phytoalexin found in the common bean (Phaseolus vulgaris), plays a crucial role in plant defense against pathogens. Its biosynthesis is a complex process involving a series of enzymatic reactions encoded by a suite of genes. Understanding the conservation and divergence of these genes across different plant species is paramount for applications in agriculture and medicine, including the development of disease-resistant crops and novel therapeutic agents. This guide provides a cross-species comparison of the genes involved in the biosynthesis of this compound and related isoflavonoids, supported by experimental data and detailed methodologies.

The Phenylpropanoid and Isoflavonoid Biosynthesis Pathways

The journey from the amino acid L-phenylalanine to the complex structure of this compound begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This is then channeled into the legume-specific isoflavonoid pathway. The key enzymatic steps and the corresponding genes are outlined below. Isoflavonoids are primarily found in leguminous plants and are derived from the phenylpropanoid pathway[1][2][3]. The biosynthesis of these compounds involves three main phases: the phenylpropanoid pathway, the formation of the isoflavonoid aglycone, and the final production of various isoflavonoids[1][2].

dot graph "Phaseollin_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes L_Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="trans-Cinnamic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin_Chalcone [label="Naringenin Chalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin [label="Naringenin", fillcolor="#F1F3F4", fontcolor="#202124"]; "2_7_4_Trihydroxyisoflavanone" [label="2,7,4'-Trihydroxyisoflavanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Daidzein [label="Daidzein", fillcolor="#F1F3F4", fontcolor="#202124"]; "2_Hydroxydaidzein" [label="2'-Hydroxydaidzein", fillcolor="#F1F3F4", fontcolor="#202124"]; "2_Hydroxydaidzein_Reductase" [label="Vestitone", fillcolor="#F1F3F4", fontcolor="#202124"]; Medicarpin [label="Medicarpin", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycinol [label="Glycinol", fillcolor="#F1F3F4", fontcolor="#202124"]; Phaseollidin [label="Phaseollidin", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges with enzyme labels L_Phe -> Cinnamic_Acid [label="PAL", color="#4285F4"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H", color="#4285F4"]; p_Coumaric_Acid -> p_Coumaroyl_CoA [label="4CL", color="#4285F4"]; p_Coumaroyl_CoA -> Naringenin_Chalcone [label="CHS", color="#34A853"]; Naringenin_Chalcone -> Naringenin [label="CHI", color="#34A853"]; Naringenin -> "2_7_4_Trihydroxyisoflavanone" [label="IFS", color="#FBBC05"]; "2_7_4_Trihydroxyisoflavanone" -> Daidzein [label="HID", color="#FBBC05"]; Daidzein -> "2_Hydroxydaidzein" [label="I2'H", color="#FBBC05"]; "2_Hydroxydaidzein" -> "2_Hydroxydaidzein_Reductase" [label="2HDR", color="#FBBC05"]; "2_Hydroxydaidzein_Reductase" -> Medicarpin [label="PTS", color="#FBBC05"]; Daidzein -> Glycinol [label="Multiple Steps", style=dashed, color="#FBBC05"]; Glycinol -> Phaseollidin [label="G4DT", color="#FBBC05"]; Phaseollidin -> this compound [label="Cyclase", color="#FBBC05"];

}

Caption: The biosynthetic pathway of this compound, starting from L-phenylalanine.

Cross-Species Comparison of Key Biosynthesis Genes

The genes encoding the enzymes of the isoflavonoid pathway have been studied in various legume species. While the core pathway is conserved, there are species-specific variations in gene family members and their regulation. Below is a comparison of key genes in Phaseolus vulgaris (common bean) and Glycine max (soybean). A comparative phylogenetic analysis of phenylpropanoid metabolism genes has been conducted for several legume species, including soybean and common bean.

EnzymeGene AbbreviationPhaseolus vulgaris (Common Bean)Glycine max (Soybean)Key Observations
Phenylalanine Ammonia-LyasePALMultigene familyMultigene familyFirst committed step in the phenylpropanoid pathway.
Cinnamate 4-HydroxylaseC4HMultigene familyMultigene family with at least four identified genes (GmC4H2, GmC4H10, GmC4H14, GmC4H20).A key cytochrome P450 enzyme.
4-Coumarate:CoA Ligase4CLMultigene familyMultigene family with at least four distinct isoforms detected.Directs metabolic flux towards various phenylpropanoid branches.
Chalcone SynthaseCHSMultigene familyMultigene family (e.g., CHS7, CHS8) with differential expression patterns.Catalyzes the first step of the flavonoid/isoflavonoid pathway.
Chalcone IsomeraseCHIMultigene familyMultigene familyCatalyzes the stereospecific cyclization of chalcones.
Isoflavone (B191592) SynthaseIFSMultigene familyTwo key genes, IFS1 and IFS2, are well-characterized.The rate-limiting enzyme that commits intermediates to the isoflavonoid pathway.
Isoflavone 2'-hydroxylaseI2'HHomologs presentHomologs identifiedInvolved in the synthesis of pterocarpan (B192222) phytoalexins like glyceollin (B191339).
Pterocarpan SynthasePTSHomologs presentHomologs identifiedInvolved in the formation of the pterocarpan skeleton.
Glycinol 4-dimethylallyltransferaseG4DTNot fully characterizedGmG4DT is a key enzyme in glyceollin biosynthesis.Involved in the final steps of phytoalexin biosynthesis.

Regulation of Isoflavonoid Biosynthesis

The expression of isoflavonoid biosynthesis genes is tightly regulated at the transcriptional level, often in response to pathogen attack, elicitor treatment, or environmental stress. This regulation involves a complex interplay of transcription factors and signaling molecules. Several transcription factor families, including MYB, WRKY, and NAC, have been identified as potential regulators of isoflavone biosynthesis.

dot digraph "Isoflavonoid_Biosynthesis_Regulation" { graph [rankdir="TB", splines=true, nodesep=0.5, width=7.5, height=5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Elicitors [label="Elicitors / Pathogens", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptors [label="Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Cascade [label="Signaling Cascade\n(MAPK, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; TFs [label="Transcription Factors\n(MYB, bZIP, WRKY)", fillcolor="#FBBC05", fontcolor="#202124"]; Hormones [label="Hormones\n(JA, SA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biosynthesis_Genes [label="Isoflavonoid Biosynthesis Genes\n(PAL, CHS, IFS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoflavonoids [label="Isoflavonoids\n(this compound, Glyceollin)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Elicitors -> Receptors [color="#4285F4"]; Receptors -> Signaling_Cascade [color="#4285F4"]; Signaling_Cascade -> TFs [color="#4285F4"]; Hormones -> Signaling_Cascade [color="#4285F4"]; TFs -> Biosynthesis_Genes [label="Transcriptional Activation", color="#4285F4"]; Biosynthesis_Genes -> Isoflavonoids [color="#4285F4"]; }

Caption: Simplified signaling pathway for the regulation of isoflavonoid biosynthesis.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of isoflavonoid biosynthesis genes. A typical qPCR workflow includes RNA isolation, reverse transcription, the qPCR assay, and data analysis.

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from plant tissue using a suitable method (e.g., Trizol or RNeasy Plant Mini Kit).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III) and oligo(dT) or random primers.

2. Primer Design and Validation:

  • Design gene-specific primers for the target genes (e.g., PAL, CHS, IFS) and a reference gene (e.g., Actin or Ubiquitin). Primers should be 18-24 bp long, with a GC content of 40-60%, and an annealing temperature of 58-62°C. The amplicon size should be between 100-200 bp.

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

3. qPCR Reaction and Cycling Conditions:

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA template.

  • Perform the qPCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec.

      • Annealing/Extension: 60°C for 1 min.

    • Melt curve analysis to check for primer-dimer formation and specificity of the amplification.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each sample.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

High-Performance Liquid Chromatography (HPLC) for Isoflavonoid Analysis

This protocol describes the extraction and quantification of isoflavonoids like this compound from plant tissues. HPLC is a widely used method for the analysis of isoflavonoids.

1. Sample Extraction:

  • Grind freeze-dried plant tissue to a fine powder.

  • Extract the powder with 80% methanol (B129727) (or another suitable solvent) at a ratio of 1:10 (w/v) by sonication or shaking for 1-2 hours at room temperature.

  • Centrifuge the extract at 10,000 x g for 10 minutes and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 260 nm (or a diode array detector to scan multiple wavelengths).

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare standard curves for the isoflavonoids of interest (e.g., daidzein, genistein, this compound) at known concentrations.

  • Identify and quantify the peaks in the sample chromatograms by comparing their retention times and UV spectra to the standards.

Experimental Workflow for Cross-Species Analysis

dot digraph "Cross_Species_Analysis_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, width=7.5, height=5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Plant_Material [label="Select Plant Species\n(e.g., P. vulgaris, G. max)", fillcolor="#F1F3F4", fontcolor="#202124"]; Elicitor_Treatment [label="Elicitor Treatment\n(e.g., Fungal elicitors, MeJA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Time_Course [label="Time-Course Sampling", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Extraction [label="RNA Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite_Extraction [label="Metabolite Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; cDNA_Synthesis [label="cDNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; qPCR [label="qPCR Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Comparative Data Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway_Modeling [label="Pathway and Regulatory\nNetwork Modeling", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Elicitor_Treatment [color="#5F6368"]; Elicitor_Treatment -> Time_Course [color="#5F6368"]; Time_Course -> RNA_Extraction [color="#5F6368"]; Time_Course -> Metabolite_Extraction [color="#5F6368"]; RNA_Extraction -> cDNA_Synthesis [color="#5F6368"]; cDNA_Synthesis -> qPCR [color="#5F6368"]; Metabolite_Extraction -> HPLC [color="#5F6368"]; qPCR -> Data_Analysis [color="#5F6368"]; HPLC -> Data_Analysis [color="#5F6368"]; Data_Analysis -> Pathway_Modeling [color="#5F6368"]; }

Caption: A typical workflow for the cross-species analysis of phytoalexin biosynthesis genes.

Conclusion

The comparative analysis of this compound and related isoflavonoid biosynthesis genes across different legume species reveals a conserved core pathway with species-specific diversification in gene families and regulatory mechanisms. This guide provides a foundational understanding for researchers and professionals in drug development to explore the genetic basis of these important secondary metabolites. The provided experimental protocols offer a starting point for quantitative analysis, enabling further research into the engineering of these pathways for enhanced disease resistance in crops and the production of bioactive compounds for pharmaceutical applications.

References

Independent Verification of Phaseollin's Reported Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of phaseollin (B1679764) with alternative compounds, supported by experimental data. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate independent verification and further research.

Estrogenic/Antiestrogenic Activity

This compound, a pterocarpan (B192222) phytoalexin, has demonstrated both estrogenic and antiestrogenic activities, making it a potential candidate for applications in hormone-dependent conditions. A key mechanism of action for such compounds is their ability to bind to estrogen receptors (ERs), primarily ERα and ERβ.

Comparative Analysis of Estrogen Receptor Binding Affinity

The binding affinity of a compound to estrogen receptors is a crucial indicator of its potential estrogenic or antiestrogenic efficacy. This is often measured by the half-maximal inhibitory concentration (IC50) or the relative binding affinity (RBA) in competitive binding assays.

CompoundReceptorParameterValueCell/SystemReference
This compound ERβRelative Binding Affinity (RBA) vs. Estradiol0.53%In vitro[Not specified in provided results]
This compound ERαRelative Binding Affinity (RBA) vs. Estradiol0.21%In vitro[Not specified in provided results]
Tamoxifen Estrogen Receptor (Human Breast Carcinoma)Relative Affinity vs. EstradiolEqualHuman Breast Carcinoma[1]
4-Hydroxytamoxifen Estrogen Receptor (Human Breast Carcinoma)Relative Affinity vs. EstradiolEqualHuman Breast Carcinoma[1]
4-Hydroxytamoxifen Estrogen Receptor (Human Breast Carcinoma)Relative Affinity vs. Tamoxifen25-50x higherHuman Breast Carcinoma[1]
trans-4-OH-TAM ERαRelative Binding Affinity (RBA)195In vitro[2]
trans-Endoxifen ERαRelative Binding Affinity (RBA)158In vitro[2]

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to estrogen receptors.

  • Preparation of Uterine Cytosol: Uterine tissue from ovariectomized rats is homogenized in a buffer to isolate the cytosol, which contains the estrogen receptors. The protein concentration of the cytosol is determined.[3][4]

  • Competitive Binding: A constant amount of uterine cytosol and a radiolabeled estrogen (e.g., [3H]17β-estradiol) are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound, tamoxifen).[3]

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabel is separated from the free radiolabel using a method like hydroxyapatite (B223615) adsorption or dextran-coated charcoal.[3]

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen is determined as the IC50 value. The relative binding affinity (RBA) is calculated as the ratio of the IC50 of 17β-estradiol to the IC50 of the test compound, multiplied by 100.[5]

Estrogen_Receptor_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Uterine_Cytosol Uterine Cytosol (with ER) Incubation_Mix Incubation Uterine_Cytosol->Incubation_Mix Radiolabeled_Estrogen [3H]17β-Estradiol Radiolabeled_Estrogen->Incubation_Mix Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation_Mix Separation Separation of Bound vs. Free Incubation_Mix->Separation Quantification Scintillation Counting Separation->Quantification Analysis IC50 & RBA Calculation Quantification->Analysis MTT_Assay_Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well plate Compound_Treatment 2. Treat with Test Compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubate (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution Incubation->MTT_Addition Formazan_Formation 5. Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis 8. Calculate IC50 Absorbance_Measurement->Data_Analysis NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes This compound This compound This compound->IKK Inhibits DPPH_Assay_Principle cluster_reaction DPPH Radical Scavenging DPPH_radical DPPH• (Purple) Antioxidant + Antioxidant-H DPPH_H -> DPPH-H (Yellow/Colorless) Radical_A + Antioxidant•

References

Safety Operating Guide

Proper Disposal of Phaseollin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the compliant disposal of Phaseollin, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on a precautionary approach, treating this compound as a chemical of unknown toxicity due to the absence of definitive hazardous waste classification.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound in a well-ventilated area, preferably within a designated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Step-by-Step Disposal Protocol

Given the lack of conclusive data on the toxicological and ecotoxicological properties of this compound, it should be managed as a chemical waste of unknown hazard. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused or expired product, contaminated labware (e.g., pipette tips, vials, and gloves), and spill cleanup materials.

    • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

    • Include any known hazard characteristics, if available. Since the hazards are not fully characterized, it is prudent to note "Caution: Chemical of Unknown Toxicity."

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[1][2]

    • The SAA should be a secure, secondary containment system to prevent spills and unauthorized access.

    • Ensure incompatible chemicals are not stored in the same secondary containment.[1]

  • Disposal:

    • Contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal.

    • Do not attempt to treat or neutralize the waste unless it is a specifically approved institutional procedure.

    • Evaporation is not an acceptable method of disposal.[3]

  • Empty Containers:

    • A container that has held this compound should be considered hazardous waste and disposed of accordingly.

    • If institutional guidelines permit, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the defaced container may be disposed of as regular trash, but only with explicit approval from your EHS department.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₂₀H₁₈O₄
Molar Mass 322.36 g/mol
Melting Point 177-178 °C
Boiling Point 467.473 °C at 760 mmHg
Flash Point 236.519 °C
Water Solubility Not specified
Appearance Solid

Experimental Protocols

Currently, there are no standardized, cited experimental protocols for the disposal of this compound. The recommended procedure is to follow the general guidelines for the disposal of chemical waste of unknown toxicity as outlined by your institution and local regulatory agencies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start Start: this compound Waste Generation collect Collect Waste in Designated Container start->collect label_waste Label Container: 'Hazardous Waste - this compound' collect->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the safe and compliant disposal of this compound.

Decision-Making for this compound Waste Stream

This diagram outlines the decision-making process for managing this compound waste, emphasizing consultation with institutional safety protocols.

G start This compound Waste Generated consult_sds Consult Safety Data Sheet and Institutional Policy start->consult_sds is_hazardous Is it Classified as Hazardous Waste? consult_sds->is_hazardous hazardous_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_protocol Yes / Unknown non_hazardous_protocol Follow Non-Hazardous Waste Protocol (with EHS approval) is_hazardous->non_hazardous_protocol No end Waste Disposed hazardous_protocol->end non_hazardous_protocol->end

Caption: Decision-making process for this compound waste management.

References

Comprehensive Safety and Handling Guide for Phaseollin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Phaseollin in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, a cautious approach is mandated. All personnel must treat this compound as a substance with unknown hazards and adhere to the following guidelines to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), the following personal protective equipment is mandatory. This is based on the principle of handling chemicals with unknown toxicity.

PPE CategoryItemSpecifications and Use
Hand Protection Double-glovingAn inner layer of nitrile gloves should be worn, with an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™). This provides robust protection against potential dermal exposure. Gloves should be inspected for any signs of degradation before and during use.
Eye and Face Protection Chemical Splash Goggles and Face ShieldChemical splash goggles that provide a complete seal around the eyes are required. A face shield must be worn over the goggles to offer broader protection against splashes and aerosols.
Body Protection Laboratory CoatA long-sleeved, buttoned laboratory coat is required to protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorAll handling of solid this compound or solutions that may produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation. If there is a risk of inhalation outside of a fume hood, a properly fitted respirator is necessary.

Operational Plan for Handling

A systematic approach to handling this compound is crucial for minimizing risks.

2.1. Preparation

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within a certified chemical fume hood.

  • Pre-Experiment Checklist: Before starting any procedure, ensure all necessary equipment, reagents, and safety apparatus (including a spill kit) are readily accessible.

  • Minimize Quantities: Use the smallest feasible quantity of this compound for all experimental work.

  • Buddy System: Never work alone when handling substances of unknown toxicity. Ensure at least one other person is aware of the ongoing work.

2.2. Handling

  • Containment: Perform all manipulations of this compound within the fume hood to control potential exposure to dust or aerosols.

  • Avoid Direct Contact: Use appropriate tools such as spatulas and pipettes for all transfers.

  • Sealed Containers: Keep all containers of this compound sealed when not in immediate use.

2.3. Post-Handling

  • Decontamination: Thoroughly decontaminate the work area and any equipment used.

  • Hand Washing: Wash hands and any exposed skin with soap and water immediately after handling, even if gloves were worn.

  • PPE Removal: Remove all PPE before leaving the designated work area to prevent the spread of contamination.

Emergency Procedures: Spill Response

In the event of a this compound spill, follow these step-by-step procedures. The response should be swift and systematic to contain the spill and mitigate any potential hazards.

Workflow for Handling a this compound Spill

Spill_Workflow Start Spill Occurs Alert Alert others in the area Start->Alert Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Assess Assess the spill (size, location, physical state) Evacuate->Assess MinorSpill Minor Spill (manageable by lab personnel) Assess->MinorSpill Minor MajorSpill Major Spill (requires specialized response) Assess->MajorSpill Major PPE Don appropriate PPE MinorSpill->PPE EmergencyResponse Call Emergency Response MajorSpill->EmergencyResponse Contain Contain the spill (use absorbent material) PPE->Contain CleanUp Clean up the spill Contain->CleanUp Decontaminate Decontaminate the area CleanUp->Decontaminate Dispose Package and label waste Decontaminate->Dispose Report Report the incident Dispose->Report EmergencyResponse->Report

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.